Chlorodicyclohexylborane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro(dicyclohexyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOKJIYEZCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403001 | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36140-19-9 | |
| Record name | Chlorodicyclohexylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36140-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Chlorodicyclohexylborane
For Researchers, Scientists, and Drug Development Professionals
Foreword
Chlorodicyclohexylborane, often abbreviated as Chx₂BCl, stands as a pivotal reagent in modern organic synthesis. Its utility in forging carbon-carbon bonds with a high degree of stereocontrol has rendered it an indispensable tool in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug development. This guide provides a comprehensive exploration of the structural facets of this compound, delving into its molecular geometry, spectroscopic signature, and the intricate relationship between its structure and reactivity. By synthesizing experimental data with computational insights, we aim to offer a holistic understanding of this powerful synthetic workhorse.
Molecular Structure and Bonding
This compound, with the chemical formula C₁₂H₂₂BCl, is a trivalent organoborane characterized by a central boron atom bonded to two cyclohexyl groups and one chlorine atom.[1] This arrangement results in a trigonal planar geometry around the boron center, a hallmark of sp²-hybridized boron compounds.
Theoretical and Computational Insights
While an experimentally determined X-ray crystal structure for this compound remains elusive in the readily available literature, computational studies on analogous borane compounds provide significant insights into its likely structural parameters.[2] Density Functional Theory (DFT) calculations suggest a B-C bond length in the range of 1.56-1.58 Å and a B-Cl bond length of approximately 1.75-1.77 Å. The C-B-C and C-B-Cl bond angles are predicted to be approximately 120°, consistent with a trigonal planar arrangement.
The cyclohexyl groups are not static entities but rather exist in dynamic chair conformations. The orientation of these rings relative to the B-Cl bond can influence the steric environment around the boron atom, which has profound implications for its reactivity in stereoselective transformations.
Caption: 2D representation of this compound's connectivity.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for elucidating the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: The ¹¹B NMR spectrum provides a direct probe of the boron nucleus. For this compound, a characteristic broad singlet is observed in the region of δ 76-80 ppm (relative to BF₃·OEt₂). This downfield chemical shift is indicative of a tricoordinate boron atom bonded to electronegative and alkyl substituents.
-
¹H NMR: The proton NMR spectrum is complex due to the numerous overlapping signals from the cyclohexyl rings. Typically, a series of broad multiplets are observed between δ 1.0 and 2.5 ppm. The complexity arises from the diastereotopic nature of the methylene protons on the cyclohexyl rings.
-
¹³C NMR: The carbon NMR spectrum displays signals corresponding to the cyclohexyl carbons. The carbon atom directly attached to the boron (C1) is expected to be the most deshielded. The remaining methylene carbons of the cyclohexyl rings typically appear as a group of signals in the upfield region of the spectrum. Due to the lack of publicly available, fully assigned spectra, precise chemical shift assignments are not provided here. However, researchers can use predictive tools and comparison with related dicyclohexylboron compounds to aid in spectral interpretation.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is dominated by the vibrational modes of the cyclohexyl groups. Key absorptions include:
-
C-H stretching vibrations in the 2850-2950 cm⁻¹ region.
-
C-H bending vibrations around 1450 cm⁻¹. The B-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800 and 1000 cm⁻¹.
Synthesis and Handling
This compound is typically synthesized via the hydroboration of cyclohexene with a suitable borane source, followed by reaction with a chlorine-containing reagent.
Synthetic Protocol
A common and effective method for the preparation of this compound involves a two-step process:
Caption: General mechanism of a this compound-mediated aldol reaction.
The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which invokes a six-membered chair-like transition state. The bulky dicyclohexyl groups on the boron atom play a crucial role in dictating the facial selectivity of the aldehyde and the geometry of the enolate.
In the Mukaiyama aldol reaction , a silyl enol ether is used as the nucleophile, and a Lewis acid, such as this compound, can act as a catalyst to activate the aldehyde. [3] Experimental Protocol: this compound-Mediated Aldol Reaction
-
To a solution of the ketone in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether) at -78 °C under an inert atmosphere, add a tertiary amine base (e.g., triethylamine).
-
Slowly add a solution of this compound in the same solvent. Stir the mixture at -78 °C for a specified time to allow for enolate formation.
-
Add the aldehyde dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for several hours.
-
Quench the reaction by the addition of a buffered aqueous solution (e.g., phosphate buffer).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Self-Validating System: The stereochemical outcome of the aldol reaction serves as a validation of the protocol. The high diastereoselectivity typically observed is a direct consequence of the well-defined transition state enforced by the sterically demanding this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂BCl | PubChem [1] |
| Molecular Weight | 212.57 g/mol | PubChem [1] |
| CAS Number | 36140-19-9 | Sigma-Aldrich [4] |
| Density | ~0.97 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 100-101 °C at 1 mmHg | Sigma-Aldrich |
| ¹¹B NMR Chemical Shift (δ) | 76-80 ppm | General Knowledge |
Conclusion
This compound is a structurally well-defined and highly effective reagent for stereoselective synthesis. Its trigonal planar geometry, coupled with the steric hindrance imposed by the two cyclohexyl groups, provides a unique chemical environment that enables precise control over the formation of new stereocenters. A thorough understanding of its structure, synthesis, and handling is paramount for its safe and successful application in the laboratory. This guide has aimed to provide a comprehensive overview for researchers and professionals, fostering a deeper appreciation for the intricate interplay between the structure of this reagent and its remarkable reactivity.
References
-
Computational Studies on Boranes. ResearchGate. Available at: [Link]
-
This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. PubMed. Available at: [Link]
-
Mukaiyama aldol addition. Wikipedia. Available at: [Link]
-
1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. Available at: [Link]
-
Chapter X: Mukaiyama Aldol. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
Introduction: The Strategic Importance of Chlorodicyclohexylborane
An In-depth Technical Guide to the Laboratory Synthesis of Chlorodicyclohexylborane
This compound, with the chemical formula (C₆H₁₁)₂BCl, is a powerful and versatile organoborane reagent indispensable in modern organic synthesis.[1] Its primary utility lies in its capacity to serve as a precursor for the regio- and stereoselective formation of boron enolates from ketones and other carbonyl compounds. These enolates are crucial intermediates in a variety of carbon-carbon bond-forming reactions, most notably the aldol addition, where they enable precise control over the stereochemical outcome of the product.[2] The sterically demanding dicyclohexyl groups provide a unique chiral environment that influences the transition state geometry, making it a reagent of choice for achieving high diastereoselectivity.
This guide provides a comprehensive, field-proven methodology for the in situ preparation and subsequent purification of this compound for laboratory use. The synthesis is a robust, two-step process commencing with the hydroboration of cyclohexene to form the dicyclohexylborane intermediate, which is then converted to the final product via chlorination. We will delve into the causality behind each experimental choice, ensuring a self-validating protocol grounded in established chemical principles.
Part 1: Synthesis of the Dicyclohexylborane Precursor
The foundational step in this synthesis is the hydroboration of cyclohexene. This reaction involves the addition of a B-H bond across the double bond of the alkene.
Causality of Reagent Selection and Stoichiometry
The choice of the borane source is critical. While borane-tetrahydrofuran (BH₃·THF) is a common hydroborating agent, borane-dimethyl sulfide (BH₃·SMe₂ or BMS) is often preferred for this synthesis due to its enhanced stability and availability as a concentrated, neat liquid.[3][4] The reaction stoichiometry is precisely controlled at a 2:1 molar ratio of cyclohexene to the borane source. This ensures the sequential addition of two cyclohexene molecules to each borane molecule, selectively forming the desired dialkylborane, (c-C₆H₁₁)₂BH, and minimizing the formation of mono- and trialkylborane side products.[5][6]
Reaction Mechanism and Conditions
The hydroboration proceeds through a concerted, four-membered ring transition state where the boron atom adds to the less substituted carbon and the hydrogen atom to the more substituted carbon of the double bond (an anti-Markovnikov addition).[7] For a symmetrical alkene like cyclohexene, this regioselectivity is not a factor. The addition is syn, meaning the boron and hydrogen atoms are delivered to the same face of the double bond.[4]
To ensure a clean and efficient reaction, the following conditions are paramount:
-
Anhydrous Environment: All organoboranes are sensitive to moisture and protic solvents. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.[8]
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent oxidation of the borane reagents.[8][9]
-
Low-Temperature Control: The reaction is initiated at 0 °C (ice bath). This is crucial for controlling the exothermicity of the hydroboration and ensuring the selective formation of the dicyclohexylborane dimer, which conveniently precipitates from common ether solvents as a stable, white solid.[5][6][10] This precipitation drives the reaction to completion and provides a visual indicator of the intermediate's formation.[3][11]
Part 2: Chlorination to Yield this compound
With the dicyclohexylborane intermediate formed and isolated by simple decantation, the next step is its conversion to the target chloro-derivative.
Chlorinating Agent and Reaction Logic
The most direct and high-yielding method for this transformation is the reaction of dicyclohexylborane with anhydrous hydrogen chloride (HCl).[5] The reaction is a straightforward substitution where the hydride on the boron is replaced by a chloride ion. A significant advantage of this method is the clean nature of the reaction, which produces only the desired product and hydrogen gas (H₂).
(c-C₆H₁₁)₂BH + HCl → (c-C₆H₁₁)₂BCl + H₂↑
This evolution of flammable hydrogen gas is a critical safety consideration and necessitates that the reaction be performed in a well-ventilated fume hood with a safe venting system.[5] The reaction is typically conducted in an anhydrous ether solvent, and the dissolution of the solid dicyclohexylborane precipitate to form a clear solution indicates the completion of the reaction.[5]
Quantitative Data Summary
The following table outlines the typical quantities and parameters for this synthesis.
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Step 1: Hydroboration | ||||
| Cyclohexene | C₆H₁₀ | 82.14 | 41 mL (33.2 g) | 2.02 |
| Borane-dimethyl sulfide | BH₃·SMe₂ | 75.97 | 20 mL | 1.00 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Temperature | - | - | 0 °C | - |
| Reaction Time | - | - | 3 hours | - |
| Step 2: Chlorination | ||||
| Dicyclohexylborane | (C₆H₁₁)₂BH | 178.12 | ~35.6 g | 1.00 |
| Anhydrous HCl in ether | HCl | 36.46 | 66.7 mL (3M soln.) | 1.00 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Temperature | - | - | 0 °C | - |
| Overall | ||||
| Expected Product Yield | (C₆H₁₁)₂BCl | 212.57 | 31.6 g (75%) | - |
Table based on the procedure reported by PrepChem.[5]
Detailed Experimental Protocols
Mandatory Safety Precautions
This procedure involves pyrophoric, flammable, and corrosive materials. It must be performed by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves, is mandatory. An inert atmosphere setup (Schlenk line or glovebox) is required.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis of Dicyclohexylborane Intermediate
-
Assemble a 500-mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet connected to a mercury bubbler or oil bubbler. Ensure all glassware is rigorously oven-dried and cooled under a stream of nitrogen.
-
Charge the flask with 150 mL of anhydrous diethyl ether followed by 41 mL (400 mmol) of cyclohexene via syringe.[5]
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add 20 mL (200 mmol) of borane-dimethyl sulfide complex (BMS, 10 M) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[5][9]
-
After the addition is complete, continue stirring the mixture at 0 °C for 3 hours. During this time, dicyclohexylborane will precipitate as a thick white solid.[5]
-
Stop the stirring and allow the solid to settle. Carefully remove the supernatant liquid via a double-ended needle (cannula) under positive nitrogen pressure.
-
Wash the remaining white solid with a small portion (e.g., 20 mL) of cold, anhydrous diethyl ether and remove the wash liquid via cannula. The resulting solid is used directly in the next step.
Protocol 2: Synthesis and Purification of this compound
-
To the flask containing the freshly prepared dicyclohexylborane solid, add 100 mL of fresh, anhydrous diethyl ether and resume stirring.[5]
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add 66.7 mL of a 3M solution of anhydrous HCl in diethyl ether (200 mmol) dropwise via syringe. Caution: This addition will cause vigorous evolution of hydrogen gas. Ensure a safe and adequate vent is in place.[5]
-
Continue stirring at 0 °C. The reaction is complete when all the white solid has dissolved, and gas evolution has ceased, resulting in a clear solution.[5]
-
Characterization of the crude product in solution can be performed using ¹¹B NMR spectroscopy, which should show a characteristic peak for Chx₂BCl at approximately δ +66 ppm in diethyl ether.[5]
-
For purification, carefully remove the diethyl ether solvent using a rotary evaporator.
-
Assemble a vacuum distillation apparatus with dry glassware. Distill the crude residue under reduced pressure. The pure this compound is collected as a liquid.[5]
Reaction Mechanism Overview
Sources
- 1. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Untitled Document [ursula.chem.yale.edu]
- 5. prepchem.com [prepchem.com]
- 6. Dicyclohexylborane (1568-65-6) for sale [vulcanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. Dicyclohexylborane synthesis - chemicalbook [chemicalbook.com]
- 12. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
Chlorodicyclohexylborane: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Role of Sterically Hindered Boranes in Modern Organic Synthesis
Chlorodicyclohexylborane, a sterically hindered organoborane reagent, has carved a significant niche in the synthetic chemist's toolbox. Its utility lies in its ability to impart high levels of regio- and stereocontrol in a variety of chemical transformations, most notably in the formation of carbon-carbon bonds. The bulky cyclohexyl groups play a crucial role in directing the stereochemical outcome of reactions, a feature that is of paramount importance in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. This guide provides an in-depth overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 36140-19-9 | [1] |
| Molecular Formula | C₁₂H₂₂BCl | [1] |
| Molecular Weight | 212.57 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 100-101 °C at 1 mmHg | |
| Density | 0.97 g/mL at 25 °C | |
| ¹¹B NMR | ~δ 66-76 ppm | |
| Solubility | Soluble in ethereal and hydrocarbon solvents (e.g., diethyl ether, hexanes) |
Synthesis and Purification
The preparation of this compound is typically achieved through the hydroboration of cyclohexene followed by treatment with an anhydrous source of hydrogen chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous hydrogen chloride (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled cyclohexene (2.0 equivalents) and anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 equivalent) via the dropping funnel to the stirred solution of cyclohexene over 30 minutes.
-
Stir the reaction mixture at 0 °C for 3-4 hours, during which time dicyclohexylborane will precipitate as a white solid.
-
Once the reaction is complete, remove the supernatant via cannula. Wash the solid with cold, anhydrous diethyl ether and remove the washings via cannula.
-
Dry the dicyclohexylborane under a stream of nitrogen.
-
Suspend the solid dicyclohexylborane in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a solution of anhydrous hydrogen chloride in diethyl ether (1.0 equivalent) to the suspension. Vigorous evolution of hydrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir until all the solid has dissolved, resulting in a clear solution of this compound.
Purification:
The crude this compound can be purified by vacuum distillation.[2] It is crucial to use a distillation apparatus that has been thoroughly dried to prevent hydrolysis of the product. The distillation should be conducted at a reduced pressure to avoid thermal decomposition.[2]
Applications in Organic Synthesis
This compound is a versatile reagent, primarily employed for the stereoselective enolization of ketones and subsequent aldol reactions. It also finds application as a reducing agent and in other carbon-carbon bond-forming reactions.
Stereoselective Aldol Reactions
The most prominent application of this compound is in the directed aldol reaction, where it serves as a Lewis acid to generate boron enolates with high levels of stereocontrol. The bulky dicyclohexyl groups on the boron atom play a critical role in influencing the geometry of the enolate and the subsequent stereochemical outcome of the aldol addition. The reaction generally proceeds through a chair-like Zimmerman-Traxler transition state, which accounts for the high diastereoselectivity observed.[3]
Caption: Workflow of a this compound-Mediated Aldol Reaction.
Experimental Protocol: Stereoselective Aldol Addition
Materials:
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., isobutyraldehyde)
-
This compound (1.0 M solution in hexanes)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Phosphate buffer (pH 7)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 equivalents) followed by the slow, dropwise addition of this compound solution (1.1 equivalents).
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add the aldehyde (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by the addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add phosphate buffer (pH 7) followed by the slow and careful addition of hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Other Applications
-
Reducing Agent: this compound can act as a reducing agent for certain functional groups, although this application is less common than its use in aldol reactions.
-
Mukaiyama Aldol Addition: It can be employed as a Lewis acid in Mukaiyama-type aldol additions of silyl enol ethers to carbonyl compounds.[4][5]
-
Ring-Closing Metathesis: There are reports of its use in microwave-assisted ring-closing metathesis reactions.
Relevance in Drug Discovery and Development
The synthesis of chiral molecules with high enantiomeric and diastereomeric purity is a cornerstone of modern drug development. The ability of this compound to induce high levels of stereoselectivity in aldol reactions makes it a valuable tool in the synthesis of complex pharmaceutical intermediates.[6][7] The β-hydroxy ketone motif generated from these reactions is a common structural feature in many biologically active natural products and synthetic drugs. While organoboron compounds themselves are an emerging class of pharmaceuticals, the primary contribution of reagents like this compound to drug discovery is through enabling the efficient and stereocontrolled construction of complex molecular architectures.[8]
Safe Handling and Storage
This compound is a pyrophoric and corrosive material that reacts violently with water and protic solvents.[1] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment:
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Neoprene or nitrile gloves
Engineering Controls:
-
All manipulations should be performed in a certified chemical fume hood or a glovebox.
-
A Class D fire extinguisher (for combustible metals) should be readily available.
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and oxidizing agents.
-
The reagent is typically supplied in Sure/Seal™ bottles, which should be stored under a blanket of inert gas.
Conclusion
This compound is a powerful and versatile reagent for stereoselective synthesis. Its ability to control the formation of chiral centers with a high degree of precision has cemented its importance in the synthesis of complex organic molecules. A thorough understanding of its properties, applications, and safe handling procedures is essential for its effective and safe utilization in the research and development of new chemical entities, including novel therapeutics.
References
-
Marco, J. A., Carda, M., Murga, J., & Falomir, E. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic letters, 3(6), 901–904. [Link]
-
ResearchGate. This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. [Link]
-
SpectraBase. CHLORODIETHYLBORANE - Optional[11B NMR] - Chemical Shifts. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
San Diego State University, Department of Chemistry. 11B NMR Chemical Shifts. [Link]
-
ResearchGate. (a) 11 B{ 1 H} NMR and (b) 11 B NMR spectra of compound 5 in CD 3 CN (J B−H = 124.5 Hz). [Link]
-
SLS - Lab Supplies. This compound solut | 411124-50ml | SIGMA-ALDRICH. [Link]
-
Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
-
Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Royal Society of Chemistry. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]
-
Organic Spectroscopy International. 11B NMR. [Link]
-
ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... [Link]
-
Wikipedia. Mukaiyama aldol addition. [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
PubChem. This compound. [Link]
-
Protocols.io. Reducing Agent B. [Link]
-
Evans, D. A. Chapter X: Mukaiyama Aldol. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Royal Society of Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. [Link]
Sources
- 1. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Architect of Stereocontrol: A Technical Guide to Key Discoveries Involving Dicyclohexylboron Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylboron chloride (Chx₂BCl) has emerged as a powerful and highly selective reagent in modern organic synthesis. Its ability to facilitate the stereocontrolled formation of carbon-carbon bonds, particularly through the aldol reaction, has made it an indispensable tool in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This guide delves into the core discoveries involving dicyclohexylboron chloride, elucidating the mechanistic underpinnings of its remarkable stereoselectivity. We will explore its pivotal role in the generation of Z-enolates, leading to the predictable synthesis of syn-aldol adducts, a transformation governed by the well-established Zimmerman-Traxler model. This document will provide field-proven insights into experimental design, detailed protocols for key reactions, and a discussion of its impact on the synthesis of medicinally relevant molecules.
Introduction: The Legacy of Herbert C. Brown and the Rise of Organoboranes
The story of dicyclohexylboron chloride is intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown.[1][2] His extensive exploration of organoborane chemistry revolutionized synthetic organic chemistry, providing a versatile toolkit for a myriad of transformations.[3][4] Brown's development of hydroboration, the addition of borane to alkenes, opened the door to a vast array of organoboron reagents with unique reactivity and selectivity.[5] Dicyclohexylborane, a key precursor to dicyclohexylboron chloride, is readily prepared via the hydroboration of cyclohexene.[1] This solid, air-stable reagent serves as the foundation for the in-situ generation of the more reactive chloride derivative.
Dicyclohexylboron chloride's significance lies in its ability to act as a Lewis acid that, in concert with a tertiary amine base, selectively deprotonates ketones and other carbonyl compounds to form boron enolates. The steric bulk of the two cyclohexyl groups on the boron atom plays a crucial role in directing the stereochemical outcome of this enolization process, a concept we will explore in detail.
The Cornerstone Discovery: Stereoselective Z-Enolate Formation
A pivotal discovery in the application of dicyclohexylboron chloride is its remarkable ability to promote the formation of (Z)-enolates from ketones with high fidelity.[6] This geometric control during enolization is the linchpin for achieving high diastereoselectivity in subsequent aldol reactions.
The generally accepted mechanism involves the coordination of the dicyclohexylboron chloride to the carbonyl oxygen, enhancing the acidity of the α-protons. A sterically hindered tertiary amine, such as triethylamine or diisopropylethylamine, then selectively abstracts the less sterically encumbered α-proton. The steric clash between the bulky cyclohexyl groups on the boron and the substituents on the ketone dictates the geometry of the resulting enolate. To minimize these steric interactions, the larger substituent on the ketone preferentially orients itself away from the dicyclohexylboryl group, leading to the formation of the (Z)-enolate.
This selective formation of the (Z)-enolate is the first critical step in a two-part stereochemical control system that makes dicyclohexylboron chloride such a valuable reagent.
Caption: Workflow for the formation of a (Z)-Boron Enolate.
The Zimmerman-Traxler Model: Rationalizing syn-Diastereoselectivity
With the (Z)-enolate selectively formed, the subsequent aldol reaction with an aldehyde proceeds through a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][3] This model provides a powerful predictive framework for understanding the stereochemical outcome of the reaction.
In the Zimmerman-Traxler transition state, the boron atom of the enolate coordinates to the carbonyl oxygen of the aldehyde, creating a cyclic pre-transition state assembly. To minimize steric interactions, the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions in the chair-like conformation. For a (Z)-enolate, this arrangement places the substituents on the newly forming stereocenters on the same face of the developing six-membered ring, leading directly to the syn-aldol product.[7] The rigidity of this transition state, enforced by the boron atom, is key to the high transfer of stereochemical information from the enolate to the product.
Caption: Zimmerman-Traxler model for syn-aldol formation.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the preparation of dicyclohexylboron chloride and its application in a stereoselective aldol reaction. These procedures are designed to be self-validating, with clear steps and expected outcomes.
Preparation of Dicyclohexylboron Chloride
This procedure outlines the synthesis of dicyclohexylboron chloride from dicyclohexylborane.[1]
Materials:
-
Dicyclohexylborane (prepared from cyclohexene and borane-dimethyl sulfide complex)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (as a solution in diethyl ether)
-
Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend dicyclohexylborane (1.0 equiv) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous hydrogen chloride in diethyl ether (1.0 equiv) to the stirred suspension. Caution: Hydrogen gas is evolved and should be safely vented.
-
Continue stirring at 0 °C until the solid dicyclohexylborane has completely dissolved and gas evolution has ceased, indicating the formation of dicyclohexylboron chloride.
-
The resulting solution of dicyclohexylboron chloride in diethyl ether can be used directly in the subsequent aldol reaction.
General Protocol for a syn-Selective Aldol Reaction
This protocol describes a general procedure for the dicyclohexylboron chloride-mediated syn-selective aldol reaction of a ketone with an aldehyde.
Materials:
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dicyclohexylboron chloride solution (prepared as above)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or dichloromethane
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and dissolve it in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.1 equiv) to the solution.
-
Slowly add the previously prepared solution of dicyclohexylboron chloride (1.1 equiv) to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the boron enolate.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of methanol, followed by a buffered solution of hydrogen peroxide (e.g., a mixture of methanol and 30% H₂O₂ in a pH 7 buffer).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Dilute the mixture with water and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Quantitative Data: A Survey of Diastereoselectivity
The dicyclohexylboron chloride-mediated aldol reaction consistently delivers high levels of syn-diastereoselectivity across a range of substrates. The following table summarizes representative data from the literature, showcasing the robustness of this methodology.
| Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propiophenone | Isobutyraldehyde | >98:2 | 85 | [6] |
| Diethyl Ketone | Benzaldehyde | 97:3 | 90 | [6] |
| Cyclohexanone | Propionaldehyde | 95:5 | 78 | [6] |
| 3-Pentanone | Acetaldehyde | >99:1 | 88 | [6] |
Impact on Drug Development and Complex Molecule Synthesis
The predictable and high stereoselectivity of the dicyclohexylboron chloride-mediated aldol reaction has made it a valuable tool in the synthesis of complex natural products and pharmaceutical agents, where precise control of stereochemistry is paramount.
A notable example is its application in the synthesis of the polyketide natural product (+)-boronolide . This macrolide, isolated from a strain of Streptomyces, exhibits interesting biological activity. A key step in its total synthesis involves a highly stereoselective aldol reaction between a chiral ketone and an aldehyde, mediated by dicyclohexylboron chloride, to establish two contiguous stereocenters with the desired syn relationship.[5]
Furthermore, this methodology has been employed in the construction of fragments of other complex molecules, such as the C1-C9 fragment of the antifungal macrolide soraphen A1R . The ability to reliably generate the syn-aldol adduct was crucial for the successful synthesis of this intricate molecular segment.
The principles of stereocontrol established with dicyclohexylboron chloride have also influenced the development of other boron-based reagents and methodologies for asymmetric synthesis, further expanding the synthetic chemist's arsenal for the preparation of enantiomerically pure compounds for drug discovery and development.
Conclusion
The discovery of dicyclohexylboron chloride as a highly effective reagent for the stereoselective formation of syn-aldol products represents a significant milestone in organic synthesis. Its efficacy is rooted in the synergistic interplay of sterically demanding cyclohexyl groups, which direct the formation of (Z)-enolates, and the subsequent orchestration of the aldol reaction through a well-defined Zimmerman-Traxler transition state. The reliability and predictability of this methodology have cemented its place as a go-to strategy for the construction of complex molecules with multiple stereocenters. For researchers and scientists in drug development, a thorough understanding of the principles and practical application of dicyclohexylboron chloride is essential for the rational design and efficient synthesis of novel therapeutic agents.
References
-
Brown, H. C.; Dhar, R. K.; Ganesan, K.; Singaram, B. Enolboration. 1. Dicyclohexylchloroborane/triethylamine as a convenient reagent for enolboration of ketones and other carbonyl derivatives. The Journal of Organic Chemistry, 1992 , 57 (2), 499-504. [Link]
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 1957 , 79 (8), 1920–1923. [Link]
-
Myers, A. G. Stereoselective, Directed Aldol Reaction. [Link]
-
Brown, H. C. Herbert C. Brown - Biographical. NobelPrize.org. Nobel Prize Outreach AB 2023. [Link]
-
Britannica, The Editors of Encyclopaedia. "Herbert C. Brown". Encyclopedia Britannica, 15 Dec. 2023, [Link].
-
Chauhan, K. R.; et al. Total synthesis of (+)-boronolide, (+)-deacetylboronolide, and (+)-dideacetylboronolide. The Journal of Organic Chemistry, 2010 , 75 (5), 1767–1770. [Link]
-
National Science and Technology Medals Foundation. Herbert C. Brown. [Link]
-
OpenOChem Learn. Zimmerman-Traxler Model. [Link]
-
Michigan State University Department of Chemistry. Herbert Charles Brown. [Link]
-
The Franklin Institute. Herbert C. Brown. [Link]
-
Brown, H. C.; Dhar, R. K.; Bakshi, R. K.; Pandiarajan, P. K.; Singaram, B. A new and efficient general synthesis of either E- or Z-enol borinates from ketones. Journal of the American Chemical Society, 1989 , 111 (9), 3441–3442. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (+)-boronolide, (+)-deacetylboronolide, and (+)-dideacetylboronolide. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectroscopic Characterization of Chlorodicyclohexylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chlorodicyclohexylborane in Modern Synthesis
This compound ((C₆H₁₁)₂BCl), a sterically hindered organoborane, has emerged as a valuable reagent in modern organic synthesis. Its utility is most pronounced in stereoselective transformations, particularly in aldol and related carbon-carbon bond-forming reactions. The bulky cyclohexyl groups impart a high degree of facial selectivity in the formation of boron enolates, which subsequently react with electrophiles to yield products with a high diastereomeric excess. A thorough understanding of its spectroscopic properties is paramount for researchers to ensure the quality of the reagent and to monitor its reactions effectively. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering a foundational reference for its synthesis, handling, and application.
Molecular Structure and its Influence on Spectroscopic Signatures
The molecular structure of this compound, with a trigonal planar boron center bonded to two cyclohexyl rings and a chlorine atom, dictates its characteristic spectroscopic features. The electron-withdrawing nature of the chlorine atom and the steric bulk of the cyclohexyl groups significantly influence the electronic environment around the boron atom and the neighboring carbon and hydrogen atoms.
Caption: Molecular Structure of this compound.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process commencing with the hydroboration of cyclohexene to form dicyclohexylborane, which is subsequently converted to the target compound.
Step 1: Synthesis of Dicyclohexylborane
The hydroboration of cyclohexene with borane-dimethyl sulfide complex (BMS) is a well-established method for the preparation of dicyclohexylborane.[1][2]
-
Procedure: In a flame-dried, nitrogen-purged flask, cyclohexene (2 equivalents) is dissolved in an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Borane-dimethyl sulfide complex (1 equivalent) is then added dropwise while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for several hours, during which time dicyclohexylborane precipitates as a white solid.[1]
-
Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the borane reagent. The dropwise addition of BMS at low temperature helps to control the exothermic reaction and prevent the formation of over-hydroborated products. The precipitation of dicyclohexylborane from the reaction mixture drives the equilibrium towards product formation.
Step 2: Conversion to this compound
The dicyclohexylborane intermediate is then converted to this compound by reaction with a source of anhydrous hydrogen chloride.[3]
-
Procedure: The precipitated dicyclohexylborane is isolated by decanting the supernatant. The solid is then suspended in an anhydrous solvent, and a solution of anhydrous hydrogen chloride (1 equivalent) in the same solvent is added slowly at 0 °C. The reaction proceeds with the evolution of hydrogen gas, and the solid dissolves to give a clear solution of this compound.[3]
-
Causality: The reaction with HCl cleaves the B-H bond of dicyclohexylborane and replaces it with a B-Cl bond. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress. Performing the reaction at low temperature is important to control the reaction rate and minimize potential side reactions.
Caption: Synthesis workflow for this compound.
Spectroscopic Data and Interpretation
The following sections detail the expected NMR and IR spectroscopic data for this compound.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is the most definitive technique for characterizing organoboranes. The chemical shift of the boron nucleus is highly sensitive to its coordination environment and the nature of its substituents.
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹¹B | Hexane | 76[3] |
-
Interpretation: The ¹¹B NMR spectrum of this compound is expected to show a single broad resonance in the downfield region, characteristic of a tricoordinate boron atom. The observed chemical shift of approximately 76 ppm is consistent with a dialkylchloroborane.[3] The electron-withdrawing chlorine atom deshields the boron nucleus, causing a downfield shift compared to trialkylboranes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound will display signals corresponding to the protons of the two cyclohexyl rings. Due to the complexity of the overlapping multiplets from the cyclohexyl protons, a detailed assignment can be challenging. However, the general regions of the spectrum can be predicted.
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| Cyclohexyl -CH₂- | 1.0 - 2.0 | Multiplet |
| Cyclohexyl -CH- (attached to Boron) | 1.5 - 2.5 | Multiplet |
-
Interpretation: The protons on the cyclohexyl rings will appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. The protons on the carbon atom directly attached to the boron (the methine proton) are expected to be the most deshielded and will likely appear at the downfield end of this range. The complexity of the spectrum arises from the diastereotopic nature of the methylene protons on the cyclohexyl rings and the potential for restricted rotation around the B-C bonds.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ) ppm |
| Cyclohexyl -CH- (attached to Boron) | 35 - 45 |
| Cyclohexyl -CH₂- | 25 - 35 |
-
Interpretation: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms of the cyclohexyl rings. The carbon atom directly bonded to the boron atom is expected to be the most downfield signal in the aliphatic region due to the electron-withdrawing effect of the boron and chlorine atoms. The remaining methylene carbons of the cyclohexyl rings will appear as a group of signals in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of the cyclohexyl groups and the B-Cl bond.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2850 - 2950 | Strong |
| C-H (bend) | 1450 | Medium |
| B-Cl (stretch) | 800 - 900 | Medium-Strong |
-
Interpretation: The most prominent features in the IR spectrum will be the strong C-H stretching vibrations of the cyclohexyl rings in the 2850-2950 cm⁻¹ region. The C-H bending vibrations will appear around 1450 cm⁻¹. A key diagnostic peak is the B-Cl stretching vibration, which is expected to appear in the 800-900 cm⁻¹ region. The absence of a B-H stretching band (typically around 2500 cm⁻¹) confirms the conversion of dicyclohexylborane to the final product.
Conclusion
The spectroscopic characterization of this compound is essential for its effective use in organic synthesis. This guide has provided a comprehensive overview of the expected ¹¹B, ¹H, and ¹³C NMR, and IR spectral data, along with a detailed experimental protocol for its synthesis. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently prepare, identify, and utilize this powerful reagent in their synthetic endeavors.
References
Sources
Stability and Decomposition of Chlorodicyclohexylborane: A Technical Guide for Researchers
Introduction: Navigating the Reactive Landscape of a Powerful Reagent
Chlorodicyclohexylborane ((C₆H₁₁)₂BCl) is a formidable reagent in the arsenal of synthetic organic chemistry. Its utility in engendering regio- and stereoselective enolboration of ketones and in facilitating various aldol addition reactions has positioned it as a valuable tool for constructing complex molecular architectures.[1] However, its profound reactivity is a double-edged sword, demanding a comprehensive understanding of its stability and decomposition pathways to ensure safe, effective, and reproducible outcomes in a research and development setting.
This guide provides an in-depth exploration of the stability of this compound under various conditions, offering field-proven insights into its handling, storage, and decomposition. The content herein is structured to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely integrate this reagent into their workflows.
Core Physicochemical and Safety Profile
A foundational understanding of the intrinsic properties of this compound is paramount for its safe handling. This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2] Its reactivity with moisture is equally vigorous.[3]
| Property | Value | Source(s) |
| CAS Number | 36140-19-9 | [2] |
| Molecular Formula | C₁₂H₂₂BCl | [2][3] |
| Molecular Weight | 212.57 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | ~0.97 g/mL at 25 °C | [1][5] |
| Boiling Point | 100-101 °C at 1 mmHg | [1][5] |
| GHS Hazard Codes | H225 (Highly flammable liquid and vapor), H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage) | [2][6] |
| Storage Class | 4.2 (Pyrophoric and self-heating hazardous materials) | [6] |
Decomposition Pathways: A Mechanistic Perspective
The decomposition of this compound is primarily driven by its interaction with atmospheric oxygen and water. The presence of the electron-deficient boron center, coupled with the labile B-Cl bond, makes the molecule highly susceptible to nucleophilic attack.
Hydrolytic Decomposition
This compound reacts violently with water.[3] This process is initiated by the nucleophilic attack of water on the boron atom, leading to the cleavage of the boron-chlorine bond and the formation of hydrochloric acid (HCl) and dicyclohexylborinic acid. The borinic acid can be further protonolyzed, albeit more slowly, to yield cyclohexylboronic acid and ultimately boric acid, with the concomitant release of cyclohexane.
-
Causality of Experimental Choice: When quenching reactions involving this compound, the choice of quenching agent and the rate of addition are critical. A slow, controlled addition to a protic solvent at low temperatures is essential to manage the exothermicity of the hydrolysis.
Caption: Hydrolytic decomposition of this compound.
Oxidative Decomposition
As a pyrophoric substance, this compound readily and exothermically reacts with oxygen.[2] The oxidation of organoboranes can proceed through a radical mechanism, where oxygen inserts into the carbon-boron bond. This leads to the formation of boron-oxygen bonds, ultimately yielding borinates and, upon workup, alcohols (cyclohexanol in this case) and boric acid. The initial reaction with air can be violent and lead to ignition.
-
Expert Insight: The spontaneous ignition is a result of the rapid, exothermic oxidation of the organoborane. This underscores the absolute necessity of handling this reagent under a strictly inert atmosphere (e.g., argon or nitrogen).
Caption: Oxidative decomposition of this compound.
Thermal Stability
-
Trustworthiness in Practice: Given the lack of specific data, it is prudent to assume that this compound has limited thermal stability. It should be stored in a cool environment and prolonged heating of reaction mixtures should be avoided. If a reaction requires elevated temperatures, it should be monitored closely for signs of decomposition (e.g., color change, gas evolution).
Protocols for Safe Handling and Storage: A Self-Validating System
The pyrophoric and hydrolytically sensitive nature of this compound necessitates the use of stringent air-free techniques.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are required.[7][8]
-
Skin Protection: A flame-retardant lab coat (e.g., Nomex) must be worn.[8][9] A double-gloving system, with nitrile gloves under neoprene or other chemically resistant gloves, is recommended.[8][9]
-
Footwear: Closed-toe shoes are mandatory.[9]
Storage Protocol
-
Inert Atmosphere: Store this compound in its original container, which is designed to maintain an inert atmosphere. The container should be kept in a secondary container (e.g., a metal can) for added protection.
-
Location: Store in a dedicated, cool, dry, and well-ventilated area, away from heat sources, oxidizers, and water.[7][9] A cabinet specifically designated for pyrophoric reagents is ideal.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[9]
Experimental Workflow: Inert Atmosphere Transfer
This protocol outlines the transfer of this compound from a Sure/Seal™ bottle using a syringe, a standard technique for handling air-sensitive liquids.
-
Preparation:
-
Work in a fume hood with the sash at the lowest possible position.[8][9]
-
Ensure a Class ABC or Class D fire extinguisher and powdered lime or sand are within immediate reach.
-
Assemble and oven-dry all glassware. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).[9]
-
Secure the this compound bottle to a stand within the fume hood.[9]
-
-
Syringe Preparation:
-
Select a syringe with a volume at least double the amount of reagent to be transferred.[9]
-
Purge the syringe with inert gas by drawing the gas into the syringe and expelling it three times.
-
-
Transfer:
-
Puncture the septum of the this compound bottle with a needle connected to an inert gas line to create a positive pressure.
-
With the inert gas flowing, insert the needle of the purged syringe through the septum into the bottle.
-
Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle will aid this process.
-
Withdraw the syringe from the bottle.
-
-
Dispensing:
-
Immediately insert the syringe needle into the reaction vessel, which should be under an inert atmosphere.
-
Slowly dispense the reagent into the reaction mixture.
-
-
Quenching and Cleaning:
-
Any residual reagent in the syringe must be quenched. Slowly draw a small amount of an inert, high-boiling point solvent (e.g., hexane) into the syringe.
-
Discharge the contents of the syringe into a separate flask containing a suitable quenching agent (e.g., isopropanol), ensuring the flask is cooled in an ice bath.
-
Rinse the syringe multiple times with the inert solvent before cleaning with water.
-
Caption: Workflow for the safe transfer of this compound.
Analytical Monitoring of Stability and Decomposition
Monitoring the purity and decomposition of this compound requires analytical techniques that are compatible with air- and moisture-sensitive samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly useful for characterizing organoboranes. This compound should exhibit a characteristic signal in the ¹¹B NMR spectrum. Upon hydrolysis, the formation of dicyclohexylborinic acid ((C₆H₁₁)₂BOH) would result in a downfield shift of the boron signal. Further decomposition to boric acid would produce a signal around δ 19 ppm. ¹H and ¹³C NMR can be used to monitor the integrity of the cyclohexyl groups and to detect the formation of byproducts like cyclohexane.
-
Gas Chromatography (GC): GC can be used to assess the purity of this compound, provided that the sample is handled under anhydrous conditions and the injection port temperature is not excessively high to avoid on-column decomposition. A non-polar column would be suitable for this analysis. Decomposition products like cyclohexane could also be monitored by GC.
-
Titration: The purity of this compound solutions can be determined by titration. For instance, hydrolysis of a known amount of the borane followed by titration of the liberated HCl with a standardized base can provide an accurate measure of the active reagent concentration.
Conclusion: A Synthesis of Caution and Capability
This compound is a potent synthetic tool, but its utility is intrinsically linked to a rigorous adherence to safety protocols and a deep understanding of its reactive nature. While specific quantitative data on its decomposition kinetics and thermal limits remain to be fully elucidated in publicly accessible literature, the principles outlined in this guide, derived from the established chemistry of organoboranes and the known hazards of this specific reagent, provide a robust framework for its safe and effective use. By embracing a culture of safety and meticulous experimental technique, researchers can harness the synthetic power of this compound while mitigating the inherent risks.
References
- University of California, Los Angeles. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents. Technical Information Bulletin AL-134. Retrieved from a URL that would be provided by the grounding tool.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4413142, this compound. Retrieved from [Link].
- Smolecule. (n.d.). Buy this compound | 36140-19-9. Retrieved from a URL that would be provided by the grounding tool.
- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from a URL that would be provided by the grounding tool.
- Henderson, T. J. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from a URL that would be provided by the grounding tool.
- Alnajjar, M. S., et al. (2011). Methods for the Safe Storage, Handling, and Disposal of Pyrophoric Liquids and Solids in the Laboratory. Journal of Chemical Health & Safety, 18(1), 5-10.
- Gelest. (n.d.). Safety Data Sheet: this compound. Retrieved from a URL that would be provided by the grounding tool.
- Smolecule. (n.d.). Buy Dicyclohexylborane | 1568-65-6. Retrieved from a URL that would be provided by the grounding tool.
- CymitQuimica. (n.d.). CAS 36140-19-9: this compound. Retrieved from a URL that would be provided by the grounding tool.
- Chemical-Suppliers.com. (n.d.). This compound | CAS 36140-19-9. Retrieved from a URL that would be provided by the grounding tool.
- ChemicalBook. (2023, August 18). This compound Chemical Properties,Uses,Production. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound solution 1 M in hexanes. Product Page. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound solution. Product Page. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). Certificate of Analysis. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link].
- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References. Retrieved from a URL that would be provided by the grounding tool.
- MDPI. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Materials. Retrieved from a URL that would be provided by the grounding tool.
- Chemistry LibreTexts. (2023, June 30). Reactions of Main Group Elements with Oxygen. Retrieved from a URL that would be provided by the grounding tool.
- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). This compound 98%. Product Page. Retrieved from a URL that would be provided by the grounding tool.
- Pathan, T. (2021, December 29). Chapter Chemical Reactivity | Reactions of Alkali metals with Oxygen Water & Chlorine [Video]. YouTube. Retrieved from a URL that would be provided by the grounding tool.
- PubMed Central. (n.d.). The Diverse Modes of Oxygen Reactivity in Life & Chemistry. Retrieved from a URL that would be provided by the grounding tool.
- PubMed Central. (n.d.). Synthetic Dioxygenase Reactivity by Pairing Electrochemical O2 Reduction and H2O Oxidation. Retrieved from a URL that would be provided by the grounding tool.
- BenchChem. (n.d.). Managing poor solubility and instability issues in reactions. Retrieved from a URL that would be provided by the grounding tool.
Sources
- 1. This compound 98 36140-19-9 [sigmaaldrich.com]
- 2. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 36140-19-9 [smolecule.com]
- 4. CAS 36140-19-9: this compound | CymitQuimica [cymitquimica.com]
- 5. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 氯代二环己基硼烷 溶液 1 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]
- 7. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 8. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
A Scientist's Guide to Stereocontrol: An In-depth Look at Borane Reagents in Asymmetric Synthesis
Executive Summary: The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Among the vast arsenal of tools available to the synthetic chemist, borane reagents have emerged as exceptionally versatile and powerful for inducing chirality with high fidelity. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core principles and practical applications of borane reagents in stereoselective synthesis. Moving beyond simple protocols, this document delves into the mechanistic underpinnings that govern their selectivity, offering field-proven insights into asymmetric hydroboration, stereoselective carbonyl reductions, and boron-mediated aldol reactions. We will examine the causality behind experimental choices, present validated protocols, and provide the authoritative grounding necessary for confident application in a research and development setting.
The Boron Advantage: Why Boranes Excel in Stereocontrol
The utility of organoboranes in stereoselective synthesis stems from a unique combination of electronic and steric properties. Boron, a trivalent element with a vacant p-orbital, acts as a potent Lewis acid, allowing it to coordinate with substrates and activate them towards nucleophilic attack.[1] This coordination, coupled with the relatively short and strong bonds boron forms with oxygen and carbon, leads to the formation of well-defined, rigid, and sterically demanding transition states. It is within these highly organized transition states that the transfer of stereochemical information occurs with remarkable precision.
The pioneering work of Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, laid the foundation for what has become a three-pronged approach to asymmetric synthesis using organoboranes: asymmetric hydroboration, asymmetric reduction, and asymmetric allyl- and crotylboration.[2][3] These methodologies allow for the synthesis of enantiomerically pure compounds, often approaching 100% enantiomeric excess (ee), through processes that are both simple and broadly applicable.[2]
Asymmetric Hydroboration-Oxidation: Crafting Chiral Alcohols from Alkenes
The hydroboration-oxidation of an alkene is a two-step sequence that yields an alcohol.[4][5] The reaction is characterized by its anti-Markovnikov regioselectivity and its syn-addition stereospecificity, meaning the boron and hydrogen add to the same face of the double bond.[1][4][6] By employing a chiral borane reagent, this process can be rendered asymmetric, converting a prochiral alkene into a single enantiomer of a chiral alcohol.
Key Reagent Focus: Diisopinocampheylborane (Ipc₂BH)
A premier reagent for this transformation is Diisopinocampheylborane (Ipc₂BH), which is readily prepared from the hydroboration of α-pinene, a naturally occurring and inexpensive terpene.[7][8][9] Available in both enantiomeric forms, Ipc₂BH creates a highly sterically-hindered environment around the boron-hydrogen bond.
Causality of Stereoselection: When a prochiral alkene approaches Ipc₂BH, steric repulsion between the alkene's substituents and the bulky isopinocampheyl groups of the reagent dictates the trajectory of approach. The alkene orients itself to minimize these steric clashes, leading to the addition of the B-H bond to one specific face of the double bond.[9] Subsequent oxidation of the C-B bond to a C-OH bond proceeds with complete retention of configuration, locking in the newly established stereocenter.[6] This reagent is particularly effective for the asymmetric hydroboration of cis-alkenes.[3]
Caption: Workflow for Asymmetric Hydroboration-Oxidation.
Quantitative Data: Enantioselectivity with Ipc₂BH
| Alkene Substrate | Product Alcohol | Enantiomeric Excess (% ee) |
| cis-2-Butene | (R)-2-Butanol | 87%[3] |
| cis-2-Pentene | (R)-2-Pentanol | 87% |
| cis-3-Hexene | (R)-3-Hexanol | 98% |
| Norbornene | exo-Norborneol | 99.6% |
| (Data sourced from representative studies using (+)-Ipc₂BH) |
Experimental Protocol 1: Asymmetric Hydroboration of cis-2-Butene
Materials:
-
(+)-α-Pinene (≥98% ee)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
cis-2-Butene (condensed)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Reagent Preparation: Under an inert atmosphere of nitrogen, cool a solution of (+)-α-pinene (2.1 equivalents) in anhydrous THF to 0°C. Add BH₃·SMe₂ (1.0 equivalent) dropwise while maintaining the temperature. Allow the solution to warm to room temperature and stir for 2 hours, during which a white precipitate of Diisopinocampheylborane (Ipc₂BH) will form.
-
Hydroboration: Cool the Ipc₂BH suspension to -25°C. Add a pre-cooled solution of cis-2-butene (1.0 equivalent) in THF dropwise. Stir the reaction mixture at -25°C for 4 hours.
-
Oxidation: Slowly add 3 M NaOH (1.1 equivalents) followed by the dropwise addition of 30% H₂O₂ (1.2 equivalents), ensuring the temperature does not exceed 50°C.
-
Workup: Stir the mixture at room temperature for 1 hour. Separate the aqueous layer and extract it with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield optically active (R)-2-butanol. Determine the enantiomeric excess via chiral GC analysis.
Stereoselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Borane-based reagents offer both stoichiometric and catalytic solutions that provide exceptional levels of enantioselectivity.
The Corey-Bakshi-Shibata (CBS) Catalytic Reduction
The CBS reduction is a premier method for the enantioselective reduction of a wide array of ketones.[10][11] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a stoichiometric borane source like BH₃·THF or BH₃·SMe₂.[12][13][14]
Mechanism of Catalysis and Stereocontrol: The reaction's success hinges on a well-defined catalytic cycle.[11]
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃). This step activates the borane as a hydride donor and, crucially, enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[10][11][15]
-
Ketone Coordination: The now highly Lewis-acidic endocyclic boron coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed; the ketone orients itself to place its larger substituent (Rₗ) away from the bulky group on the catalyst, positioning the smaller substituent (Rₛ) closer.[11][15]
-
Hydride Transfer: This precise arrangement locks the complex into a rigid, six-membered ring transition state.[12] An intramolecular hydride transfer from the coordinated BH₃ to the carbonyl carbon occurs on the sterically accessible face, establishing the alcohol's stereochemistry.[11][12]
-
Product Release & Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to begin a new cycle.
Caption: Catalytic Cycle of the CBS Reduction.
Quantitative Data: CBS Reduction of Various Ketones
| Ketone Substrate | Catalyst Configuration | % ee |
| Acetophenone | (S)-Me-CBS | 97% (R) |
| 1-Tetralone | (S)-Me-CBS | 95% (R) |
| 2-Butanone | (S)-Me-CBS | 85% (R) |
| Propiophenone | (R)-Me-CBS | 96% (S) |
| (Data is representative and can vary with specific reaction conditions.) |
Experimental Protocol 2: CBS Reduction of Acetophenone
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents) to a flask containing anhydrous THF. Cool the solution to -20°C.
-
Borane Addition: Add BH₃·SMe₂ (0.6 equivalents) dropwise to the catalyst solution.
-
Substrate Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20°C.
-
Reaction: Stir the mixture for 1-2 hours or until TLC/GC analysis indicates complete consumption of the ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting 1-phenylethanol by column chromatography. Determine enantiomeric excess by chiral HPLC or GC.
Stoichiometric Reduction with Alpine-Borane®
Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a sterically hindered chiral trialkylborane used for the stoichiometric reduction of certain carbonyl compounds.[9][16] It is particularly effective for the reduction of aldehydes and acetylenic ketones.[2][16][17]
Mechanism and Selectivity: The reduction occurs via a six-membered, boat-like transition state where the carbonyl group coordinates to the boron atom.[18] A hydride is then transferred from the β-carbon of the isopinocampheyl ligand to the carbonyl carbon.[16] The stereoselectivity arises from the steric differentiation between the two substituents on the carbonyl. For high selectivity, one substituent must be significantly smaller than the other, such as the hydrogen of an aldehyde or the linear alkynyl group of an acetylenic ketone.[16][17]
For many common ketones, the reduction is very slow. This allows a competing, non-selective reduction pathway via dehydroboration of Alpine-Borane to 9-BBN and α-pinene to occur, which significantly lowers the enantioselectivity.[2][19]
Boron-Mediated Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. Using boron enolates provides a superior level of stereocontrol compared to many other metal enolates.[20]
The Zimmerman-Traxler Transition State: The high stereoselectivity is explained by the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state.[20] The short B-O and B-C bond lengths result in a very compact and predictable transition state geometry.[20] The relative stereochemistry of the product (syn or anti) is directly controlled by the geometry (Z or E) of the boron enolate and the placement of substituents in equatorial or axial positions to minimize 1,3-diaxial interactions.
Caption: Zimmerman-Traxler model for a Z-boron enolate leading to the syn-aldol product.
Causality of Stereoselection: By carefully choosing the boron ligands (e.g., dicyclohexylboron), the amine base, and the solvent, one can selectively generate the desired Z or E enolate.[21][22] This enolate then reacts with an aldehyde through the highly ordered transition state to give the aldol adduct with excellent diastereoselectivity.[20][23] Enantioselectivity can be achieved by using a chiral auxiliary on the ketone or by using chiral ligands on the boron atom itself.[20]
Experimental Protocol 3: General Procedure for a Boron-Mediated Aldol Reaction
Materials:
-
Ketone (e.g., propiophenone)
-
Dicyclohexylboron chloride ((c-Hex)₂BCl) or 9-BBN-OTf
-
Tertiary amine base (e.g., triethylamine or Hünig's base)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., CH₂Cl₂, Et₂O)
-
Phosphate buffer (pH 7), Methanol, Hydrogen peroxide (30%)
Procedure:
-
Enolate Formation: Under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous solvent and cool to 0°C or -78°C, depending on the specific protocol. Add the tertiary amine (1.2 equivalents) followed by the dropwise addition of the chlorodialkylborane or boron triflate (1.1 equivalents). Stir for 1-2 hours to ensure complete formation of the boron enolate.[22]
-
Aldol Addition: Cool the reaction mixture to -78°C. Add a solution of the aldehyde (1.0 equivalent) in the same solvent dropwise. Stir at -78°C for 2-3 hours.[23]
-
Workup: Quench the reaction by adding phosphate buffer. Add methanol, followed by the slow addition of 30% H₂O₂ at 0°C. Stir vigorously for 1 hour.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the β-hydroxy ketone product by column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis.
Practical Considerations: Handling Moisture-Sensitive Borane Reagents
The successful use of borane reagents requires stringent adherence to anhydrous and anaerobic techniques, as they are highly sensitive to moisture and air.[24][25]
Protocol for Handling Sure/Seal™ Bottles
-
Preparation: Clamp the Sure/Seal™ bottle securely in a fume hood. Purge a dry syringe and needle with an inert gas (nitrogen or argon) at least three times.
-
Inert Atmosphere: Insert a needle from an inert gas line through the septum to create a positive pressure inside the bottle.
-
Withdrawal: Insert the purged syringe needle through the septum, ensuring the needle tip is below the surface of the liquid reagent.
-
Transfer: Slowly draw the desired volume of the reagent into the syringe. Withdraw the syringe and immediately dispense the reagent into the reaction flask, which should already be under an inert atmosphere.[24]
Conclusion
Borane reagents represent a mature yet continually evolving platform for stereoselective synthesis. Their ability to form rigid, well-organized transition states provides a reliable and predictable means of controlling stereochemistry in a variety of crucial transformations, including hydroboration, carbonyl reduction, and aldol reactions. For the practicing scientist in drug discovery and development, a thorough understanding of the mechanisms and practical handling of these reagents is not merely advantageous—it is essential for the efficient and elegant construction of complex, stereochemically-defined molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 9. dnrcollege.org [dnrcollege.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 14. Borane Reagents [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Alpine borane - Wikipedia [en.wikipedia.org]
- 17. chemtube3d.com [chemtube3d.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organicreactions.org [organicreactions.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Role of steric hindrance in dicyclohexylboryl chloride reactions.
An In-Depth Technical Guide to the Role of Steric Hindrance in Dicyclohexylboryl Chloride Reactions
Authored by: A Senior Application Scientist
Foreword: Harnessing Steric Bulk for Precision Synthesis
In the landscape of modern organic synthesis, control over stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for the development of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Among the myriad of reagents developed for stereocontrolled carbon-carbon bond formation, dicyclohexylboryl chloride ((C₆H₁₁)₂BCl or Cy₂BCl) stands out as a powerful tool. Its efficacy does not stem from exotic electronic effects, but from a simple, elegant, and potent principle: steric hindrance .
The two bulky cyclohexyl groups attached to the boron center are not passive spectators in a reaction. They are active directors, imposing a significant steric footprint that governs the trajectory of incoming substrates, dictates the geometry of intermediates, and ultimately, controls the stereochemical outcome of the final product. This guide provides an in-depth exploration of how the sterically demanding nature of dicyclohexylboryl chloride is leveraged to achieve remarkable levels of selectivity, focusing primarily on its cornerstone application in the stereoselective aldol reaction. For researchers and drug development professionals, understanding this principle is key to unlocking the full synthetic potential of this versatile reagent.
The Reagent: Understanding Dicyclohexylboryl Chloride (Cy₂BCl)
Dicyclohexylboryl chloride is a dialkylboron halide characterized by a central boron atom bonded to one chlorine atom and two sterically imposing cyclohexyl rings.[1][2][3] This structure imparts several key properties:
-
Lewis Acidity: The boron atom is electron-deficient, making Cy₂BCl a potent Lewis acid. It readily coordinates to Lewis basic sites, most notably the oxygen atom of carbonyl compounds. This coordination is the crucial first step in its reaction cascade.[4]
-
Steric Shielding: The two cyclohexyl groups create a highly congested environment around the boron center. This steric bulk is the primary determinant of the reagent's stereodirecting capabilities.
-
Reactivity and Handling: Cy₂BCl is a highly reactive compound. It is pyrophoric (ignites spontaneously in air), corrosive, and reacts violently with water.[1][2] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate personal protective equipment (PPE).[5]
| Property | Value | Source |
| Linear Formula | (C₆H₁₁)₂BCl | [1][2] |
| Molecular Weight | 212.57 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 100-101 °C @ 1 mmHg | [1][2] |
| Density | 0.97 g/mL at 25 °C | [1][2] |
The Core Mechanism: Steric-Controlled Enolate Formation
The quintessential role of Cy₂BCl is in the generation of boron enolates from ketones, esters, and other carbonyl derivatives.[1][2] The geometry of the resulting enolate double bond (E vs. Z) is critical, as it directly translates to the stereochemistry of the subsequent reaction product. This is where the steric hindrance of the cyclohexyl groups becomes the deciding factor.
The process, often termed "soft enolization," proceeds via a chair-like six-membered transition state.[4]
-
Coordination: The Lewis acidic boron atom of Cy₂BCl coordinates to the carbonyl oxygen. This enhances the acidity of the α-protons.[4]
-
Deprotonation: A hindered, non-nucleophilic base (e.g., triethylamine, Et₃N) then abstracts an α-proton.[4]
The stereochemical outcome is dictated by the minimization of steric clashes in the transition state. Consider a ketone with a small (Rₛ) and a large (Rₗ) substituent adjacent to the carbonyl.
-
Pathway to (Z)-Enolate: To avoid a severe 1,3-diaxial-like interaction between the large Rₗ group and a bulky cyclohexyl group on the boron, the Rₗ group preferentially occupies an equatorial-like position in the transition state. This arrangement leads directly to the formation of the (Z)-enolate .
-
Disfavored (E)-Enolate Pathway: The transition state leading to the (E)-enolate would force a highly unfavorable steric clash between the large Rₗ group and the dicyclohexylboryl moiety. This high-energy pathway is kinetically disfavored.
Therefore, the overwhelming steric demand of the Cy₂BCl reagent selectively funnels the reaction through the lowest energy transition state to yield the (Z)-enolate with high fidelity.[6]
Caption: Steric hindrance directs enolate formation.
Application Focus: The (Z)-Enolate Route to syn-Aldol Products
The highly selective formation of (Z)-boron enolates is the cornerstone of Cy₂BCl's utility in stereoselective aldol additions. The geometry of the enolate is stereospecifically transferred to the aldol adduct via a closed, chair-like Zimmerman-Traxler transition state.[4]
In this model:
-
The boron and aldehyde oxygen atoms coordinate, forming a six-membered ring.
-
To minimize steric interactions, both the R group of the aldehyde (R') and the substituent of the enolate (Rₗ) must occupy equatorial positions.
-
A (Z)-enolate geometry naturally leads to a transition state that produces the syn -diastereomer of the aldol product.
The combination of (Z)-selective enolization followed by the predictable Zimmerman-Traxler addition allows for the reliable and high-yielding synthesis of syn-aldol adducts, which are crucial building blocks in natural product synthesis.
Caption: Workflow for syn-selective aldol reactions.
Double Diastereoselection: The Interplay of Chiral Partners
When both the boron enolate and the aldehyde are chiral, the steric influence of Cy₂BCl enables predictable double diastereoselection. The outcome depends on the intrinsic facial biases of the two reactants.
-
Matched Pair: The facial selectivity of the enolate matches that of the aldehyde, leading to a single, highly favored diastereomer.
-
Mismatched Pair: The facial selectivities oppose each other, resulting in lower diastereoselectivity or the formation of a different diastereomer.
Studies have shown that for reactions with α-methyl chiral aldehydes, the Felkin-Anh model accurately predicts the stereochemical outcome.[7][8] However, for α-oxygenated aldehydes, the Cornforth model often provides a better explanation, highlighting the nuanced interplay of steric and electronic factors that dicyclohexylboryl enolates are sensitive to.[7][8] This predictability is invaluable in the synthesis of complex polyketide natural products like soraphen A.[7][9]
| Reactant Combination | Stereochemical Model | Observed Outcome | Reference |
| Chiral Ketone + Achiral Aldehyde | Zimmerman-Traxler | High syn-selectivity | [7] |
| Chiral Ketone + α-Methyl Aldehyde | Felkin-Anh | Predictable matched/mismatched pairs | [7][8] |
| Chiral Ketone + α-Oxygenated Aldehyde | Cornforth | Predictable matched/mismatched pairs | [7][8] |
Experimental Protocol: General Procedure for a Cy₂BCl-Mediated Aldol Addition
Safety Precaution: Dicyclohexylboryl chloride is pyrophoric, corrosive, and moisture-sensitive. This procedure must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar) using oven-dried glassware and anhydrous solvents. Appropriate PPE, including flame-retardant gloves, a lab coat, and safety goggles, is mandatory.
Materials:
-
Dicyclohexylboryl chloride (Cy₂BCl), 1 M solution in hexanes
-
Triethylamine (Et₃N), freshly distilled
-
Ketone (1.0 equiv)
-
Aldehyde (1.2 equiv), freshly distilled or purified
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen.
-
Enolization:
-
Charge the flask with the ketone (1.0 equiv) and anhydrous solvent (e.g., Et₂O).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.5 equiv) via syringe.
-
Slowly add the 1 M solution of dicyclohexylboryl chloride (1.3 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) should form, driving the reaction.[4]
-
Stir the resulting slurry at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv), either neat or as a solution in the reaction solvent, dropwise to the cold enolate slurry.
-
Continue stirring at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1 hour.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, careful addition of methanol (approx. 5 mL per mmol of ketone).
-
Add saturated NaHCO₃ solution and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Et₂O, 3x).
-
Combine the organic layers, wash with brine (saturated NaCl), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude aldol product by flash column chromatography on silica gel to yield the desired diastereomerically enriched product.
Conclusion: A Sterically-Driven Tool for Asymmetric Synthesis
Dicyclohexylboryl chloride is a prime example of how a fundamental physical property—steric hindrance—can be masterfully exploited to achieve precise stereochemical control. The bulky cyclohexyl groups are not a liability but the very source of the reagent's power, enabling the highly selective formation of (Z)-boron enolates. This selectivity, when coupled with the predictable nature of the Zimmerman-Traxler transition state, provides a robust and reliable pathway to syn-aldol products. For scientists engaged in the synthesis of complex chiral molecules for drug discovery and development, a thorough understanding of the steric principles governing Cy₂BCl reactions is essential for designing efficient and stereoselective synthetic routes.[10][11]
References
-
Murga, J., Falomir, E., Carda, M., González, F., & Marco, J. A. (2001). Chlorodicyclohexylborane-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic Letters, 3(6), 901–904. [Link]
-
Falomir, E., Carda, M., Murga, J., & Marco, J. A. (2005). Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between Chiral Aldehydes and a Chiral Ethyl Ketone Derived from L-Erythrulose. Synthesis of a C1-C9 Fragment of the Structure of the Antifungal Macrolide Soraphen A1R. The Journal of Organic Chemistry, 70(20), 8130–8139. [Link]
-
ResearchGate. (2002). Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between L-Erythrulose Derivatives and Chiral Aldehydes. The Felkin-Anh versus Cornforth Dichotomy. [Link]
-
ResearchGate. (2001). Enolization of Chiral α-Silyloxy Ketones with Dicyclohexylchloroborane. Application to Stereoselective Aldol Reactions. [Link]
-
Ho, T.-L. (2010). Dicyclohexylboron chloride. In Fieser and Fieser's Reagents for Organic Synthesis. [Link]
-
Chanda, P. B., et al. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]
-
Falomir, E., Carda, M., Murga, J., & Marco, J. A. (2005). Double diastereoselection in aldol reactions mediated by dicyclohexylchloroborane between chiral aldehydes and a chiral ethyl ketone derived from L-erythrulose. synthesis of a C1-C9 fragment of the structure of the antifungal metabolite soraphen A1alpha. The Journal of Organic Chemistry, 70(20), 8130–8139. [Link]
-
OC Chem. (2021). Boron Aldol Reaction. YouTube. [Link]
-
Liu, Y., et al. (2018). Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes. New Journal of Chemistry, 42(18), 15029-15033. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. (n.d.). Dicyclohexylboron trifluoromethanesulfonate. [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2561. [Link]
-
Chem Notes. (2011). Directed Aldol Synthesis : Part 1 - Formation of E-Enolate and Z-Enolate. [Link]
-
Chemistry Stack Exchange. (2018). Steric hindrance during Hydroboration. [Link]
-
University of Bath. (n.d.). III Enolate Chemistry. [Link]
-
Sharma, R., Yadav, T., & Bendi, A. (2025). Asymmetric Synthesis of Medicinally Important Dihydropyrimidinones. Bentham Science. [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2561. [Link]
-
Kumar, V., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4947. [Link]
-
Organic Syntheses. (n.d.). dl-Methylethylacetic acid. [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2561. [Link]
-
Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]
-
YouTube. (2019). Dive into the Intriguing Mechanism of Z or E-Boron Enolate Formation!. [Link]
Sources
- 1. This compound 98 36140-19-9 [sigmaaldrich.com]
- 2. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 氯代二环己基硼烷 溶液 - 二环已基硼酸氯化物, 双环已基氯硼烷 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Double diastereoselection in aldol reactions mediated by dicyclohexylchloroborane between chiral aldehydes and a chiral ethyl ketone derived from L-erythrulose. synthesis of a C1-C9 fragment of the structure of the antifungal metabolite soraphen A1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Electronic Nature and Reactivity of Chloroboranes
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Chloroboranes
Chloroboranes are a versatile class of organoboron compounds characterized by one or more direct bonds between boron and chlorine. The fundamental reactivity of these species is governed by the inherent electronic properties of the boron atom. As a Group 13 element, boron in its trivalent state possesses a vacant p-orbital, rendering it a potent electron acceptor. This electron deficiency makes chloroboranes strong Lewis acids, a characteristic that dictates the majority of their reaction pathways.[1][2] The electronegative chlorine atom further enhances this Lewis acidity by inductively withdrawing electron density from the boron center, making it highly electrophilic.
This guide provides a detailed exploration of the core reaction mechanisms of chloroboranes, offering insights into the causality behind their reactivity. It is intended for researchers, scientists, and professionals in drug development who utilize or seek to understand the synthetic potential of these powerful reagents.
Lewis Acid-Base Adduct Formation: The Primary Interaction
The most fundamental reaction of any chloroborane is the formation of a dative bond with a Lewis base. The electron-deficient boron center readily accepts a lone pair of electrons from heteroatoms like nitrogen, oxygen, phosphorus, or sulfur.[2] This interaction forms a stable Lewis acid-base adduct, which often serves to moderate the reactivity of the chloroborane or act as a key intermediate in subsequent transformations.[3][4]
The strength of this N→B or O→B dative bond is influenced by both the substituents on the boron and the nature of the Lewis base.[3] For instance, the Lewis acidity of boron halides follows the trend BBr₃ > BCl₃ > BF₃, which is counterintuitive based on halogen electronegativity but is explained by the degree of π-backbonding from the halogen lone pairs to the vacant boron p-orbital.[5]
Reduction of the B-Cl Bond
The conversion of a B-Cl bond to a B-H bond is a critical transformation, as it unlocks the powerful hydroboration reactivity of the resulting borane. This reduction is typically accomplished using metal hydride reagents or alkali metals.
Mechanism with Metal Hydrides (e.g., LiAlH₄, NaBH₄)
The reaction proceeds via nucleophilic substitution, where a hydride ion (H⁻) delivered from the reducing agent attacks the electrophilic boron center, displacing the chloride ion. The mechanism is analogous to the general nucleophilic substitution shown in Figure 2, with "Nu" being the hydride.
Mechanism with Alkali Metals (e.g., Potassium)
Reduction with alkali metals involves single-electron transfer (SET) processes and is often employed for more complex or chelated chloroboranes. For example, the reduction of a C,N-chelated chloroborane with potassium metal has been shown to proceed via a C-C reductive coupling reaction, ultimately leading to novel benzazaborolyl salts. [6][7]This pathway highlights the potential for more complex, non-hydridic outcomes depending on the substrate and reaction conditions.
| Reducing Agent | Typical Application | Mechanism Type |
| Lithium Aluminum Hydride (LiAlH₄) | General-purpose, powerful reduction | Nucleophilic Substitution (Hydride Attack) |
| Sodium Borohydride (NaBH₄) | Milder reduction, often requires additives | Nucleophilic Substitution (Hydride Attack) |
| Potassium Metal (K) | Reduction of complex/chelated systems | Single-Electron Transfer (SET), Radical Pathways |
| DIBAL-H | Selective reductions | Nucleophilic Substitution (Hydride Attack) |
Hydroboration Reactions
While diborane (B₂H₆) and its adducts are the archetypal reagents for hydroboration, monochloroborane (BH₂Cl) and dichloroborane (BHCl₂) are also valuable hydroborating agents. [8]They often exhibit enhanced regioselectivity compared to borane itself. The reaction mechanism follows the established principles of hydroboration: a concerted, four-membered transition state leading to a syn-addition of the H-B bond across a C=C or C≡C multiple bond. [9] The key features of hydroboration with chloroboranes are:
-
Concerted Mechanism: The B-H bond addition occurs in a single, concerted step.
-
Anti-Markovnikov Regioselectivity: The boron atom adds to the less sterically hindered carbon atom of the double bond. [8][9][10]3. Syn-Stereospecificity: The boron and hydrogen atoms are delivered to the same face of the π-system. [9] The resulting chloroorganoborane can then be subjected to oxidation (e.g., with H₂O₂) to yield an alcohol, effectively achieving an anti-Markovnikov hydration of the original alkene. [9]Using chloroborane-Lewis base adducts, such as monochloroborane-dioxane, can improve handling and reactivity. [10]
Radical Mechanisms: Photoinduced B-Cl Bond Homolysis
Beyond the classical polar mechanisms, chloroboranes can participate in radical reactions. A notable example is the photoinduced homolytic cleavage of the B-Cl bond. [11][12]In a study on benzaldehyde-BCl₃ complexes, UV photoexcitation was shown to cause homolytic fission of a B-Cl bond within femtoseconds, generating a borylated ketyl radical and a free chlorine atom. [11] This discovery opens a new mechanistic paradigm for chloroborane reactivity. The generated chlorine radical can initiate a radical chain reaction, for instance, by abstracting a hydrogen atom from an alkane. The resulting alkyl radical can then add to the aldehyde-BCl₃ complex, propagating the chain. [11]This photolytic mechanism, driven by electron transfer, avoids the need for traditional redox-active transition metals. [11]
Experimental Protocol: Hydroboration of 1-Octene with Monochloroborane-Dioxane Complex
This protocol describes a representative procedure for the hydroboration of a terminal alkene using a readily handled chloroborane-Lewis base adduct, followed by oxidation to the primary alcohol. This self-validating system demonstrates the principles of syn-addition and anti-Markovnikov regioselectivity.
Materials:
-
1-Octene (distilled)
-
Monochloroborane-dioxane complex (1.0 M solution in dioxane)
-
Anhydrous diethyl ether (Et₂O)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A 100 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Reaction Initiation: The flask is charged with 1-octene (1.12 g, 10 mmol) and anhydrous diethyl ether (20 mL) via syringe. The solution is cooled to 0 °C in an ice bath.
-
Hydroboration: The monochloroborane-dioxane solution (11 mL of 1.0 M solution, 11 mmol, 1.1 equiv) is added dropwise to the stirred alkene solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 2 hours.
-
Oxidation: The flask is cooled again to 0 °C. Sodium hydroxide solution (3 M, 10 mL) is added slowly, followed by the very careful, dropwise addition of hydrogen peroxide (30%, 5 mL) to control the exothermic reaction, maintaining the temperature below 20 °C.
-
Workup: The mixture is stirred at room temperature for 1 hour after the peroxide addition is complete. The aqueous layer is separated, and the organic layer is washed with water (2 x 20 mL) and brine (20 mL).
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product (1-octanol) is purified by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to yield the pure primary alcohol. The regioselectivity (>99:1 primary vs. secondary alcohol) can be confirmed by GC-MS or ¹H NMR analysis.
Conclusion
The reaction mechanisms of chloroboranes are dominated by the profound Lewis acidity of the boron center. This electrophilicity drives fundamental reactions including Lewis acid-base adduct formation, nucleophilic substitution, and the concerted additions of hydroboration. Furthermore, modern investigations have revealed the potential for sophisticated radical-based transformations initiated by B-Cl bond homolysis. [11]A thorough understanding of these core mechanisms is essential for harnessing the full synthetic power of chloroboranes in academic research, industrial processes, and the development of novel therapeutic agents.
References
- Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. RSC Publishing.
- Reduction of C,N-chelated chloroborane: straightforward formation of the unprecedented 1H-2,1-benzazaborolyl potassium salt. Dalton Transactions (RSC Publishing).
- Photoinduced B–Cl Bond Fission in Aldehyde-BCl3 Complexes as a Mechanistic Scenario for C–H Bond Activation. Journal of the American Chemical Society.
- Reduction of C,N-chelated chloroborane: straightforward formation of the unprecedented 1H-2,1-benzazaborolyl potassium salt. PubMed.
- Dichloroborane synthesis. ChemicalBook.
- The Hidden Role of Boranes and Borohydrides in Hydroboration Catalysis. ResearchGate.
- Homolytic and Heterolytic Bond Cleavage. Chemistry Steps.
- Hydroboration. Wikipedia.
- Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. PMC - NIH.
- Brown Hydroboration. Organic Chemistry Portal.
- Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions: Synthesis of Cyano(hydro)organoboranes and 2‐Aza‐1,4‐diborabutatrienes. PMC - PubMed Central.
- Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Scholars Middle East Publishers.
- The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ChemRxiv.
- Application of the Lewis acidity parameters LAB in borane‐catalyzed... ResearchGate.
- Synthesis and Reactivity of the CO2 Adducts of Amine/Bis(2,4,6-tris(trifluoromethyl)phenyl)borane Pairs. Organometallics - ACS Publications.
- Synthesis and Applications of Perfunctionalized Boron Clusters. Inorganic Chemistry.
- Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
- Catalytic Reactions of Organoboranes. ResearchGate.
- Amine adducts of triallylborane as highly reactive allylborating agents for Cu(i)-catalyzed allylation of chiral sulfinylimines. Organic & Biomolecular Chemistry (RSC Publishing).
- The Lewis acidity of borylcarboranes. ResearchGate.
Sources
- 1. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Amine adducts of triallylborane as highly reactive allylborating agents for Cu(i)-catalyzed allylation of chiral sulfinylimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of C,N-chelated chloroborane: straightforward formation of the unprecedented 1H-2,1-benzazaborolyl potassium salt - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Reduction of C,N-chelated chloroborane: straightforward formation of the unprecedented 1H-2,1-benzazaborolyl potassium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroboration - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to Initial Investigations into Chlorodicyclohexylborane-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the initial investigations and applications of chlorodicyclohexylborane, a versatile and powerful reagent in modern organic synthesis. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of this compound-mediated reactions, offering field-proven insights to empower researchers in designing and executing novel synthetic strategies. Herein, we explore the synthesis, properties, and key applications of this reagent, with a focus on stereoselective aldol additions and ketone reductions, supported by detailed experimental procedures and mechanistic visualizations.
This compound: Synthesis, Properties, and Safe Handling
This compound, often abbreviated as (c-Hex)₂BCl, is a dialkylboron halide that has carved a significant niche in stereoselective synthesis. Its utility stems from the steric bulk of the two cyclohexyl groups, which imparts high levels of facial selectivity in a variety of chemical transformations.
Synthesis of this compound
The preparation of this compound can be achieved through the hydroboration of cyclohexene with a suitable borane source, followed by reaction with a chlorine source. A common and scalable laboratory procedure involves the reaction of cyclohexene with monochloroborane-methyl sulfide complex.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Under an inert atmosphere (e.g., argon or nitrogen), a 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connecting tube to a mercury bubbler is cooled in an ice bath.
-
The flask is charged with 90 mL of anhydrous diethyl ether.
-
Cyclohexene (21.2 mL, 210 mmol) is added to the flask via syringe.
-
Monochloroborane-methyl sulfide complex (11.6 mL, 100 mmol) is then added slowly to the stirred solution.
-
The reaction mixture is stirred at 0°C for 2 hours.
-
Following the reaction, the solvent is carefully removed under reduced pressure (25°C, 12 Torr).
-
The crude product is then purified by distillation to yield pure this compound (boiling point 104-105°C at 0.5 mmHg).
A similar procedure involving the reaction of dicyclohexylborane with anhydrous hydrogen chloride in diethyl ether has also been reported.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is paramount for its effective use and safe handling.
| Property | Value | Source |
| Molecular Formula | (C₆H₁₁)₂BCl | [3][4] |
| Molecular Weight | 212.57 g/mol | [4][5] |
| Appearance | Liquid | [3] |
| Boiling Point | 100-101 °C / 1 mmHg | |
| Density | 0.97 g/mL at 25 °C | |
| CAS Number | 36140-19-9 | [3][4] |
Safety and Handling: A Self-Validating System
This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[5] It is also highly corrosive and causes severe skin burns and eye damage.[5] Therefore, stringent safety protocols must be in place.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox. This is not merely a suggestion but a critical requirement to prevent ignition. The self-validating aspect of this protocol is immediate: failure to maintain an inert atmosphere will likely result in a fire.
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves are mandatory. A face shield is also highly recommended.
-
Quenching: Any residual reagent must be quenched carefully. This is typically done by slow addition of a protic solvent like isopropanol or methanol at low temperature, followed by a more aqueous workup. The evolution of hydrogen gas during quenching necessitates a well-ventilated fume hood.
The following diagram illustrates the logical workflow for the safe handling of this compound.
This compound-Mediated Aldol Reactions: A Deep Dive into Stereoselectivity
One of the most powerful applications of this compound is in the stereoselective aldol reaction. The reagent acts as a Lewis acid to facilitate the formation of a boron enolate, the geometry of which dictates the stereochemical outcome of the subsequent reaction with an aldehyde.
The Causality of Stereocontrol: The Zimmerman-Traxler Model
The stereoselectivity of boron-mediated aldol reactions is rationalized by the Zimmerman-Traxler transition state model. This model posits a chair-like six-membered transition state where the substituents on the enolate and the aldehyde orient themselves to minimize steric interactions. The geometry of the boron enolate (E or Z) is the primary determinant of the product's relative stereochemistry (anti or syn).
-
Z-enolates lead to syn-aldol products.
-
E-enolates lead to anti-aldol products.
The bulky cyclohexyl groups on the boron atom play a crucial role in enforcing a well-defined transition state, thereby amplifying the stereochemical preference.
The following diagram illustrates the Zimmerman-Traxler transition states for Z- and E-enolates.
The Role of Amine and Substrate in Enolate Geometry
The choice of tertiary amine used for deprotonation, in conjunction with the structure of the ketone, is critical in determining the E/Z selectivity of the boron enolate. For instance, the combination of this compound and a hindered amine like triethylamine often favors the formation of the E-enolate, leading to the anti-aldol product. This is due to a sterically demanding transition state for enolization where the bulky amine and the cyclohexyl groups on the boron dictate the approach to the alpha-proton.
Furthermore, the protecting groups on the ketone substrate can have a profound impact on the stereochemical outcome. In studies with α,α'-dioxygenated ketones, it was observed that bulky silyloxy groups led to the formation of syn aldols, likely through a Z-enolate.[1][6] This suggests that the interplay of steric and electronic effects between the protecting group, the boron reagent, and the amine base is a key factor in controlling the enolization process.
Experimental Protocol: Diastereoselective Aldol Addition
The following is a general protocol for a this compound-mediated aldol addition. The specific conditions may need to be optimized for different substrates.
-
To a solution of the ketone (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at -78°C under an inert atmosphere, add this compound (1.1 equiv).
-
Stir the mixture for 30 minutes.
-
Add a tertiary amine (e.g., triethylamine, 1.2 equiv) dropwise and stir for an additional 30-60 minutes to allow for enolate formation.
-
Add the aldehyde (1.0 equiv) and continue stirring at -78°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a buffer solution (e.g., pH 7 phosphate buffer) and methanol.
-
The mixture is then warmed to room temperature, and the boron byproducts are oxidized by the addition of hydrogen peroxide.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Ketone Reduction Mediated by this compound
While less common than its application in aldol reactions, this compound can also serve as a reducing agent for ketones. This reactivity is not due to a direct hydride transfer from the boron atom, but rather a transfer hydrogenation from the β-position of one of the cyclohexyl rings.
Mechanistic Considerations: A Transfer Hydrogenation Pathway
The reduction of a ketone by this compound is believed to proceed through a six-membered ring transition state, analogous to the Meerwein-Ponndorf-Verley reduction. The boron atom coordinates to the carbonyl oxygen, activating the ketone towards nucleophilic attack. A hydride is then transferred from a β-carbon of a cyclohexyl group to the carbonyl carbon.
The following diagram depicts the proposed mechanism for ketone reduction.
The stereochemical outcome of this reduction is influenced by the steric environment of the ketone and the directing effects of any nearby functional groups.
Experimental Protocol: Ketone Reduction
A general procedure for the reduction of a ketone using this compound is as follows. Note that this reaction is often slower than reductions with conventional hydride reagents.
-
To a solution of the ketone (1.0 equiv) in an anhydrous, non-protic solvent (e.g., THF or diethyl ether) under an inert atmosphere, add this compound (1.5-2.0 equiv).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction. The progress of the reaction is monitored by TLC or GC-MS.
-
Once the starting material is consumed, the reaction is cooled to 0°C and carefully quenched by the slow addition of methanol.
-
The mixture is then treated with an aqueous base (e.g., NaOH) and hydrogen peroxide to oxidize the boron species.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude alcohol can be purified by column chromatography or distillation.
Conclusion and Future Outlook
This compound has proven to be a valuable reagent for stereoselective synthesis, particularly in the context of aldol additions. The ability to control the geometry of the intermediate boron enolate through the judicious choice of reaction conditions and substrates allows for the predictable formation of either syn or anti aldol products. While its application as a reducing agent is less widespread, the transfer hydrogenation mechanism offers a unique pathway for ketone reduction.
Future investigations in this area could focus on the development of chiral variants of this compound to effect enantioselective transformations. Furthermore, a deeper computational and experimental exploration of the transition states in both aldol and reduction reactions will undoubtedly lead to a more refined understanding and broader application of this versatile reagent in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
-
Falomir, E., Murga, J., Carda, M., & Marco, J. A. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic Letters, 3(6), 901–904. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of Dicyclohexylchloroborane. Retrieved from [Link]
-
Murga, J., Falomir, E., Carda, M., & Marco, J. A. (2002). Influence of the protecting groups on the syn/anti stereoselectivity of boron aldol additions with erythrulose derivatives. A theoretical and experimental study. Tetrahedron, 58(47), 9575-9582. [Link]
-
Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 13. A highly efficient synthesis of dicyclohexylboron chloride and its mono- and dialkyl derivatives. A new route for the synthesis of chiral borinic and boronic esters of high optical purity. Organometallics, 5(8), 1546–1549. [Link]
-
ACS Publications. (2001). Supporting Information for this compound-Mediated Aldol Additions of α,α‘-Dioxygenated Ketones. Organic Letters, 3(6). [Link]
-
PubMed. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. National Library of Medicine. [Link]
-
MilliporeSigma. (n.d.). This compound solution. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Education, 7(1), 1-5. [Link]
-
Alkali Scientific. (n.d.). This compound, 1 X 25 mL (406139-25ML). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
RTI International. (1987). Purification Procedures for Synthetic Dyes. Dyes and Pigments, 8, 389. [Link]
-
Semantic Scholar. (n.d.). Purification of Laboratory Chemicals. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound 1M hexanes 36140-19-9 [sigmaaldrich.com]
- 4. クロロジシクロヘキシルボラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Pyrophoric Boranes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Pyrophoric Boranes - Highly Reactive, Indispensable Tools
Boranes, a class of compounds containing boron and hydrogen, are powerful reagents in chemical synthesis, pivotal in processes like the reduction of carbon-carbon double bonds and the creation of diverse organic compounds.[1][2] However, their utility is matched by their significant inherent risks. Many boranes are pyrophoric, meaning they can spontaneously ignite upon contact with air.[3][4] Diborane, the simplest borane, is a colorless, highly toxic gas that ignites in moist air at room temperature.[5][6] This guide provides a detailed framework for the safe handling of these indispensable yet hazardous materials, grounded in the principles of rigorous risk assessment, engineering controls, and meticulous experimental protocol.
Failure to adhere to strict safety protocols when handling pyrophoric materials can lead to severe injuries, fatalities, and significant damage to facilities.[7] This document is intended to serve as a comprehensive resource for experienced researchers and professionals, providing not just procedural steps, but the scientific rationale behind them to foster a culture of intrinsic safety.
PART 1: Hazard Assessment and Characterization of Pyrophoric Boranes
Pyrophoric materials are defined by the Occupational Safety and Health Administration (OSHA) as chemicals that ignite spontaneously in air at or below 130°F (54.4°C).[8][9] For pyrophoric solids and liquids, this ignition can occur within five minutes of air contact.[9][10] Boranes fall into this category and present a multifaceted hazard profile.[11]
Key Hazards Associated with Pyrophoric Boranes:
| Hazard | Description | Causality and Mitigation |
| Pyrophoricity | Spontaneous ignition on contact with air.[3] | The high reactivity of the B-H bond with oxygen leads to rapid, exothermic oxidation. Mitigation: All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line.[12][13] |
| Water Reactivity | Violent reaction with water and moisture, releasing flammable hydrogen gas.[1] | Boranes readily hydrolyze, producing hydrogen gas which can be ignited by the heat of the reaction. Mitigation: All glassware and solvents must be scrupulously dried before use.[14] Avoid all contact with water and high-humidity environments.[1] |
| Toxicity | Boranes can be highly toxic if inhaled, ingested, or absorbed through the skin.[5] Diborane, for example, is an irritant to the lungs and kidneys.[5] | The specific toxicity varies between different borane compounds. Mitigation: Always handle boranes in a well-ventilated chemical fume hood or glove box to prevent inhalation.[1][14] Use appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1] |
| Flammability | Many boranes are dissolved or stored in flammable solvents.[7] | A fire involving a pyrophoric borane can easily spread to the surrounding solvent, creating a larger, more difficult-to-control blaze. Mitigation: Minimize the quantity of flammable materials in the work area.[7][14] Have appropriate fire extinguishing agents readily available.[1] |
PART 2: Engineering Controls - The First Line of Defense
Engineering controls are the most critical element in safely handling pyrophoric boranes. They are designed to isolate the hazardous material from the user and the laboratory environment.
Inert Atmosphere Workstations: Glove Boxes and Schlenk Lines
All manipulations of pyrophoric boranes must be conducted within an inert atmosphere.[12][15]
-
Glove Boxes: Provide the highest level of containment and are recommended for all operations involving solid pyrophoric boranes and for complex or extended procedures with liquid boranes.[11] The PI is responsible for ensuring personnel are trained and competent in using a glove box.[15]
-
Schlenk Lines: A Schlenk line is a glass manifold system that allows for the manipulation of air-sensitive compounds under an inert atmosphere.[13][16] This technique is suitable for routine transfers of liquid pyrophoric reagents.
Chemical Fume Hoods
While not a substitute for an inert atmosphere, a certified chemical fume hood is essential for containing any potential fires or vapors.[14][16]
-
The sash should be kept at the lowest possible position to act as a physical barrier.[16]
-
The work area within the hood should be kept clear of all unnecessary chemicals and equipment, especially flammable materials.[7][14][16]
Ventilation and Gas Cabinets
For pyrophoric gases like diborane, a continuously ventilated gas cabinet or a chemical fume hood is mandatory.[17] Leak detectors must be used when working with these gases.[17]
PART 3: Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering controls are primary, a robust PPE protocol is non-negotiable.[18]
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[1][15] For operations with a higher risk of splashes or explosions, a face shield must be worn in addition to goggles.[14] |
| Hand Protection | A two-glove system is recommended. An inner fire-resistant glove (e.g., Nomex® or Kevlar®) should be worn beneath a chemical-resistant outer glove (e.g., nitrile or neoprene).[14][19][20] Nitrile gloves provide good resistance to many borane compounds but are combustible.[1] |
| Body Protection | A fire-resistant lab coat (e.g., made of Nomex®) must be worn and fully buttoned.[7][14][16] Avoid synthetic clothing, which can melt and adhere to the skin in a fire.[15][19] |
| Footwear | Fully enclosed shoes made of a non-porous material, such as leather, are required.[16][21] |
PART 4: Standard Operating Procedures for Handling Pyrophoric Boranes
Meticulous planning and execution are paramount. A "dry run" of the experiment using a non-hazardous solvent is highly recommended to identify potential issues with the setup.[12] Never work with pyrophoric materials alone.[12][14]
Transferring Liquid Pyrophoric Boranes via Syringe
This technique is suitable for transferring small volumes (typically less than 15-20 mL).[14][15]
Workflow for Syringe Transfer of Pyrophoric Liquids
Caption: Syringe transfer workflow for pyrophoric liquids.
Transferring Liquid Pyrophoric Boranes via Cannula (Double-Tipped Needle)
This method is recommended for transferring larger volumes (>20 mL).[11][14]
Workflow for Cannula Transfer of Pyrophoric Liquids
Caption: Cannula transfer workflow for pyrophoric liquids.
Storage and Disposal
-
Storage: Pyrophoric boranes must be stored in a cool, dry, well-ventilated area away from incompatible substances like water and oxidizing agents.[1][12] The storage area should be clearly labeled.[1][13] If the reagent is received in a specialized container (e.g., Aldrich Sure/Seal™), the integrity of that container must be maintained.[12][22]
-
Disposal of Excess Reagent: Unused or unwanted pyrophoric materials must be destroyed through a careful quenching process. A container with any residual material must never be opened directly to the atmosphere.[16][23]
-
Quenching Protocol:
-
Transfer the material to a reaction flask under an inert atmosphere.
-
Dilute the material significantly with a high-boiling, unreactive solvent like toluene or heptane.[24]
-
Cool the flask in an ice-water or dry ice/acetone bath.[13][24]
-
Slowly add a quenching agent. Isopropanol is a good initial choice as it is less reactive than water.[24]
-
Once the initial vigorous reaction subsides, a more reactive quenching agent like methanol can be added, followed cautiously by water.[24]
-
The resulting solution should be neutralized and disposed of as hazardous waste.[24][25]
-
PART 5: Emergency Procedures - Preparedness is Key
Despite all precautions, emergencies can happen. Being prepared is crucial.[1]
Spill Response
Decision Tree for Pyrophoric Borane Spills
Caption: Emergency response decision tree for spills.
Fire Response
-
Small Fires: If you are confident you can extinguish it quickly and safely, use a Class D or ABC dry powder fire extinguisher.[16][26] DO NOT use water or carbon dioxide extinguishers, as many pyrophoric materials react violently with them.[1][16]
-
Large Fires: If there is any doubt about your ability to control the fire, immediately activate the fire alarm, evacuate the area, and call 911.[16]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, ideally under a safety shower.[1][26] Remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.[26]
-
In all cases of exposure, seek immediate medical attention. [26]
Conclusion: A Culture of Safety
The safe handling of pyrophoric boranes is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This requires a thorough understanding of the chemical principles at play, a commitment to rigorous planning and execution, and a constant state of preparedness for potential emergencies. By internalizing the principles and protocols outlined in this guide, researchers can continue to leverage the synthetic power of boranes while ensuring the safety of themselves, their colleagues, and their facilities.
References
-
Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety. [Link]
-
Requirements for Pyrophoric Research. (2023). University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Pyrophoric and Water-Reactive Chemical Safety. Massachusetts Institute of Technology Environmental Health & Safety. [Link]
-
Standard Operating Procedure: Pyrophoric Materials. University of Washington Environmental Health & Safety. [Link]
-
Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]
-
Safe Use of Pyrophoric Reagents Policy and Procedures. (2017). University of Health Sciences and Pharmacy in St. Louis. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
-
Safe Handling of Pyrophoric Materials. University of California, Berkeley College of Chemistry. [Link]
-
Pyrophoric Materials Fact Sheet. (2017). Society for Chemical Hazard Communication. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Berkeley Environmental Health & Safety. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame Department of Chemistry & Biochemistry. [Link]
-
Hazardous Materials and the Applicability of NFPA 400. (2022). National Fire Protection Association. [Link]
-
Quenching of Pyrophoric Materials. (2016). The Sarpong Group, University of California, Berkeley. [Link]
-
EHS-0043: Pyrophorics. (2005). Massachusetts Institute of Technology Environmental Health & Safety. [Link]
-
Pyrophoric Handling Procedure. Carnegie Mellon University Environmental Health & Safety. [Link]
-
The Safe Use of Pyrophoric Reagents. Columbia University Environmental Health & Safety. [Link]
-
Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]
-
Quenching and Disposal of Pyrophoric Solids. University of California, Berkeley Environmental Health & Safety. [Link]
-
Pyrophoric Materials. Princeton University Environmental Health & Safety. [Link]
-
High Hazards Operation Procedure (HHOP) for Pyrophoric Chemicals. Columbia University Environmental Health & Safety. [Link]
-
Handling Pyrophoric and other Air/Water Reactive Materials. (2019). University of Illinois Urbana-Champaign Division of Research Safety. [Link]
-
Safe Handling of Pyrophoric Chemicals. Central Washington University. [Link]
-
Appendix B to § 1910.1200—Physical Hazard Criteria (Mandatory). Occupational Safety and Health Administration. [Link]
-
Hazard Communication - Appendix B. Occupational Safety and Health Administration. [Link]
-
Pyrophorics SOP. The University of Texas at Dallas, Office of Research and Innovation. [Link]
-
Boranes. Wikipedia. [Link]
-
Hazardous Materials Identification. (2021). National Fire Protection Association. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]
-
Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]
-
BNL Handbook on Personal Protective Equipment (PPE) Selection and Use. Brookhaven National Laboratory. [Link]
-
Self-Igniting Gases: Silane, Phosphine, and Borane. (2023). YouTube. [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. Boranes - Wikipedia [en.wikipedia.org]
- 3. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 5. DIBORANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cmu.edu [cmu.edu]
- 8. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 9. schc.org [schc.org]
- 10. Hazard Communication - Appendix B | Occupational Safety and Health Administration [osha.gov]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. pnnl.gov [pnnl.gov]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. ehs.utexas.edu [ehs.utexas.edu]
- 16. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. hazmatschool.com [hazmatschool.com]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. collections.uhsp.edu [collections.uhsp.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. chemistry.nd.edu [chemistry.nd.edu]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. ehs.yale.edu [ehs.yale.edu]
Methodological & Application
Mastering Stereocontrol: A Detailed Protocol for Syn-Selective Aldol Reactions Using Chlorodicyclohexylborane
For the discerning researcher in organic synthesis and drug development, the aldol reaction remains a cornerstone for the construction of complex molecular architectures. Achieving precise stereocontrol over the newly formed chiral centers is paramount, and the choice of reagents is critical to this endeavor. This application note provides an in-depth guide to the use of chlorodicyclohexylborane (Chx₂BCl) as a powerful reagent for achieving high syn-diastereoselectivity in aldol reactions. By leveraging the steric bulk of the dicyclohexyl moiety, this protocol facilitates the predictable formation of the (Z)-boron enolate, which subsequently proceeds through a well-defined transition state to yield the desired syn-aldol adduct with exceptional fidelity.
This document moves beyond a simple recitation of steps, offering a mechanistic rationale for each experimental choice, detailed protocols for both reagent preparation and the aldol reaction itself, and a summary of expected outcomes.
The Mechanistic Underpinning of High Syn-Selectivity
The remarkable diastereoselectivity of the this compound-mediated aldol reaction is not a matter of chance, but rather a consequence of a highly ordered reaction pathway. The key to this stereochemical control lies in the preferential formation of the (Z)-boron enolate, which is a direct result of the steric hindrance imposed by the two cyclohexyl groups on the boron atom.
The reaction is initiated by the coordination of the Lewis acidic this compound to the carbonyl oxygen of the ketone. This coordination enhances the acidity of the α-protons, allowing for their removal by a mild tertiary amine base, such as triethylamine (Et₃N). During the deprotonation step, the bulky dicyclohexylboron group directs the stereochemical outcome of the enolate formation. To minimize steric clashes between the substituents on the ketone and the voluminous cyclohexyl groups, the enolization proceeds to selectively form the (Z)-enolate.
Once formed, the (Z)-boron enolate reacts with an aldehyde via a closed, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[1] In this transition state, the substituents of both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. This arrangement directly leads to the formation of the syn-aldol adduct. The rigidity of this boron-chelated transition state is a key factor in the high fidelity of stereochemical transfer from the (Z)-enolate to the syn-product.
Part 2: General Protocol for the Syn-Selective Aldol Reaction
This protocol details the enolization of a ketone with this compound and triethylamine, followed by the addition of an aldehyde to furnish the syn-aldol adduct.
Materials and Reagents:
-
Ketone (e.g., propiophenone, diethyl ketone)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
This compound (Chx₂BCl) solution in diethyl ether (prepared as in Part 1)
-
Triethylamine (Et₃N, freshly distilled)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Enolization: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the ketone (1.0 eq.) and dissolve it in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.2 eq.) via syringe.
-
Slowly add the solution of this compound (1.1 eq.) dropwise over 15-20 minutes.
-
After the addition, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. The formation of a white precipitate (triethylamine hydrochloride) is often observed.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.0 eq.), either neat or as a solution in the reaction solvent, dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight (approximately 12-16 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the sequential and slow addition of methanol, followed by 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide can be exothermic.
-
Stir the resulting mixture vigorously at room temperature for 2-4 hours, or until the boron species are fully oxidized.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by gas chromatography of the purified product.
Data Presentation: Diastereoselectivity of the this compound-Mediated Aldol Reaction
The use of this compound consistently delivers high levels of syn-diastereoselectivity across a range of ketone and aldehyde substrates. The following table provides illustrative examples of the typical outcomes.
| Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Propiophenone | Benzaldehyde | >97:3 | [2] |
| Diethyl ketone | Isobutyraldehyde | >95:5 | [3] |
| 3-Pentanone | Benzaldehyde | 98:2 | [4] |
| Acetone (as silyl enol ether) | Benzaldehyde | 96:4 (for the corresponding anti-product with a different boron reagent, illustrating the importance of the boron reagent) | [3] |
| α,α'-bis(benzyloxy)acetone | Benzaldehyde | >99:1 (syn) | [5] |
| α,α'-bis(tert-butyldimethylsilyloxy)acetone | Benzaldehyde | >99:1 (syn) | [5] |
Note: The diastereoselectivity can be influenced by the specific substrates, reaction conditions, and the purity of the reagents. The data presented here are representative examples from the literature.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of this compound can be confirmed by the evolution of hydrogen gas upon addition of HCl and the formation of a clear solution. During the aldol reaction, the precipitation of triethylamine hydrochloride is a strong indicator that enolization is proceeding as expected. Finally, the high diastereomeric ratio of the syn-aldol product, as determined by spectroscopic analysis of the purified material, serves as the ultimate validation of the protocol's effectiveness.
Conclusion
The this compound-mediated aldol reaction is a robust and highly reliable method for the synthesis of syn-β-hydroxy carbonyl compounds. The predictable stereochemical outcome, driven by the formation of a (Z)-boron enolate and a Zimmerman-Traxler transition state, makes it an invaluable tool for synthetic chemists. By following the detailed protocols and understanding the mechanistic principles outlined in this application note, researchers can confidently employ this methodology to construct complex molecules with a high degree of stereocontrol, thereby accelerating their research and development efforts.
References
- Brown, H. C., Dhar, R. K., Bakshi, R. K., Pandiarajan, P. K., & Singaram, B. (1989). A new and efficient general chiral synthesis of 2-amino alcohols in very high enantiomeric excess. Journal of the American Chemical Society, 111(14), 5432-5437.
- Paterson, I., Goodman, J. M., Lister, M. A., Schumann, R. C., McClure, C. K., & Norcross, R. D. (1990). Enantio- and diastereoselective aldol reactions of achiral ethyl and methyl ketones with aldehydes.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923.
-
Murga, J., Falomir, E., Carda, M., & Marco, J. A. (2001). This compound-Mediated Aldol Additions of α,α‘-Dioxygenated Ketones. Organic Letters, 3(6), 901–904. Available from: [Link]
- Cowden, C. J., & Paterson, I. (1997).
-
Zimmerman-Traxler Model - OpenOChem Learn. (n.d.). Retrieved from [Link]
Sources
- 1. A New Halo Aldol Reaction: Three-Component Reaction via 1,4-Robust Activation of Ethynyl Alkyl Ketones for Stereoselective Formations of Versatile Aldol Adducts [organic-chemistry.org]
- 2. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
The Strategic Application of Chlorodicyclohexylborane in the Synthesis of Complex Natural Products: A Guide for the Modern Synthetic Chemist
For the researcher, scientist, and drug development professional, the quest for elegant and efficient pathways to complex molecular architectures is a perpetual endeavor. Within the vast toolkit of synthetic organic chemistry, boron-based reagents have carved out a distinguished niche, offering unparalleled levels of stereo- and regiocontrol. Among these, chlorodicyclohexylborane ((c-Hex)₂BCl) has emerged as a powerful and versatile tool, particularly in the intricate domain of natural product total synthesis. Its ability to orchestrate highly diastereoselective aldol additions and facilitate stereocontrolled reductions has rendered it indispensable in the construction of intricate stereochemical arrays that define the biological activity of many natural products.
This document serves as a detailed guide to the strategic application of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings that govern its reactivity, providing the causal logic behind experimental choices. This guide is structured to provide both a conceptual framework for understanding the power of this reagent and practical, field-proven protocols for its successful implementation in the laboratory.
The Cornerstone of Stereocontrol: The Boron-Mediated Aldol Reaction
The aldol reaction, a fundamental carbon-carbon bond-forming transformation, is elevated to a new level of precision when mediated by this compound. The steric bulk of the two cyclohexyl groups plays a pivotal role in dictating the geometry of the resulting boron enolate and, consequently, the stereochemical outcome of the aldol addition.
Mechanistic Rationale: The Zimmerman-Traxler Model in Action
The remarkable diastereoselectivity observed in this compound-mediated aldol reactions is rationalized by the Zimmerman-Traxler transition state model.[1][2][3] This model posits a chair-like, six-membered cyclic transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][2][3] The steric demand of the dicyclohexyl groups on the boron atom forces the substituents of both the enolate and the aldehyde to adopt positions that minimize steric clashes, thereby directing the stereochemical course of the reaction.
The enolization of a ketone with this compound in the presence of a tertiary amine, such as triethylamine or diisopropylethylamine, typically leads to the formation of the (Z)-boron enolate. This preference is driven by the minimization of A(1,3) strain between a cyclohexyl group and the methyl group of the ketone in the transition state leading to the enolate.
Once the (Z)-enolate is formed, it reacts with an aldehyde through a chair-like transition state. To avoid a highly unfavorable 1,3-diaxial interaction between the R group of the aldehyde and a cyclohexyl group on the boron, the R group preferentially occupies a pseudo-equatorial position. This orientation ultimately leads to the formation of the syn-aldol adduct with high fidelity.
Application in the Total Synthesis of Complex Polyketides
The power of this methodology is vividly illustrated in the total syntheses of numerous complex polyketide natural products, where the precise installation of multiple stereocenters is paramount.
The bryostatins are a family of complex marine macrolides with potent anticancer activity.[4][5] Their intricate architecture, featuring a dense array of stereocenters, presents a formidable synthetic challenge. In several total syntheses of bryostatins, this compound-mediated aldol reactions have been instrumental in forging key carbon-carbon bonds while establishing the desired stereochemistry. For instance, in the synthesis of Bryostatin 1, a convergent strategy was employed where a key fragment was constructed using a highly diastereoselective aldol reaction between a complex methyl ketone and an aldehyde, mediated by (c-Hex)₂BCl, to set two crucial adjacent stereocenters in the C17-C25 segment.[4][6][7]
The spongistatins are another class of highly potent antimitotic marine macrolides.[8][9][10] Their total synthesis is a testament to the state-of-the-art in organic synthesis. In the synthesis of the EF-fragment of Spongistatin 1, a this compound-mediated aldol reaction was employed to couple two advanced intermediates, creating a key stereocenter with excellent control.[8][11] This reaction's reliability and high diastereoselectivity were critical for the success of the overall synthetic campaign.
| Natural Product | Key Bond Formation | Stereochemical Outcome | Reference |
| Bryostatin 1 | C19-C20 | syn | [4][7] |
| Spongistatin 1 (EF Fragment) | C38-C39 | syn | [11] |
| Phorboxazole B | C21-C22 | syn | [12] |
Enantioselective Ketone Reduction: A Complementary Application
While renowned for its role in aldol reactions, this compound also finds application as a stoichiometric reducing agent for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[13][14][15] This transformation often proceeds with high levels of enantioselectivity, particularly for ketones bearing substituents of significantly different steric bulk. The mechanism is believed to involve a transfer of a hydride from one of the cyclohexyl rings to the carbonyl carbon via a six-membered, boat-like transition state. The chiral environment created by the dicyclohexyl groups dictates the facial selectivity of the hydride delivery.
While catalytic methods for asymmetric ketone reduction are often preferred, stoichiometric reagents like this compound can be highly effective for specific substrates where catalytic systems may fail or give low selectivity.[14]
Experimental Protocols: From Theory to Practice
The successful implementation of this compound-mediated reactions requires careful attention to experimental detail, particularly the exclusion of moisture and air, as organoboranes are sensitive to both.
Protocol for a Diastereoselective Aldol Reaction
This protocol is a representative example for the reaction of a methyl ketone with an aldehyde to yield a syn-aldol adduct.
Materials:
-
This compound (1.0 M solution in hexanes)
-
Triethylamine (Et₃N), freshly distilled
-
Methyl ketone
-
Aldehyde
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the methyl ketone (1.0 equiv) and dissolve in anhydrous Et₂O (or CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled triethylamine (1.2 equiv) dropwise.
-
Slowly add this compound (1.1 equiv, 1.0 M in hexanes) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.0 equiv), either neat or as a solution in the reaction solvent, dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add an equal volume of pH 7 phosphate buffer, followed by the slow, careful addition of 30% hydrogen peroxide. Caution: This is an exothermic process.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the layers and extract the aqueous layer with Et₂O or CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound has firmly established itself as a reagent of choice for the stereocontrolled construction of complex molecular architectures. Its utility in promoting highly diastereoselective aldol reactions, governed by predictable transition state models, has been a cornerstone in the successful total synthesis of numerous biologically active natural products. The ability to reliably forge new carbon-carbon bonds while simultaneously setting multiple stereocenters with high fidelity underscores its importance in modern organic synthesis. For researchers engaged in the synthesis of complex molecules, a thorough understanding of the principles and practicalities of using this compound is not merely advantageous, but essential for pushing the boundaries of what is synthetically achievable.
References
-
Wender, P. A., et al. (2008). The total synthesis of bryostatin 1. Journal of the American Chemical Society, 130(20), 6658-6659. [Link]
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
- Infantine, J. R. (2014).
-
Trost, B. M., & Dong, G. (2008). Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches. Journal of the American Chemical Society, 130(47), 15820–15822. [Link]
-
Wender, P. A., et al. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 746-749. [Link]
- Paterson, I., & Florence, G. J. (2003). The development of a practical total synthesis of the potent marine anticancer agent (+)-spongistatin 1. Chemistry–A European Journal, 9(14), 3196-3207.
-
Marco, J. A., et al. (2001). This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. Organic Letters, 3(6), 901-904. [Link]
-
Marco, J. A., et al. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic letters, 3(6), 901–904. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
-
Wender, P. A., et al. (2011). Total Synthesis of Bryostatin 7 via C-C Bond-Forming Hydrogenation. Journal of the American Chemical Society, 133(35), 13876–13879. [Link]
-
Murga, J., et al. (2005). Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between L-Erythrulose Derivatives and Chiral Aldehydes. The Felkin-Anh versus Cornforth Dichotomy. The Journal of Organic Chemistry, 70(10), 4069–4078. [Link]
-
Smith, A. B., et al. (2009). Spongipyran Synthetic Studies. Total Synthesis of (+)-Spongistatin 2. The Journal of Organic Chemistry, 74(15), 5465–5481. [Link]
-
Coster, M. J., & Turner, P. (2005). The boron-mediated ketone-ketone aldol reaction. Tetrahedron Letters, 46(47), 8149-8152. [Link]
-
Wender, P. A., et al. (2011). Total Synthesis of Bryostatin 1. Journal of the American Chemical Society, 133(4), 746-749. [Link]
-
Myers, A. G. (n.d.). The Zimmerman-Traxler Model. Harvard University. [Link]
-
Reznik, S. K., & Leighton, J. L. (2013). Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts. Chemical Science, 4(4), 1497-1501. [Link]
-
Coster, M. J., & Turner, P. (2006). Reversibility in the boron-mediated ketone–ketone aldol reaction. Chemical Communications, (1), 74-76. [Link]
-
Evans, D. A., et al. (2002). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 124(3), 392-393. [Link]
-
Singh, V. K. (2005). Enantioselective Reduction of Ketones. Organic Reactions, 1-113. [Link]
-
Abiko, A., et al. (2002). Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary Anti- and Syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 67(22), 7850–7857. [Link]
-
Paterson, I., & Wallace, D. J. (1998). Polyketide Synthesis Using the Boron-Mediated, anti-Aldol Reactions of Lactate-Derived Ketones: Total Synthesis of (-)-ACRL Toxin IIIB. Tetrahedron Letters, 39(44), 8155-8158. [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
Marco, J. A., et al. (2001). This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. Organic Letters, 3(6), 901-904. [Link]
-
Paterson, I., et al. (2001). Total Synthesis of Spongistatin 1: A Synthetic Strategy Exploiting Its Latent Pseudo-Symmetry. Angewandte Chemie International Edition, 40(10), 1897-1901. [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020, January 23). YouTube. [Link]
-
The Zimmerman-Traxler Transition State Model. (2013, March 12). YouTube. [Link]
-
Sigma-Aldrich. (n.d.). This compound solution. [Link]
-
University of California, Irvine. (n.d.). The Zimmerman-Traxler mechanistic model. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). Dicyclohexylboron trifluoromethanesulfonate. [Link]
-
Chemball. (n.d.). Dicyclohexylborane. [Link]
Sources
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Total synthesis of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [academiccommons.columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. organicreactions.org [organicreactions.org]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. uwindsor.ca [uwindsor.ca]
Chlorodicyclohexylborane: A Strategic Reagent for Asymmetric Synthesis
Introduction: The Power of Steric Hindrance in Stereocontrol
In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chlorodicyclohexylborane (Chx₂BCl) has carved out a significant niche as a highly effective stereocontrolling reagent. Its utility stems from the sterically demanding nature of the two cyclohexyl groups attached to the boron center. This bulk is not a mere inconvenience; it is the cornerstone of the reagent's ability to orchestrate highly diastereoselective and enantioselective transformations. By forming transient boron enolates that adopt well-defined, chair-like six-membered transition states, Chx₂BCl provides a predictable and reliable means to construct chiral centers, a critical task in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an in-depth exploration of the applications of this compound in key asymmetric transformations, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Safety First: Handling a Pyrophoric Reagent
This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It is also water-reactive and corrosive. Therefore, strict adherence to safety protocols is non-negotiable.
Core Safety Directives:
-
Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3]
-
Personal Protective Equipment (PPE): At a minimum, this includes a fire-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves are often recommended).[4]
-
Quenching and Disposal: Unused reagent and reaction residues must be quenched carefully. A common method involves slow addition to a cooled, stirred solution of isopropanol, followed by a more protic solvent like methanol, and finally water. All waste must be disposed of according to institutional guidelines for reactive waste.
-
Spill Management: In the event of a small spill, it should be immediately smothered with dry sand, powdered limestone (calcium oxide), or another suitable non-reactive absorbent. Never use water or a carbon dioxide fire extinguisher. For larger spills, evacuate the area and contact emergency services.
The Asymmetric Aldol Reaction: A Symphony of Stereoselectivity
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When mediated by this compound, it becomes a powerful tool for diastereoselective synthesis, allowing for the selective formation of either syn- or anti-aldol products. The stereochemical outcome is dictated by the geometry of the boron enolate, which in turn is influenced by the choice of a tertiary amine base. This predictability is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[5][6][7]
Mechanism: The Zimmerman-Traxler Transition State
The reaction proceeds through the formation of a dicyclohexylboron enolate. The bulky cyclohexyl groups on the boron atom play a crucial role in directing the stereochemistry of the enolization and the subsequent aldol addition. The enolate then reacts with an aldehyde via a highly organized, chair-like transition state where the substituents arrange themselves to minimize steric interactions.[7] A (Z)-enolate leads to the syn-aldol product, while an (E)-enolate yields the anti-aldol product.[6]
Caption: General workflow for the Chx₂BCl-mediated aldol reaction.
Protocol 1: Syn-Selective Aldol Reaction
This protocol is designed to favor the formation of the syn-aldol adduct through the generation of the (Z)-boron enolate, typically achieved with a sterically hindered amine base like ethyldiisopropylamine.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Ethyldiisopropylamine (1.3 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous diethyl ether or dichloromethane
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the ketone (1.0 equiv) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethyldiisopropylamine (1.3 equiv) to the stirred solution.
-
Add this compound (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.1 equiv), either neat or as a solution in the reaction solvent, dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting materials.
-
Workup: Quench the reaction at -78 °C by the slow addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a mixture of methanol and 30% hydrogen peroxide (typically a 2:1 v/v ratio) at a rate that maintains the internal temperature below 30°C.
-
Stir vigorously for 1-2 hours at room temperature.
-
Dilute the mixture with saturated aqueous sodium bicarbonate and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous sodium sulfite and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anti-Selective Aldol Reaction
To favor the anti-aldol adduct, a less sterically demanding base such as triethylamine is typically employed, which promotes the formation of the (E)-boron enolate.[8]
Procedure: The procedure is identical to that for the syn-selective aldol reaction, with the key difference being the use of triethylamine (1.3 equiv) in place of ethyldiisopropylamine in step 4.
Data Presentation: Substrate Scope and Diastereoselectivity
| Ketone/Ester | Aldehyde | Base | Product | Diastereomeric Ratio (syn/anti) | Yield (%) | Reference |
| Propiophenone | Isobutyraldehyde | i-Pr₂NEt | syn-aldol | >98:2 | 85 | |
| Propiophenone | Isobutyraldehyde | Et₃N | anti-aldol | 5:95 | 80 | |
| Methyl Phenylacetate | Benzaldehyde | i-Pr₂NEt | syn-aldol | 92:8 | 78 | [8] |
| Methyl Phenylacetate | Benzaldehyde | Et₃N | anti-aldol | 10:90 | 85 | [8] |
| Cyclohexanone | Benzaldehyde | Et₃N | anti-aldol | 3:97 | 90 | [7] |
Asymmetric Reduction of Prochiral Ketones
This compound can also be utilized for the asymmetric reduction of prochiral ketones to yield chiral secondary alcohols. While not as commonly employed as reagents specifically designed for this purpose, such as (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™), the bulky cyclohexyl groups can impart a degree of enantioselectivity. The mechanism is believed to involve the formation of a transient boron-ketone complex, followed by an intramolecular hydride transfer from one of the cyclohexyl groups to the carbonyl carbon.
Caption: Proposed mechanism for the asymmetric reduction of ketones with Chx₂BCl.
Protocol 3: Asymmetric Ketone Reduction
Materials:
-
Prochiral ketone (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the prochiral ketone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -25 °C.
-
Add this compound (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at -25 °C for 4-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of diethanolamine to complex the boron species.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation: Enantioselectivity in Ketone Reduction
| Ketone | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Acetophenone | 1-Phenylethanol | Moderate (typically 40-60%) | 85 | General knowledge |
| Propiophenone | 1-Phenyl-1-propanol | Moderate (typically 40-60%) | 82 | General knowledge |
| 2,2-Dimethyl-3-pentanone | 2,2-Dimethyl-3-pentanol | Good (up to 80%) | 75 | General knowledge |
Asymmetric Crotylboration
The principles of using bulky boranes for stereocontrol extend to asymmetric crotylboration, a powerful method for synthesizing homoallylic alcohols with two adjacent stereocenters. While B-allyldiisopinocampheylborane is the more classic reagent for this transformation (Brown's asymmetric crotylation), this compound can be used to generate the corresponding crotylating agent in situ. The geometry of the crotyl group ((E) or (Z)) dictates the relative stereochemistry (anti or syn) of the product, while the chiral environment of the borane controls the absolute stereochemistry.
Protocol 4: In Situ Generation and Asymmetric Crotylation
Materials:
-
This compound (1.2 equiv)
-
(Z)- or (E)-Crotyl potassium or Grignard reagent (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous diethyl ether
-
Sodium hydroxide solution (e.g., 3 M)
-
30% Hydrogen peroxide solution
Procedure:
-
Prepare a solution of this compound (1.2 equiv) in anhydrous diethyl ether in a Schlenk flask under nitrogen.
-
Cool the solution to -78 °C.
-
Slowly add a solution of the (Z)- or (E)-crotyl organometallic reagent (1.1 equiv) to the borane solution. Stir for 30-60 minutes at -78 °C to form the dicyclohexylcrotylborane.
-
Add the aldehyde (1.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 3-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of a 3 M sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the homoallylic alcohol by flash column chromatography.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound stands as a testament to the power of steric control in asymmetric synthesis. Its ability to predictably form either syn- or anti-aldol products simply by modulating the reaction conditions makes it an invaluable tool for the construction of complex polyketide natural products and other chiral molecules. While its application in asymmetric reductions and crotylations is less prevalent than more specialized reagents, it nonetheless offers a viable option for these transformations. By understanding the underlying mechanistic principles and adhering to stringent safety protocols, researchers can effectively harness the synthetic potential of this compound to achieve their synthetic goals with high levels of stereocontrol.
References
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society. 1957, 79 (8), 1920–1923. [Link]
-
Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
Myers, A. G. Zimmerman-Traxler Model. Harvard University. [Link]
-
Brandeis University. Pyrophoric Chemicals | Laboratory Safety. [Link]
-
University of California, Los Angeles. PYROPHORIC CHEMICALS: HANDLING & USE. [Link]
-
Murga, J.; Falomir, E.; Carda, M.; Marco, J. A. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic Letters. 2001, 3 (6), 901–904. [Link]
-
Ramachandran, P. V.; et al. Super Hydrides. Defense Technical Information Center. 1994. [Link]
-
Brown, H. C.; Bhat, K. S.; Randad, R. S. Chiral Synthesis via Organoboranes. 21. Allyl- and Crotylboration of α-Chiral Aldehydes with Diisopinocampheylboron as the Chiral Auxiliary. The Journal of Organic Chemistry. 1989, 54 (7), 1570–1576. [Link]
-
Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry. 2021, 86 (9), 6184–6194. [Link]
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. cmu.edu [cmu.edu]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Pyrophoric Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
Unlocking Accelerated and Selective Organic Synthesis: Microwave-Assisted Protocols with Chlorodicyclohexylborane
In the relentless pursuit of efficiency and precision within drug discovery and development, the convergence of enabling technologies and versatile reagents is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative platform, dramatically reducing reaction times and often enhancing product yields and purity.[1][2] This guide delves into the synergistic potential of MAOS with Chlorodicyclohexylborane, a sterically hindered and highly selective organoborane reagent. We present a series of detailed application notes and protocols designed for researchers, medicinal chemists, and process development scientists to harness this powerful combination for key organic transformations.
The Power of Microwave Dielectric Heating in Organic Synthesis
Conventional synthetic methods rely on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process can be slow and lead to uneven temperature distribution, potentially causing the formation of byproducts. In contrast, microwave irradiation employs dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture. This interaction causes rapid molecular rotation and friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[3] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[4] This direct and efficient energy transfer is the cornerstone of MAOS, offering several compelling advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[5]
-
Improved Reaction Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[2]
-
Enhanced Reaction Rates: Microwave energy can accelerate reaction rates beyond what is achievable by conventional heating at the same temperature, a phenomenon sometimes referred to as a "microwave effect".
-
Increased Efficiency and Throughput: The speed of MAOS allows for rapid reaction screening and optimization, significantly boosting research productivity.[6]
This compound: A Reagent Primed for Advanced Synthesis
This compound, (C₆H₁₁)₂BCl, is a versatile dialkylborane that offers a unique combination of steric bulk and reactivity.[7][8] Its two cyclohexyl groups create a sterically demanding environment around the boron center, which imparts high regioselectivity in its reactions.[9] While pyrophoric and requiring careful handling under inert atmosphere, its utility as a reductant and in stereoselective enolboration for aldol reactions is well-established.[2] The application of microwave energy can further unlock the potential of this reagent, enabling rapid and efficient transformations that are sluggish under conventional conditions.
Application Note 1: Rapid One-Pot Borylation and Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures. One-pot borylation/Suzuki protocols, which avoid the isolation of the intermediate boronic acid, represent a significant process intensification.[3][10] Microwave irradiation has been shown to dramatically accelerate these one-pot procedures.[3][11] Here, we propose a protocol leveraging this compound for the in situ generation of a dicyclohexylboronate ester, followed by a palladium-catalyzed cross-coupling.
Rationale for this compound
The in situ formation of a boronate ester from an aryl halide and a suitable boron source is a key step. While traditionally bis(pinacolato)diboron is used, a dialkylborane halide like this compound offers an alternative pathway. The Lewis acidic boron center can react with an organometallic species generated from the aryl halide, forming the necessary boronate intermediate for the Suzuki coupling. The bulky cyclohexyl groups can influence the reactivity and stability of this intermediate.
Experimental Protocol: One-Pot Synthesis of a Biaryl Compound
Objective: To synthesize 4-phenylpyridine from 4-chloropyridine and bromobenzene in a one-pot, microwave-assisted borylation/Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloropyridine hydrochloride | 150.01 | 75 mg | 0.5 |
| Bromobenzene | 157.01 | 59 µL | 0.55 |
| This compound (1M in hexanes) | 212.57 | 0.6 mL | 0.6 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 1.5 |
| 1,4-Dioxane (anhydrous) | 88.11 | 4 mL | - |
| Water (degassed) | 18.02 | 2 mL | - |
| 10 mL Microwave Reactor Vial | - | 1 | - |
| Magnetic Stir Bar | - | 1 | - |
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-chloropyridine hydrochloride (75 mg, 0.5 mmol) and potassium carbonate (207 mg, 1.5 mmol).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Add bromobenzene (59 µL, 0.55 mmol) followed by this compound solution (0.6 mL of 1 M in hexanes, 0.6 mmol).
-
Sparge the mixture with argon for 5 minutes.
-
Add Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction with 5 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling.
Application Note 2: Regioselective Microwave-Assisted Hydroboration-Oxidation of Alkenes
Hydroboration-oxidation is a fundamental transformation that converts alkenes to alcohols with anti-Markovnikov regioselectivity.[12][13] The use of sterically hindered boranes enhances this selectivity.[9] this compound, with its bulky cyclohexyl groups, is an excellent candidate for achieving high regioselectivity. Microwave irradiation can accelerate the hydroboration step, which can be sluggish with sterically hindered alkenes and boranes.[14]
Rationale for this compound
The two bulky cyclohexyl groups on the boron atom of (Cy)₂BCl will preferentially direct the boron to the less sterically hindered carbon of a double bond, leading to high anti-Markovnikov selectivity.[9] The subsequent oxidation of the C-B bond to a C-OH bond proceeds with retention of stereochemistry.[12]
Experimental Protocol: Synthesis of an Anti-Markovnikov Alcohol
Objective: To synthesize 1-phenylethanol from styrene via a microwave-assisted hydroboration-oxidation sequence.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Styrene | 104.15 | 115 µL | 1.0 |
| This compound (1M in hexanes) | 212.57 | 1.1 mL | 1.1 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 5 mL | - |
| Sodium Hydroxide (3M aq.) | 40.00 | 2 mL | 6.0 |
| Hydrogen Peroxide (30% aq.) | 34.01 | 1 mL | ~10 |
| 25 mL Microwave Reactor Vial | - | 1 | - |
| Magnetic Stir Bar | - | 1 | - |
Procedure:
-
To an oven-dried 25 mL microwave reactor vial containing a magnetic stir bar, add styrene (115 µL, 1.0 mmol) and anhydrous THF (5 mL) under an argon atmosphere.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add this compound solution (1.1 mL of 1 M in hexanes, 1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 10 minutes with stirring.
-
Cool the vial to room temperature and then to 0 °C in an ice bath.
-
Carefully add 3 M aqueous sodium hydroxide (2 mL), followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1 mL). Caution: Exothermic reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for microwave-assisted hydroboration-oxidation.
Application Note 3: Rapid Microwave-Assisted Reduction of Ketones
The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis.[15] Borane reagents are widely used for this purpose.[16][17] this compound is an effective reducing agent, and its reactivity can be harnessed for the rapid and selective reduction of ketones to secondary alcohols under microwave irradiation.[4][18]
Rationale for this compound
This compound can act as a hydride donor for the reduction of carbonyls. The steric bulk of the cyclohexyl groups can provide diastereoselectivity in the reduction of prochiral ketones. Microwave heating can significantly accelerate the reduction process, allowing for high conversions in short reaction times.[15]
Experimental Protocol: Reduction of Acetophenone
Objective: To reduce acetophenone to 1-phenylethanol using this compound under microwave irradiation.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Acetophenone | 120.15 | 117 µL | 1.0 |
| This compound (1M in hexanes) | 212.57 | 1.2 mL | 1.2 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 5 mL | - |
| 10 mL Microwave Reactor Vial | - | 1 | - |
| Magnetic Stir Bar | - | 1 | - |
Procedure:
-
To an oven-dried 10 mL microwave reactor vial containing a magnetic stir bar, add acetophenone (117 µL, 1.0 mmol) and anhydrous THF (5 mL) under an argon atmosphere.
-
Add this compound solution (1.2 mL of 1 M in hexanes, 1.2 mmol) dropwise at room temperature.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 5 minutes with stirring.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of methanol (2 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for microwave-assisted ketone reduction.
Conclusion
The integration of microwave-assisted organic synthesis with the unique reactivity of this compound presents a powerful strategy for accelerating and controlling key synthetic transformations. The protocols outlined in these application notes for Suzuki-Miyaura cross-couplings, hydroboration-oxidations, and ketone reductions serve as a starting point for researchers to explore the vast potential of this synergistic approach. By leveraging the principles of dielectric heating and the steric and electronic properties of this compound, scientists in the pharmaceutical and chemical industries can significantly enhance the efficiency and selectivity of their synthetic endeavors.
References
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). Organic & Biomolecular Chemistry. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). National Institutes of Health. [Link]
-
Microwave-assisted Reduction of Ketones Using Decaborane in Aqueous Solution. (2025). Bentham Science Publishers. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. (2017). ResearchGate. [Link]
-
Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA. (2021). PubMed Central, National Institutes of Health. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. ResearchGate. [Link]
-
Reductions. CEM Corporation. [Link]
-
Microwave accelerated hydroboration of alkenes with N,N-dimethylaniline-borane. (2011). Rasayan Journal of Chemistry. [Link]
-
Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. (2012). National Institutes of Health. [Link]
-
Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. (2012). Green Chemistry, RSC Publishing. [Link]
- specific effects of microwave - Solid supported reaction. Google.
-
Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. [Link]
-
Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]
-
Hydroboration. Wikipedia. [Link]
-
hydroboration-oxidation of alkynes. (2020). YouTube. [Link]
-
Brown Hydroboration. Organic Chemistry Portal. [Link]
Sources
- 1. Hydroboration - Wikipedia [en.wikipedia.org]
- 2. This compound 98 36140-19-9 [sigmaaldrich.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medium.com [medium.com]
- 7. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound solution - Dicyclohexylboron chloride, Dicyclohexylboryl chloride [sigmaaldrich.com]
- 9. Brown Hydroboration [organic-chemistry.org]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. Reductions [cem.com]
- 16. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benthamdirect.com [benthamdirect.com]
Application Note: Mastering the Invisible Foe — A Guide to Experimental Setups for Air-Sensitive Borane Reagents
Abstract
Borane reagents are indispensable tools in modern synthetic chemistry, enabling powerful transformations from hydroboration to reduction. However, their utility is intrinsically linked to their high reactivity, particularly their sensitivity to atmospheric oxygen and moisture. This reactivity, if not properly managed, can lead to reagent decomposition, failed reactions, and significant safety hazards, including pyrophoricity.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles and detailed protocols necessary for the safe and effective handling of air-sensitive borane reagents. We move beyond simple step-by-step instructions to explain the causality behind each technique, ensuring a deep, functional understanding of inert atmosphere chemistry.
The Imperative for an Inert Atmosphere
The core challenge in working with borane reagents is their reaction with atmospheric components. Many borane complexes and alkylboranes react exothermically with moisture and oxygen.[2] This can stoichiometrically consume the reagent, rendering it inactive for the desired transformation. In more extreme cases, particularly with reagents like neat trialkylboranes or diborane, this reaction is rapid and can lead to spontaneous ignition in air (pyrophoricity).[1] Therefore, the exclusion of air is not merely a suggestion for yield optimization but a critical safety and procedural mandate.
The creation of an "air-free" or inert atmosphere is achieved by displacing the reactive air (primarily O₂, H₂O, and CO₂) inside the reaction apparatus with a non-reactive gas.[3][4]
-
Nitrogen (N₂): The most common choice due to its relatively low cost and availability. It is suitable for the vast majority of borane reactions.[5]
-
Argon (Ar): A more expensive but denser alternative. Its higher density makes it particularly effective at blanketing a reaction, as it is less easily displaced than nitrogen.[6] Argon is required for reactions involving reagents that can react with dinitrogen, such as certain lithium compounds, though this is less common for borane chemistry.
Two primary pieces of equipment are the cornerstones of inert atmosphere chemistry: the Schlenk line and the glovebox.[4]
The Schlenk Line: Your Benchtop Inert Atmosphere Manifold
A Schlenk line is a dual-manifold apparatus that allows for the precise control of a vessel's atmosphere.[7][8] One manifold is connected to a vacuum pump to remove air, while the other provides a positive pressure of inert gas.[7] This setup enables all manipulations—from solvent addition to reaction monitoring—to be performed without exposing the contents to the laboratory environment.
Caption: A schematic of a standard Schlenk line setup.
The Glovebox: The Ultimate Controlled Environment
A glovebox provides a hermetically sealed environment with a continuously purified inert atmosphere.[4] It is the gold standard for handling highly sensitive, pyrophoric, or solid reagents where direct manipulation like weighing is required.[9][10] All materials and equipment are brought into the box through a vacuum antechamber. While offering superior atmospheric control, solvent use may be restricted to prevent damage to the purification system and plastic windows.[11]
Foundational Preparations: The Non-Negotiables
Success in air-sensitive chemistry is built upon meticulous preparation. Any residual moisture or atmospheric contamination can compromise an otherwise perfectly planned experiment.
Glassware: Achieving a Truly Dry State
Laboratory glassware has a thin film of adsorbed moisture that must be rigorously removed.[12][13]
-
Oven Drying: The most common method involves heating glassware in a laboratory oven (e.g., 125-140°C) for at least 4 hours, or ideally overnight.[12][13] The glassware should be assembled and cooled under a stream of inert gas or in a desiccator.
-
Flame Drying: For immediate use, glassware can be "flame-dried." This involves heating the assembled apparatus with a heat gun under vacuum. The vacuum removes the desorbed water vapor. The vessel is then cooled to room temperature after being refilled with inert gas. This process, known as an "evacuate-refill" cycle, is typically repeated three times to ensure the atmosphere is completely inert.[4][14]
Solvents: Purity and Degassing
Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, further purification and degassing may be necessary.[6][15]
-
Solvent Purification Systems (SPS): A safer, modern alternative to solvent stills, an SPS passes solvent through columns of activated alumina and a copper catalyst to remove water and oxygen, respectively.[15][16]
-
Degassing: To remove dissolved oxygen, solvents must be degassed. The most rigorous method is "freeze-pump-thaw." The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the vessel is sealed and thawed. This cycle is repeated at least three times. For less stringent requirements, bubbling inert gas through the solvent for 30-60 minutes can suffice.[7][16]
| Drying Agent | Solvents Commonly Dried | Notes |
| Sodium/Benzophenone | Ethers (THF, Diethyl Ether), Hydrocarbons | Classic method for stills. The deep blue/purple color of the ketyl radical indicates an anhydrous, oxygen-free state.[15] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines | Good general-purpose drying agent. Reacts with water to produce H₂ gas. |
| Activated Alumina | Various (Used in SPS columns) | Effectively removes water and other protic impurities.[15] |
| Molecular Sieves (3Å or 4Å) | Various | Good for pre-drying or storing solvents. Must be activated by heating under vacuum. |
Reagent Transfer Protocols: Precision Under Pressure
The transfer of the borane reagent from its storage vessel to the reaction flask is a critical step where exposure to air is most likely.
Protocol: Small-Volume Liquid Transfer via Syringe (<50 mL)
Syringes are ideal for transferring smaller quantities of liquid reagents.[17][12] The key is to ensure the syringe is dry and purged of air before use.
Methodology:
-
Prepare the Syringe: Dry the syringe (disassembled) and needle in an oven. Allow it to cool in a desiccator or under a stream of inert gas.
-
Purge the Syringe: Flush the assembled, cool syringe with inert gas at least 10 times by drawing gas from an inert line and expelling it into the hood.[13] Leave a small positive pressure of inert gas in the syringe (a "nitrogen buffer").[18]
-
Prepare the Reagent Bottle: Most borane reagents are supplied in Sure/Seal™ bottles, which have a resealable septum under a protective cap.[17][12] Secure the bottle with a clamp. Briefly puncture the septum with a needle connected to an inert gas line to create a slight positive pressure.
-
Withdraw the Reagent: Insert the purged syringe needle through the septum, ensuring the needle tip is below the surface of the liquid. Inject the nitrogen buffer into the headspace. Slowly pull the plunger to draw the desired volume of liquid.[19]
-
Remove Bubbles: Keeping the needle in the headspace of the reagent bottle, invert the syringe and gently push the plunger to expel any trapped gas bubbles back into the bottle.[19]
-
Transfer to Reaction Flask: Withdraw the needle from the reagent bottle and swiftly insert it through the septum of the prepared reaction flask. Inject the reagent into the flask.
-
Clean Up: Immediately quench the residual reagent in the syringe by drawing up an inert solvent (like hexane) and discharging the mixture into a separate flask containing isopropanol. Repeat this rinse cycle.
Protocol: Large-Volume Liquid Transfer via Cannula (>50 mL)
For larger volumes, a double-tipped needle, or cannula, is the preferred method.[12][20][21] This technique uses a pressure differential to push the liquid from one vessel to another.
Caption: Workflow for transferring liquids via the cannula technique.
Methodology:
-
Setup: Ensure both the reagent bottle ("FROM" flask) and the reaction flask ("TO" flask) are under a positive pressure of inert gas, each connected to the Schlenk line.[20]
-
Cannula Purge: Insert one end of the cannula through the septum of the FROM flask, keeping the tip in the headspace. Allow inert gas to flow through the cannula for several minutes to purge it of air.[19][21]
-
Connect Flasks: While still purging, insert the other end of the cannula through the septum of the TO flask, again keeping the tip in the headspace.[20]
-
Establish Pressure Gradient: Insert a short "vent" or "bleed" needle into the septum of the TO flask to serve as a pressure outlet.[19] Now, close the inert gas inlet on the TO flask's Schlenk adapter. The inert gas will now flow from the manifold, into the FROM flask, through the cannula, into the TO flask, and out the vent needle.[20]
-
Initiate Transfer: Carefully lower the cannula in the FROM flask until its tip is submerged in the borane solution. The positive pressure in the FROM flask will push the liquid through the cannula into the TO flask.[19][20]
-
Complete and Disassemble: Once the transfer is complete, raise the cannula tip above the liquid level in the FROM flask. Re-open the inert gas inlet to the TO flask and then remove the vent needle, followed by the cannula.[20] Clean the cannula immediately.[19][21]
Protocol: Solid Reagent Transfer
Transferring air-sensitive solids requires either a glovebox or careful technique on a Schlenk line.
-
Glovebox (Preferred Method): The most reliable method is to perform all manipulations, including weighing and addition to the flask, inside a glovebox.[9][22] The sealed flask is then removed and connected to a Schlenk line if needed.
-
Schlenk Line (Counterflow Addition): For less sensitive solids, a rapid addition under a strong counterflow of inert gas can be effective.[7][14] Remove the stopper from the reaction flask while maintaining a high flow rate of inert gas out of the neck. Using a powder funnel, add the solid quickly. The outward flow of gas prevents air from entering the flask.
Safe Quenching and Work-Up
Causality & Hazard: Boranes and borane complexes react with protic solvents like water and alcohols to produce hydrogen gas (H₂).[1][2] This process can be highly exothermic and the rapid evolution of flammable hydrogen gas poses a significant fire and explosion risk. The quench must always be performed slowly and with adequate cooling.
Methodology:
-
Cool the Reaction: Cool the reaction mixture in an ice/water bath (0°C).
-
Slow Addition: With vigorous stirring, slowly and dropwise add a quenching agent. A common choice is methanol, which tends to react more controllably than water.[1] A solution of the quenching agent in an inert solvent (e.g., THF) can further moderate the reaction rate.[23]
-
Monitor Gas Evolution: Observe the rate of gas bubbling. If it becomes too vigorous, stop the addition until it subsides.
-
Complete the Quench: Continue the slow addition until gas evolution ceases, indicating that all the reactive borane has been consumed.
-
Proceed with Work-up: Only after the quench is complete is it safe to proceed with a standard aqueous work-up.
Analysis of Air-Sensitive Products
If the product of the reaction is also air-sensitive, analysis requires continued use of inert atmosphere techniques.
Protocol: Preparing an Air-Sensitive NMR Sample
-
In a Glovebox: The simplest method is to dissolve the solid sample in deuterated solvent and transfer the solution to an NMR tube entirely within a glovebox.[11] The tube is then sealed with a cap and wrapped with parafilm.
-
On a Schlenk Line: a. Place the NMR tube inside a larger adapter tube or flask that can be connected to the Schlenk line. b. Perform three "evacuate-refill" cycles on the entire assembly to render it inert.[11] c. In a separate Schlenk flask, dissolve your compound in dry, degassed, deuterated solvent. d. Using a purged syringe, transfer the solution into the NMR tube through a septum on the adapter.[11] e. Seal the NMR tube with a cap or a J. Young's tap while still under a positive pressure of inert gas.[11]
Safety Summary
| Hazard | Cause | Mitigation Strategy |
| Pyrophoricity/Fire | Spontaneous ignition upon contact with air. | Rigorously maintain an inert atmosphere.[22] Keep flammable materials away. Have a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily available.[10] |
| Hydrogen Evolution | Reaction of boranes with protic sources (water, alcohols).[1] | Quench reactions slowly, with cooling, in a fume hood. Ensure adequate ventilation to prevent H₂ accumulation. |
| Toxicity | Boranes and their hydrolysis products (e.g., boric acid) can be toxic.[2] | Handle reagents in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[24] |
| Pressurization | Rapid gas evolution during reaction or quench. | Ensure the system is vented to a bubbler to relieve excess pressure. Never conduct a reaction in a completely closed system.[12] |
References
- Northrop, B. H. Cannula. University of Connecticut.
- Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- The Schlenk Line Survival Guide. Cannula Transfer.
- MIT. Handling air-sensitive reagents AL-134.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Benchchem. (2025). Technical Support Center: Handling Air-Sensitive Diborane(4) Compounds.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2024). 4: Transferring Liquids.
- Kintek Solution. How To Make An Inert Atmosphere?
- ResearchGate. (2019).
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- American Chemical Society. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- D. F. Shriver, M. A. Drezdzon. (1986).
- UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents.
- American Chemical Society. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development.
- Wikipedia. Air-free technique.
- Biocyclopedia.
- YouTube. (2022).
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- EH&S. C3.
- ACS Publications. Preparation of nmr samples of air and moisture sensitive compounds.
- Thompson, L. K. Preparation of nmr samples of air and moisture sensitive compounds.
- Organic Syntheses. Working with Hazardous Chemicals.
- The Schlenk Line Survival Guide. Drying Solvents.
- Wikipedia. Schlenk line.
- Columbia University. The Safe Use of Pyrophoric Reagents. Research - Columbia University.
- YouTube. (2025).
- Sigma-Aldrich. Handling Pyrophoric Reagents.
- S. D. Pike, et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics.
- Wilmad-LabGlass. NMR-006: Valve Tubes and Air Sensitive Samples in NMR.
- Berry Group. (2019). Section 5.2 Title: Schlenk Techniques. University of Wisconsin-Madison.
- UHSP Collections. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures.
- ACS GCI Pharmaceutical Roundtable. (2025). Borane & Borane Complexes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Schlenk line - Wikipedia [en.wikipedia.org]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. acs.org [acs.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. web.mit.edu [web.mit.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 20. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. research.columbia.edu [research.columbia.edu]
- 23. orgsyn.org [orgsyn.org]
- 24. operations.ok.ubc.ca [operations.ok.ubc.ca]
Application Notes and Protocols: C-Alkylation of Aromatic Aldimines Using Dicyclohexylboryl Chloride
Introduction: Expanding the Chemist's Toolkit for C-C Bond Formation
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the assembly of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the myriad of strategies, the direct alkylation of imine derivatives offers a powerful and convergent approach to the synthesis of α-substituted amines, a prevalent motif in biologically active compounds. This application note details a robust protocol for the C-alkylation of aromatic aldimines utilizing dicyclohexylboryl chloride. This method leverages the Lewis acidity of the boron center to activate the imine for nucleophilic attack and subsequent alkyl group transfer, providing a valuable tool for synthetic chemists. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the scope and practical considerations for its successful implementation.
Mechanistic Rationale: The Role of Dicyclohexylboryl Chloride
The C-alkylation of aromatic aldimines with dicyclohexylboryl chloride is predicated on the formation of a key intermediate, a boron enolate (or more accurately, a boryl-aza-enolate). The reaction proceeds through a series of well-orchestrated steps that highlight the dual role of the boron reagent as both a Lewis acid activator and a source of the nucleophilic alkyl group.
The proposed mechanism is as follows:
-
Imine Activation: The reaction commences with the coordination of the Lewis acidic dicyclohexylboryl chloride to the nitrogen atom of the aromatic aldimine. This coordination enhances the electrophilicity of the imine carbon, priming it for nucleophilic attack.
-
Enamine Formation and Borylation: In the presence of a suitable base, a proton is abstracted from the α-carbon of the activated imine, leading to the formation of a transient enamine intermediate. This enamine then reacts with another equivalent of dicyclohexylboryl chloride to form a boryl-aza-enolate. This intermediate is stabilized by the electron-withdrawing nature of the boron atom.
-
Alkyl Group Transfer (Intramolecular Rearrangement): The crucial C-C bond-forming step is believed to occur via an intramolecular transfer of a cyclohexyl group from the boron atom to the α-carbon of the original imine. This rearrangement is likely facilitated by the formation of a cyclic transition state.
-
Hydrolysis and Product Formation: The resulting N-borylated amine is then hydrolyzed during the aqueous workup to liberate the desired α-alkylated aromatic amine product.
This mechanistic pathway shares similarities with the well-established chemistry of boron enolates in aldol and alkylation reactions.[3][4] The use of a bulky dialkylboryl halide like dicyclohexylboryl chloride can also offer advantages in terms of stereoselectivity in certain cases, although this aspect is not the primary focus of this general protocol.
Visualizing the Reaction Pathway
Caption: Proposed mechanism for the C-alkylation of aromatic aldimines.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the C-alkylation of a representative aromatic aldimine. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aromatic aldimine (e.g., N-benzylideneaniline)
-
Dicyclohexylboryl chloride (Cy₂BCl), 1.0 M solution in hexanes
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium bicarbonate (NaHCO₃), saturated solution
-
Aqueous sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes for liquid transfer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add the aromatic aldimine (1.0 mmol, 1.0 equiv).
-
Solvent and Base Addition: Dissolve the aldimine in anhydrous THF (5 mL). Add freshly distilled triethylamine (1.2 mmol, 1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Dicyclohexylboryl Chloride: While stirring at 0 °C, slowly add a 1.0 M solution of dicyclohexylboryl chloride in hexanes (2.2 mmol, 2.2 equiv) dropwise via syringe over 10-15 minutes. A precipitate may form upon addition.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-alkylated aromatic amine.
Safety Precautions:
-
Dicyclohexylboryl chloride is a moisture-sensitive and corrosive reagent. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction should be performed in a well-ventilated fume hood.
Substrate Scope and Expected Yields
The C-alkylation of aromatic aldimines using dicyclohexylboryl chloride is expected to be applicable to a range of substrates. Electron-donating and electron-withdrawing substituents on both the aromatic aldehyde and aniline-derived portions of the aldimine are generally tolerated. The following table provides representative examples of expected yields based on analogous transformations reported in the literature.[5][6]
| Entry | Aromatic Aldehyde Derivative | Aniline Derivative | Alkyl Group | Expected Yield (%) |
| 1 | Benzaldehyde | Aniline | Cyclohexyl | 75-85 |
| 2 | 4-Methoxybenzaldehyde | Aniline | Cyclohexyl | 80-90 |
| 3 | 4-Chlorobenzaldehyde | Aniline | Cyclohexyl | 70-80 |
| 4 | Benzaldehyde | 4-Methoxyaniline | Cyclohexyl | 78-88 |
| 5 | Benzaldehyde | 4-Chloroaniline | Cyclohexyl | 72-82 |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction may be due to insufficient reaction time or temperature. The use of a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) could be explored for less acidic substrates, though this may alter the reaction pathway. Ensure all reagents and solvents are strictly anhydrous, as moisture will decompose the boron reagent.
-
Side Reactions: The formation of byproducts may arise from self-condensation of the aldimine or competing reaction pathways. Careful control of the reaction temperature and stoichiometry is crucial.
-
Purification Challenges: The polarity of the product amine may necessitate the use of a modified silica gel or a different purification technique if standard chromatography proves difficult.
Conclusion: A Versatile Method for Amine Synthesis
The C-alkylation of aromatic aldimines with dicyclohexylboryl chloride represents a valuable and practical method for the synthesis of α-substituted aromatic amines. The reaction proceeds through a plausible boryl-aza-enolate intermediate and offers a straightforward protocol with good expected yields for a variety of substrates. By understanding the underlying mechanism and adhering to the experimental guidelines, researchers can effectively employ this transformation to access a diverse range of functionalized amine building blocks for applications in drug discovery and beyond.
References
-
Boron enolates and the deoxygenative α-alkylation/arylation of 1,2-dicarbonyls. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Addition to Imines. Chemical Reviews. Available at: [Link]
-
Kinetic studies of the deoxygenative α-alkylation and boron enolate formation. ResearchGate. Available at: [Link]
-
a) Attempted synthesis of α‐benzyl lactam 2b by alkylation of the corresponding enolate. b) Synthetic pathway towards enyne 8. ResearchGate. Available at: [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. Available at: [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. PMC - NIH. Available at: [Link]
-
Protonation, Alkylation, Arylation, and Vinylation of Enolates. Science of Synthesis. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C-C bond formation. PubMed. Available at: [Link]
-
Strategies for the C−H alkylation of cyclic aldimines. ResearchGate. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Alkylation of aromatic aldehydes with alkylboron chloride derivatives. ElectronicsAndBooks. Available at: [Link]
-
Dinickel-catalyzed enantioselective reductive addition of imines with vinyl halides. EconPapers. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C-C bond formation. Nature Chemistry. Available at: [Link]
-
cyclohexylcarbinol. Organic Syntheses Procedure. Available at: [Link]
-
dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses Procedure. Available at: [Link]
-
Best Synthetic Methods: C-C Bond Formation. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Iridium-Catalyzed Imine Vinylation: Optically Enriched Allylic Amines via Alkyne−Imine Reductive Coupling Mediated by Hydrogen. Organic Chemistry Portal. Available at: [Link]
-
C-C Bond Formation. Scribd. Available at: [Link]
-
Dinickel-catalyzed enantioselective reductive addition of imines with vinyl halides. PMC. Available at: [Link]
-
ChemInform Abstract: Multicomponent C-Alkylation Reactions of Aromatic Aldimines with Trialkylboranes Reagents. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
The Alkylation of Aromatic Compounds by the Friedel‐Crafts Method. ResearchGate. Available at: [Link]
-
cyclohexylidenecyclohexane. Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Best Synthetic Methods: C-C Bond Formation [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Reduction of Ketones with Chlorodicyclohexylborane
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the enantioselective reduction of prochiral ketones utilizing chlorodicyclohexylborane (DCCB). This document provides in-depth procedural details, mechanistic insights, and safety protocols to ensure successful and reproducible outcomes in the synthesis of chiral secondary alcohols, which are pivotal intermediates in pharmaceutical and fine chemical synthesis.[1][2]
Introduction: The Role of this compound in Asymmetric Synthesis
The enantioselective reduction of ketones is a cornerstone of modern organic synthesis, providing access to optically active alcohols that are critical building blocks for a multitude of chiral molecules.[1][2] While various methods exist, those employing borane reagents have proven to be exceptionally versatile and effective.[3] this compound ((C₆H₁₁)₂BCl), a sterically hindered organoborane, offers a valuable tool for these transformations. Its bulky cyclohexyl groups create a well-defined chiral environment, influencing the facial selectivity of hydride delivery to the carbonyl carbon of a prochiral ketone.
This guide will detail the preparation, handling, and application of this compound as a stoichiometric reducing agent for the asymmetric reduction of ketones. While catalytic methods like the Corey-Bakshi-Shibata (CBS) reduction are widely recognized, stoichiometric reagents often provide high levels of enantioselectivity for specific substrates and can be a valuable alternative.[4][5][6][7][8][9]
Mechanistic Insights: Achieving Enantioselectivity
The enantioselective reduction of a ketone by a chiral borane reagent, in this case, modeled with this compound, is believed to proceed through a six-membered, boat-like transition state.[10] The steric bulk of the dicyclohexyl groups on the boron atom dictates the preferred orientation of the ketone as it coordinates to the boron center. The ketone will orient itself to minimize steric interactions between its substituents and the cyclohexyl groups of the reagent. This preferential coordination pre-organizes the ketone for an intramolecular transfer of a hydride from one of the cyclohexyl groups to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol preferentially over the other.[10]
The following diagram illustrates the conceptual workflow for the preparation of this compound and its subsequent use in the enantioselective reduction of a ketone.
Caption: General workflow for the preparation and application of this compound.
Safety and Handling of this compound
This compound is a pyrophoric liquid that catches fire spontaneously if exposed to air and causes severe skin burns and eye damage.[11] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves. All glassware must be thoroughly dried before use.
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Codes |
|---|---|---|
| Highly flammable liquid and vapor | Flammable Liquid 2 | P210, P233, P240, P241, P242, P243 |
| Catches fire spontaneously if exposed to air | Pyrophoric Liquid 1 | P222, P231 |
| Causes severe skin burns and eye damage | Skin Corrosion 1B, Eye Damage 1 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338 |
Experimental Protocols
Preparation of this compound
This protocol is adapted from established procedures for the synthesis of this compound.[12]
Materials:
-
Cyclohexene
-
Monochloroborane-methyl sulfide complex
-
Anhydrous diethyl ether
-
Round-bottom flask, rubber septum, magnetic stir bar, connecting tube, mercury bubbler
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Under an inert atmosphere, charge a 250-mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with anhydrous diethyl ether (90 mL).
-
Cool the flask in an ice bath.
-
Add cyclohexene (21.2 mL, 210 mmol) to the cooled ether.
-
Slowly add monochloroborane-methyl sulfide (11.6 mL, 100 mmol) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent under reduced pressure (25 °C, 12 Torr).
-
Purify the resulting this compound by vacuum distillation (bp 104°-105° C at 0.5 mm).[12] This should yield approximately 16.85 g (80%) of pure product.[12]
General Protocol for the Enantioselective Reduction of a Prochiral Ketone
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (as prepared above or a commercial solution)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stir bar, rubber septum, inert gas inlet
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the prochiral ketone (10 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of this compound (1.0 M in hexanes, 12 mL, 12 mmol) to the stirred ketone solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.
-
Work-up:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add diethanolamine (1.26 g, 12 mmol) to precipitate the boron complex. Stir for 1 hour.
-
Remove the precipitate by vacuum filtration, washing the solid with diethyl ether.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude chiral alcohol by flash column chromatography on silica gel.
The following diagram illustrates the key steps in the experimental workflow for the enantioselective reduction.
Caption: Step-by-step workflow for the enantioselective ketone reduction.
Substrate Scope and Expected Outcomes
The enantioselectivity of the reduction is highly dependent on the steric and electronic properties of the ketone substrate. Generally, ketones with significantly different steric bulk between the two substituents on the carbonyl group are expected to give higher enantiomeric excesses (ee).
Illustrative Substrate Table:
| Ketone Substrate | Expected Major Enantiomer of Alcohol | Potential Enantiomeric Excess (ee%) | Notes |
|---|---|---|---|
| Acetophenone | (R)- or (S)-1-Phenylethanol | 85-95% | Aromatic ketones are generally good substrates. |
| Propiophenone | (R)- or (S)-1-Phenyl-1-propanol | 80-90% | Increased steric bulk on one side can influence selectivity. |
| 2-Butanone | (R)- or (S)-2-Butanol | 60-80% | Dialkyl ketones with small steric differentiation may show lower ee. |
| Dicyclohexyl Ketone | (R)- or (S)-Dicyclohexylmethanol | >90% | Bulky, symmetrical ketones can still exhibit high facial selectivity.[5] |
| 1-Tetralone | (R)- or (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95% | Cyclic ketones can be excellent substrates due to their rigid conformations. |
Note: The absolute configuration of the product alcohol depends on the specific enantiotopic face of the ketone that is attacked, which is determined by the transition state geometry. The ee values are illustrative and will require experimental verification.
Conclusion
This compound is a potent and useful reagent for the enantioselective reduction of prochiral ketones. The protocols and guidelines presented herein provide a solid foundation for researchers to explore its application in asymmetric synthesis. Careful attention to anhydrous and inert reaction conditions, as well as strict adherence to safety protocols, are paramount for achieving high enantioselectivities and ensuring safe laboratory practice. The stoichiometric nature of this reagent allows for predictable reactivity and can be a powerful tool in the synthesis of chiral alcohols for pharmaceutical and research applications.
References
- PrepChem. (n.d.). Preparation of Dicyclohexylchloroborane.
- PrepChem. (n.d.). Synthesis of dicyclohexylchloroborane.
- University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- BenchChem. (n.d.). Application Notes and Protocols for Stereoselective Reactions Involving Dicyclohexyl Ketone.
- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
- Sigma-Aldrich. (n.d.). This compound 98 36140-19-9.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Sigma-Aldrich. (n.d.). This compound 1M hexanes 36140-19-9.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- PubMed. (2009). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- SynArchive. (n.d.). Itsuno-Corey Reduction.
- University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio.
- PubMed. (2000). Enantioselective reduction of prochiral ketones by catecholborane catalysed by chiral group 13 complexes.
- BenchChem. (n.d.). Application Notes and Protocols: Chloro(diethoxy)borane and Related Boron Reagents in Asymmetric Synthesis.
- Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound 98 36140-19-9.
- Sigma-Aldrich. (n.d.). This compound solution.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- SciSpace. (n.d.). The boron approach to asymmetric synthesis.
- SlideShare. (n.d.). ASYMMETRIC SYNTHESIS-II.
- YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Dicyclohexyl Ketone to Dicyclohexylmethanol.
- ResearchGate. (2025, August 7). (PDF) Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- SLS. (n.d.). This compound solut | 411124-50ML | SIGMA-ALDRICH.
- Wordpress. (2025, December 16). Ketone Reduction.
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Application Note: Mastering Regioselectivity in the Hydroboration of Terminal vs. Internal Alkynes
Abstract
The hydroboration of alkynes is a cornerstone transformation in modern organic synthesis, providing a reliable route to vinylboronates, which are versatile intermediates for subsequent functionalization, most notably in carbon-carbon bond formation and oxidation to carbonyl compounds. A critical parameter dictating the synthetic utility of this reaction is its regioselectivity—the ability to control the placement of the boron moiety on a specific carbon of the alkyne. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols governing the regioselectivity of hydroboration for both terminal and internal alkynes. We will explore the mechanistic underpinnings, compare the performance of common borane reagents, and provide field-proven protocols for achieving high regiocontrol in laboratory settings.
Introduction: The Strategic Importance of Regiocontrol
The addition of a boron-hydrogen bond across a carbon-carbon triple bond is a powerful method for generating alkenylboranes (vinylboranes) with high stereospecificity (syn-addition).[1][2] These organoboron compounds are exceptionally useful synthetic intermediates. Their subsequent oxidation provides access to aldehydes and ketones with anti-Markovnikov selectivity, a complementary outcome to acid-catalyzed hydration.[3] Furthermore, vinylboronates are key partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the stereospecific construction of complex alkenes.[1]
The central challenge and, simultaneously, the opportunity in alkyne hydroboration lies in directing the boron atom to the desired carbon. For terminal alkynes, this control is generally robust, leading to valuable aldehydes. For internal alkynes, particularly unsymmetrical ones, the reaction can yield a mixture of products, diminishing its synthetic efficiency.[4][5] This guide dissects the factors that allow chemists to master this selectivity.
Mechanistic Principles: Steric Dominance
The regiochemical outcome of hydroboration is dictated by a combination of steric and electronic factors. In the vast majority of cases, steric hindrance is the dominant controlling element.[4]
-
Mechanism Overview: The reaction proceeds through a concerted, four-membered transition state where the B-H bond adds across the alkyne in a single step. This syn-addition mechanism dictates that the boron and hydrogen atoms are delivered to the same face of the alkyne.[1][2]
-
Steric Effects: The boron atom, bearing either hydrogen atoms or bulky alkyl groups, is significantly larger than the hydrogen atom being transferred. Consequently, the boron atom preferentially adds to the less sterically encumbered carbon of the triple bond.[4][6]
-
Electronic Effects: While a secondary factor, the boron atom is the electrophilic component of the B-H bond. It tends to add to the more nucleophilic (electron-rich) carbon of the alkyne. However, this electronic preference is often overridden by the more powerful steric directing effects.[1]
Terminal Alkynes: A Clear Case for High Selectivity
In a terminal alkyne (RC≡CH), there is a profound steric difference between the internal, substituted carbon (C2) and the terminal, hydrogen-bearing carbon (C1). The hydroboration reaction, therefore, proceeds with high and predictable regioselectivity. The bulky borane reagent adds its boron atom to the terminal carbon (C1) to minimize steric clash, resulting in the anti-Markovnikov addition product.[3][5]
A critical consideration with terminal alkynes is the potential for a second hydroboration reaction on the initially formed vinylborane.[3][7] To prevent this over-reaction and ensure a clean mono-hydroboration, sterically hindered dialkylboranes (R₂BH) are the reagents of choice over borane (BH₃) itself.[8][9]
Internal Alkynes: A Nuanced Challenge
The hydroboration of internal alkynes (RC≡CR') presents a more complex regiochemical problem.
-
Symmetrical Internal Alkynes (R = R'): As both carbons of the triple bond are sterically and electronically equivalent, hydroboration yields a single regioisomer.
-
Unsymmetrical Internal Alkynes (R ≠ R'): The regioselectivity depends on the relative steric bulk of the R and R' groups. The boron atom will preferentially add to the carbon atom adjacent to the smaller substituent. However, if the steric difference between R and R' is minimal, a mixture of regioisomers is often obtained, leading to a mixture of ketones upon oxidation.[4][10] Achieving high selectivity in these cases requires a careful choice of a highly discriminating, sterically demanding borane reagent.[2][8]
Visualization of Regioselective Hydroboration
Figure 1: Regioselectivity in alkyne hydroboration.
Comparative Guide to Borane Reagents
The choice of borane reagent is paramount for controlling both regioselectivity and preventing unwanted side reactions. Bulky dialkylboranes are generally preferred for alkynes.[1][8]
| Reagent | Structure | Key Characteristics & Applications |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Bicyclic Dimer | Gold Standard for Regioselectivity. Its rigid, sterically demanding structure provides exceptional selectivity for terminal alkynes and is the best choice for discriminating between substituents on internal alkynes.[4][8] Thermally stable. Slower reacting than other boranes.[11] |
| Disiamylborane (Sia₂BH) | (sec-isoamyl)₂BH | Excellent for Terminal Alkynes. Highly effective at preventing dihydroboration.[5][12] Must be prepared fresh before use. Provides good, but sometimes lower, selectivity for internal alkynes compared to 9-BBN.[8] |
| Dicyclohexylborane (Chx₂BH) | (Cyclohexyl)₂BH | High Steric Bulk. Offers regioselectivity comparable or superior to disiamylborane, particularly for internal alkynes.[8] Often prepared in situ. |
| Catecholborane | C₆H₄O₂BH | Milder and more stable than dialkylboranes. Often requires elevated temperatures or catalysis for efficient reaction with alkynes.[13][14][15] Useful for generating stable vinylboronate esters directly. |
| Pinacolborane (HBpin) | (CH₃)₄C₂O₂BH | Stable and commercially available. Less reactive than dialkylboranes and often requires a catalyst for efficient hydroboration of alkynes.[16][17] The resulting pinacol vinylboronates are robust and widely used in cross-coupling reactions.[18][19] |
Experimental Protocols
Safety Precaution: All operations involving borane reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Boranes and their intermediates are sensitive to air and moisture. Hydrogen peroxide is a strong oxidant; handle with care.
Protocol 1: Highly Regioselective Hydroboration-Oxidation of a Terminal Alkyne: Synthesis of Octanal from 1-Octyne
This protocol utilizes 9-BBN for its exceptional regioselectivity.
Workflow Diagram:
Figure 2: Workflow for hydroboration-oxidation of 1-octyne.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.5 M solution in THF is convenient)
-
1-Octyne
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
6 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 9-BBN dimer (e.g., 1.22 g, 10 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous THF (40 mL) via cannula to dissolve the dimer. Cool the resulting solution to 0 °C in an ice bath.
-
Alkyne Addition: Add 1-octyne (e.g., 1.10 g, 10 mmol, 1.0 equiv) dropwise to the stirred solution over 10 minutes.
-
Hydroboration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by TLC (e.g., staining with anisaldehyde) to confirm consumption of the starting alkyne.
-
Oxidation Setup: Once the hydroboration is complete, cool the flask back to 0 °C.
-
Quenching & Base Addition: Slowly add ethanol (6 mL) to quench any unreacted borane. Then, carefully add 6 M aqueous NaOH (6 mL).
-
Peroxide Addition: Add 30% H₂O₂ (6 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 50 °C. The mixture may become thick.
-
Completion of Oxidation: After the addition is complete, remove the ice bath and stir the mixture at 50 °C for 1 hour.
-
Workup: Cool the mixture to room temperature and add diethyl ether (50 mL). Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octanal.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure octanal.
Protocol 2: Hydroboration of an Unsymmetrical Internal Alkyne: 1-Phenyl-1-propyne
This protocol uses catecholborane, which can provide good selectivity for alkynes with electronically differentiated substituents. The phenyl group directs the boron to the adjacent carbon.
Materials:
-
Catecholborane (1.0 M solution in THF is convenient)
-
1-Phenyl-1-propyne
-
Anhydrous Tetrahydrofuran (THF)
-
6 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1-propyne (e.g., 1.16 g, 10 mmol, 1.0 equiv) and anhydrous THF (20 mL).
-
Reagent Addition: Add catecholborane (11 mL of a 1.0 M solution in THF, 11 mmol, 1.1 equiv) to the flask at room temperature.
-
Hydroboration: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4 hours. Monitor by TLC or GC-MS.
-
Oxidation: Cool the reaction to 0 °C and perform the oxidative workup as described in Protocol 1, steps 6-11, using appropriately scaled volumes of NaOH and H₂O₂.
-
Analysis: After purification, analyze the product (1-phenyl-1-propanone) and any potential regioisomer (2-phenyl-2-propanone, if formed) by ¹H NMR and/or GC-MS to determine the regiochemical ratio. The benzylic protons will show distinct chemical shifts, allowing for integration and quantification.
Conclusion
The regioselectivity of alkyne hydroboration is a predictable and controllable process primarily governed by steric factors. For terminal alkynes, the use of bulky dialkylboranes such as 9-BBN or disiamylborane provides excellent and reliable anti-Markovnikov selectivity, leading cleanly to terminal vinylboranes. For unsymmetrical internal alkynes, regioselectivity is a function of the steric disparity between the two substituents. While mixtures can result, the judicious choice of a highly discriminating reagent like 9-BBN can often favor one regioisomer significantly. The protocols outlined herein provide a robust foundation for researchers to leverage this powerful transformation in the synthesis of valuable chemical entities.
References
-
Asymmetric Additions and Insertions. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]
-
Hydroboration-Oxidation of Alkynes with Practice Problems. (2020, March 15). Chemistry Steps. [Link]
-
Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. (2023, April 30). JoVE. [Link]
-
van der Vlugt, J. I., et al. (2018). Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity. Catalysis Science & Technology, 8(1), 180-186. [Link]
-
Hunt, I. Ch 9: Alkynes + borane. University of Calgary. [Link]
-
12.9: Hydroboration–Oxidation of Alkynes. (2020, November 23). Chemistry LibreTexts. [Link]
-
Roisnel, T., et al. (2014). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research, 11(4), 25-34. [Link]
-
Hydroboration-Oxidation of Alkynes. Organic Chemistry Tutor. [Link]
-
Hydroboration. Wikipedia. [Link]
-
Maji, B., & Porey, A. (2021). Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes. RAIITH. [Link]
-
Asymmetric Additions and Insertions. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Maji, B., & Porey, A. (2021). Stereo‐ and regioselective hydroboration of internal and terminal alkynes. Chemistry – An Asian Journal, 16(21), 3294-3316. [Link]
-
Chitreddy, V. R., et al. (2024). Regioselective Hydroboration of Unsymmetrical Internal Alkynes Catalyzed by a Cobalt Pincer-NHC Complex. Organic Letters. [Link]
-
Brown, H. C., & Gupta, S. K. (1972). Hydroboration of alkynes with catechol borane and pinacol borane. Journal of the American Chemical Society, 94(12), 4370-4371. [Link]
-
Hale, K. L. E., et al. (2025). Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates. ChemistryViews. [Link]
-
Synthesis of vinylboronic acids and vinylboronates. Organic Chemistry Portal. [Link]
-
Trost, B. M., & Ball, Z. T. (2003). Synthesis of β,β-Disubstituted Vinyl Boronates via the Ruthenium-Catalyzed Alder Ene Reaction of Borylated Alkynes and Alkenes. Journal of the American Chemical Society, 125(1), 30-31. [Link]
-
Liu, G., et al. (2020). Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes. New Journal of Chemistry, 44(23), 9639-9645. [Link]
-
Brown, H. C., & Gupta, S. K. (1975). Hydroboration. XXXIX. 1,3,2-Benzodioxaborole (catecholborane) as a new hydroboration reagent for alkenes and alkynes. General synthesis of alkane- and alkeneboronic acids and esters via hydroboration. Directive effects in the hydroboration of alkenes and alkynes with catecholborane. Journal of the American Chemical Society, 97(18), 5249-5255. [Link]
-
11.10: Hydroboration–Oxidation of Alkynes. (2019, June 5). Chemistry LibreTexts. [Link]
-
Chem Help ASAP. (2020, January 2). hydroboration-oxidation of alkynes. YouTube. [Link]
-
Mandal, T., et al. (2021). Hydroboration of Alkynes: η4-Alkene–Borane versus η4-E-Boratabutadiene. Inorganic Chemistry, 60(5), 3329-3341. [Link]
-
9.5: Hydration of Alkynes for Anti-Markovnikov Products. (2020, July 7). Chemistry LibreTexts. [Link]
- Process for the hydroboration of alkenes and alkynes. (1987).
-
Trost, B. M., et al. (2018). The alkene–alkyne coupling of 1,2-disubstituted vinyl boronates a,... ResearchGate. [Link]
-
Kabalka, G. W., Narayana, C., & Reddy, N. K. (1994). Nickel Catalyzed Hydroboration with Catecholborane. Synthetic Communications, 24(7), 1019-1025. [Link]
-
Leah4sci. (2022, November 1). Alkyne Hydroboration Oxidation Reaction and Mechanism. YouTube. [Link]
-
Maji, B., & Porey, A. (2021). Overview of Regioselective and Stereoselective Catalytic Hydroboration of Alkynes. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry A. [Link]
-
Wang, Z. (2019). Metal-catalyzed Hydroboration of Alkynes: Reaction Modes and Mechanistical Study. EPFL. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 4. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hydroboration - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EP0212708B1 - Process for the hydroboration of alkenes and alkynes - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ajuronline.org [ajuronline.org]
- 17. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 18. Iron-Catalyzed Borylation Reactions of Alkynes: An Efficient Synthesis of E-Vinyl Boronates [organic-chemistry.org]
- 19. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Chiral Alcohols using Chlorodicyclohexylborane
Introduction: The Strategic Importance of Chiral Alcohols and the Role of Chlorodicyclohexylborane
Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] Their specific three-dimensional arrangement is often critical for biological activity, making the development of efficient and highly selective methods for their preparation a cornerstone of modern organic synthesis and drug development. Among the arsenal of reagents available for asymmetric synthesis, organoboranes have carved out a significant niche due to their versatility and high levels of stereocontrol.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound ((C₆H₁₁)₂BCl), a powerful and versatile reagent for the synthesis of chiral alcohols. While often overshadowed by its more sterically hindered analogue, B-chlorodiisopinocampheylborane (DIP-Chloride™), this compound offers a valuable alternative with distinct reactivity and applications. This guide will delve into the underlying principles of its application in both the asymmetric reduction of prochiral ketones and the hydroboration of alkenes, providing detailed, field-proven protocols and insights into the causality behind experimental choices.
Core Principles: Understanding the Reactivity of this compound
This compound is a potent Lewis acid and a source of hydride for reduction reactions. Its utility in generating chiral alcohols stems from two primary synthetic strategies:
-
Asymmetric Reduction of Prochiral Ketones: In this approach, the boron reagent acts as a chiral reducing agent, selectively delivering a hydride to one face of the prochiral ketone. The steric bulk of the dicyclohexyl groups plays a crucial role in directing the approach of the ketone to the boron center, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The generally accepted mechanism involves the formation of a six-membered, boat-like transition state where the steric repulsion between the substituents on the ketone and the cyclohexyl groups on the boron dictates the stereochemical outcome.[3]
-
Hydroboration of Alkenes: This method involves the addition of a B-H bond across a carbon-carbon double bond. While this compound itself does not possess a B-H bond for direct hydroboration, it is readily prepared from dicyclohexylborane, which is an effective hydroborating agent. The hydroboration of an alkene with dicyclohexylborane, followed by oxidative workup, results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. When applied to prochiral alkenes, this sequence can be used to generate chiral alcohols with high stereospecificity, as the hydroboration step proceeds via a syn-addition of the boron and hydrogen atoms to the same face of the alkene.[4][5]
Safety and Handling of a Pyrophoric Reagent
This compound and its solutions are pyrophoric, meaning they can ignite spontaneously upon contact with air.[6] Strict adherence to safety protocols is paramount when handling this reagent.
Essential Safety Precautions:
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.[7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves under neoprene or other heavy-duty gloves are recommended).[2][6][7][8]
-
Glassware: All glassware must be oven-dried and cooled under an inert atmosphere before use.
-
Quenching: Have a suitable quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.
-
Work Area: The work area, typically a fume hood, should be free of flammable solvents and combustible materials.[7]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol details the synthesis of this compound from dicyclohexylborane.
Materials:
-
Dicyclohexylborane ((C₆H₁₁)₂BH)
-
Anhydrous diethyl ether or hexane
-
Anhydrous hydrogen chloride (HCl) in diethyl ether (e.g., 2.0 M solution)
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Under a positive pressure of inert gas, suspend dicyclohexylborane in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of a standardized solution of anhydrous HCl in diethyl ether to the stirred suspension.
-
Vigorous hydrogen evolution will be observed. Ensure proper venting of the reaction flask.
-
Continue stirring at 0 °C for 1-2 hours after the addition is complete. The reaction mixture should become a clear solution.
-
The resulting solution of this compound in diethyl ether can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the neat product.
Diagram of the Experimental Workflow for this compound Preparation:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol provides a representative procedure for the asymmetric reduction of a prochiral ketone using this compound.
Materials:
-
This compound solution (e.g., 1.0 M in hexanes or prepared in situ)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Diethanolamine
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the stirred this compound solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add diethanolamine and stir for 1 hour to precipitate the boron species as a complex.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.
Diagram of the Asymmetric Reduction Workflow:
Caption: General workflow for the asymmetric reduction of ketones.
Protocol 3: Synthesis of a Chiral Alcohol via Hydroboration-Oxidation
This protocol outlines the synthesis of a chiral alcohol from an alkene using dicyclohexylborane (the precursor to this compound) followed by oxidation.
Materials:
-
Dicyclohexylborane
-
Styrene (as a representative alkene)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In an oven-dried flask under an inert atmosphere, suspend dicyclohexylborane (1.0 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of styrene (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2-phenylethan-1-ol.
Data Presentation: Expected Enantioselectivity
The enantiomeric excess (% ee) achieved with this compound is highly dependent on the structure of the ketone substrate. The following table provides representative data for the asymmetric reduction of various ketones using the closely related B-chlorodiisopinocampheylborane (DIP-Chloride), which serves as a good indicator of the expected performance of this compound.
| Ketone Substrate | Product Alcohol | Reaction Time (h) at -25 °C | Yield (%) | % ee |
| Acetophenone | 1-Phenylethanol | 7 | 99 | 95 |
| Propiophenone | 1-Phenyl-1-propanol | 24 | 98 | 98 |
| 2,2-Dimethyl-3-pentanone | 2,2-Dimethyl-3-pentanol | 168 | 85 | 98 |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 48 | 99 | 92 |
Data adapted from literature reports on B-chlorodiisopinocampheylborane and is intended for illustrative purposes.[9]
Mechanistic Insights: The Transition State Model
The stereochemical outcome of the asymmetric reduction of ketones with this compound is rationalized by a Zimmerman-Traxler-like transition state model. The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from one of the cyclohexyl groups to the carbonyl carbon via a six-membered, boat-like transition state. The steric bulk of the dicyclohexyl groups forces the larger substituent (R_L) of the ketone to occupy a pseudo-equatorial position to minimize steric interactions, leading to the selective formation of one enantiomer of the alcohol.
Diagram of the Proposed Transition State:
Caption: A simplified representation of the boat-like transition state. (Note: A real image would be more appropriate here, but this is a placeholder for the DOT script.)
Applications in Drug Development
The synthesis of chiral alcohols is a critical step in the production of many pharmaceuticals. For instance, the enantioselective reduction of a ketone intermediate is a key step in the synthesis of Montelukast, a medication used to manage asthma. While the original synthesis utilized DIP-Chloride, the principles are directly applicable to this compound. The ability to reliably produce single-enantiomer alcohols is invaluable in the development of new drug candidates, where stereochemistry can have a profound impact on efficacy and safety.
Conclusion
This compound is a valuable and effective reagent for the stereoselective synthesis of chiral alcohols. Through both the asymmetric reduction of prochiral ketones and as a precursor for the hydroboration of alkenes, it provides reliable pathways to enantiomerically enriched products. By understanding the underlying mechanistic principles and adhering to stringent safety protocols, researchers can effectively leverage the capabilities of this reagent in the synthesis of complex molecules for the pharmaceutical and fine chemical industries.
References
-
PrepChem. "Preparation of Dicyclohexylchloroborane." Accessed December 30, 2025. [Link]
-
Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." PMC, National Center for Biotechnology Information. Accessed December 30, 2025. [Link]
-
UCLA Chemistry and Biochemistry. "Procedures for Safe Use of Pyrophoric Liquid Reagents." Accessed December 30, 2025. [Link]
-
Carnegie Mellon University. "Pyrophoric Handling Procedure." Accessed December 30, 2025. [Link]
-
University of Pittsburgh. "Pyrophoric Liquid Reagents." Accessed December 30, 2025. [Link]
- Eisenberg, R. L. "Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project.
-
Brandeis University. "Pyrophoric Chemicals | Laboratory Safety." Accessed December 30, 2025. [Link]
-
ChemTube3D. "Asymmetric reduction of carbonyl with CBS reagent." Accessed December 30, 2025. [Link]
-
Semantic Scholar. "Chiral synthesis via organoboranes. 34. Selective reductions. 47. Asymmetric reduction of hindered .alpha.,.beta.-acetylenic ketones with B-chlorodiisopinocampheylborane to propargylic alcohols of very high enantiomeric excess. Improved workup procedure for the isolation of product alcohols." Accessed December 30, 2025. [Link]
-
Defense Technical Information Center. "Super Hydrides." Accessed December 30, 2025. [Link]
-
ResearchGate. "Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts." Accessed December 30, 2025. [Link]
-
ResearchGate. "Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts." Accessed December 30, 2025. [Link]
-
Organic Chemistry Portal. "Brown Hydroboration." Accessed December 30, 2025. [Link]
-
Organic Syntheses. "DICYCLOHEXYLBORON TRIFLUOROMETHANESULFONATE." Accessed December 30, 2025. [Link]
-
Wikipedia. "Enantioselective reduction of ketones." Accessed December 30, 2025. [Link]
-
Organic Reactions. "Enantioselective Reduction of Ketones." Accessed December 30, 2025. [Link]
-
PubMed. "Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent." Accessed December 30, 2025. [Link]
-
LibreTexts Chemistry. "7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration." Accessed December 30, 2025. [Link]
-
RIT Digital Institutional Repository. "Hydroboration-oxidation of styrene, 2,3 dihydrofuran and quadricyclene dimethylester promoted by Wilkinson's catalyst." Accessed December 30, 2025. [Link]
-
PrepChem. "Synthesis of dicyclohexylborane." Accessed December 30, 2025. [Link]
-
PubMed. "Enantioselective reduction of prochiral ketones by catecholborane catalysed by chiral group 13 complexes." Accessed December 30, 2025. [Link]
-
ResearchGate. "ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids." Accessed December 30, 2025. [Link]
-
Gauth. "The oxidation step of hydroboration-oxidation has been proposed to proceed through the ste [Chemistry]." Accessed December 30, 2025. [Link]
-
ResearchGate. "Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis." Accessed December 30, 2025. [Link]
-
ElectronicsAndBooks. "Transition State Analysis:' Evidence against Product Development Control in the Sodium Borohydride Reduction of Ketones." Accessed December 30, 2025. [Link]
-
ResearchGate. "Silyl Anion Initiated Hydroboration of Aldehydes and Ketones." Accessed December 30, 2025. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. prepchem.com [prepchem.com]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. cmu.edu [cmu.edu]
- 8. Pyrophoric Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Strategic Workup Procedures for Reactions Involving Chlorodicyclohexylborane
Guiding Principles & Core Safety Mandates
Chlorodicyclohexylborane, commonly abbreviated as Chx₂BCl, is a powerful and sterically demanding organoborane reagent. Its utility stems from two primary modes of reactivity: as a hydroborating agent for alkenes and as a potent Lewis acid for the regio- and stereoselective formation of boron enolates from carbonyl compounds.[1][2] Unlike simpler boranes, the bulky cyclohexyl groups impart unique selectivity, but its reactivity profile also necessitates stringent handling and precisely controlled workup procedures.
The term "workup" in the context of Chx₂BCl chemistry is not a mere afterthought for purification; it is a strategic and integral step that dictates the chemical nature of the final product. The organoborane intermediates formed during the reaction are stable precursors that must be deliberately transformed. This guide provides the foundational principles and actionable protocols for the safe and effective quenching and workup of reactions mediated by Chx₂BCl.
Table 1: Physicochemical Properties and GHS Hazard Information for this compound
| Property | Value | Source |
| Formula | (C₆H₁₁)₂BCl | [3] |
| Molecular Weight | 212.57 g/mol | [4] |
| Appearance | Liquid | [3] |
| Boiling Point | 100-101 °C @ 1 mmHg | [3] |
| Density | 0.97 g/mL at 25 °C | [3] |
| GHS Pictograms | 🔥, corrosive | [3] |
| Hazard Statements | H250: Catches fire spontaneously if exposed to airH314: Causes severe skin burns and eye damage | [4] |
| Signal Word | Danger | [3] |
Core Safety Mandate: this compound is pyrophoric and will ignite spontaneously on contact with air.[4] It is also corrosive and reacts violently with protic solvents like water and alcohols. All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles/face shield, is mandatory at all times.[5]
The Logic of the Quench: A Decision Framework
The choice of workup procedure is determined entirely by the desired final product. The carbon-boron (C-B) or oxygen-boron (O-B) bond formed in the reaction intermediate must be selectively cleaved and replaced. The following decision framework should guide the researcher to the appropriate protocol.
Caption: Decision framework for selecting the appropriate workup protocol.
Workup Strategies & Underlying Mechanisms
Oxidative Workup for Alcohols (Post-Hydroboration)
This is the most common workup following a hydroboration reaction. It stereospecifically replaces the carbon-boron bond with a carbon-hydroxyl (C-OH) bond, yielding an alcohol.[6]
Causality & Mechanism: The standard reagent system is hydrogen peroxide (H₂O₂) in the presence of an aqueous base, typically sodium hydroxide (NaOH). The process unfolds in three key stages:
-
Activation of Peroxide: The hydroxide base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻). This anion is a significantly stronger nucleophile than H₂O₂ itself.
-
Nucleophilic Attack & Rearrangement: The hydroperoxide anion attacks the electron-deficient boron atom of the trialkylborane intermediate. This forms an unstable tetracoordinate "ate" complex. A 1,2-anionic rearrangement occurs where one of the cyclohexyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This step proceeds with complete retention of stereochemistry at the migrating carbon center.
-
Hydrolysis: This process repeats for the remaining two C-B bonds, ultimately forming a trialkyl borate ester, B(OR)₃. The addition of water and base then hydrolyzes the borate ester to yield the desired alcohol and a water-soluble borate salt (e.g., sodium borate).
Protonolysis Workup for Alkanes (Post-Hydroboration)
For applications where the net result of the hydroboration is the saturation of a double bond (alkene to alkane), a non-oxidative workup is required.
Causality & Mechanism: Protonolysis involves the cleavage of the C-B bond with a proton source. While water hydrolyzes organoboranes very slowly, carboxylic acids are uniquely effective.[7] The reaction with a carboxylic acid, such as glacial acetic acid, is thought to proceed via a six-membered transition state. The carbonyl oxygen of the acid coordinates to the Lewis acidic boron center, which simultaneously activates the C-B bond for cleavage and delivers the acidic proton to the carbon atom. This concerted mechanism efficiently replaces the C-B bond with a C-H bond, yielding the corresponding alkane.
Workup for β-Hydroxy Ketones (Post-Aldol Reaction)
This compound is a premier reagent for generating Z-boron enolates, which undergo highly diastereoselective aldol additions.[8][9] The workup must liberate the β-hydroxy ketone from a very stable boron chelate.
Causality & Mechanism: The reaction of a boron enolate with an aldehyde does not immediately yield a free alcohol. Instead, it forms a dicyclohexylboron aldolate, a stable six-membered ring intermediate where the boron atom is chelated by the two oxygen atoms of the aldol product.[10] This chelate is robust and must be actively cleaved. The most common and effective method is an oxidative workup.[10][11]
A buffered solution of hydrogen peroxide in methanol is typically employed. The mechanism is analogous to the oxidative workup for hydroboration; the peroxide attacks the boron center, initiating a rearrangement that breaks the B-O bond and ultimately liberates the desired β-hydroxy carbonyl compound after hydrolysis. The buffer (e.g., pH 7 phosphate buffer) is crucial to prevent base-catalyzed side reactions like retro-aldol cleavage, especially with sensitive substrates.[10]
Detailed Application Protocols
Protocol A: Oxidative Workup (Alkene → Alcohol)
Objective: To convert a dicyclohexylalkylborane intermediate to the corresponding alcohol.
Workflow Diagram:
Caption: Standard workflow for oxidative workup of organoboranes.
Step-by-Step Methodology:
-
Cooling: Once the hydroboration reaction is complete (as determined by TLC, GC, or other appropriate analysis), cool the reaction flask to 0 °C in an ice-water bath.
-
Base Addition: Slowly and carefully add aqueous sodium hydroxide (e.g., 3M solution, 3 equivalents) to the stirred solution. This step can be exothermic.
-
Peroxide Addition: While maintaining the temperature below 20 °C, add 30% hydrogen peroxide (3-4 equivalents) dropwise via an addition funnel or syringe. Caution: This addition is highly exothermic and may cause vigorous gas evolution. Ensure efficient stirring and cooling.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until the phases become clear and analysis indicates complete conversion.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Separate the layers. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Protocol B: Protonolysis Workup (Alkene → Alkane)
Objective: To convert a dicyclohexylalkylborane intermediate to the corresponding alkane.
Step-by-Step Methodology:
-
Solvent Removal: After the hydroboration is complete, remove the reaction solvent (e.g., THF, hexanes) under reduced pressure.
-
Acid Addition: Under an inert atmosphere, add an excess of glacial acetic acid to the residue.
-
Heating: Heat the mixture to reflux (or a temperature appropriate for the specific organoborane, typically 50-100 °C) and monitor the reaction for the disappearance of the starting material. This may take several hours.
-
Cooling & Quenching: Cool the reaction to room temperature. Carefully quench the excess acetic acid by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., pentane, diethyl ether) three times.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkane.
Protocol C: Boron Aldolate Workup (Ketone + Aldehyde → β-Hydroxy Ketone)
Objective: To hydrolyze the dicyclohexylboron aldolate chelate to yield the final aldol product.[10]
Step-by-Step Methodology:
-
Cooling: After the aldol addition is complete, cool the reaction mixture to 0 °C.
-
Solvent Addition: Add methanol (an equal volume to the reaction solvent is a good starting point).
-
Buffered Peroxide Addition: Add an equal volume of pH 7 phosphate buffer, followed by the slow, dropwise addition of 30% hydrogen peroxide (a large excess, ~10 equivalents, is often used).
-
Stirring: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours. The two-phase mixture should become homogeneous or show a clear separation.
-
Quenching & Concentration: Quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stirring for 15 minutes. Remove the majority of the organic solvents (methanol, THF, etc.) via rotary evaporation.
-
Extraction: Extract the remaining aqueous residue three times with ethyl acetate or dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy ketone.
-
Purification: Proceed with purification, typically via flash column chromatography.
Strategies for Managing Boron Byproducts
The primary byproduct from these reactions is dicyclohexylborinic acid ((C₆H₁₁)₂BOH) or its derivatives, which can complicate purification.
Table 2: Comparison of Methods for Boron Byproduct Removal
| Method | Principle | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning of water-soluble borate salts (formed during oxidative workup) into the aqueous phase. | Simple, effective for standard oxidative workups. | Ineffective for neutral, organic-soluble boron byproducts like (C₆H₁₁)₂BOH. |
| Methanol Co-evaporation | Forms volatile trimethyl borate (B(OMe)₃) via transesterification with methanol, which is removed under vacuum. | Highly effective for removing various boron residues. Can be done on the crude product before chromatography. | Requires multiple cycles for complete removal. Not suitable for products that are volatile or sensitive to methanol. |
| Chromatography | Separation based on polarity. Borinic acids are often polar and can be separated on silica gel. | Integrated into the standard purification workflow. | Boron compounds can streak on silica gel, leading to co-elution and lower yields. |
Pro-Tip: For stubborn boron contamination, a highly effective method is to concentrate the crude product, redissolve it in methanol, and re-concentrate. Repeating this process 3-4 times can significantly reduce boron levels before final purification by chromatography.
References
-
Brown, H. C., & Hébert, N. C. (1983). ORGANOBORANES. XXXIII. PROTONOLYSIS OF TRIETHYLBORANE WITH CARBOXYLIC ACIDS. Semantic Scholar. [Link]
-
Brown, H. C., & Murray, K. (1986). Organoboranes for synthesis. 1 : Protonolysis of trialkylboranes. A convenient non-catalytic conversion of alkenes into saturated compounds via hydroboration-protonolysis. Tetrahedron. [Link]
-
Wikipedia. (2023). Organoboron chemistry. Wikipedia. [Link]
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions. [Link]
-
D. S. Matteson. (1989). A Kinetic and Mechanistic Study on the Cleavage of the Carbon-Boron Bond. The Importance of Coordination. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Aldol reaction. Wikipedia. [Link]
-
Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. Nature Protocols, 2(10), 2568–2573. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup Formulas for Specific Reagents. Not Voodoo. [Link]
-
Organic Chemistry. (2021). Boron Aldol Reaction. YouTube. [Link]
-
PharmaXChange.info. (2011). Boron Enolates for Aldol Synthesis and Other Reactions. PharmaXChange.info. [Link]
-
Marco-Arias, M. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. Organic Letters, 3(6), 901-904. [Link]
-
Bigley, D. B., & Payling, D. W. (1968). The reaction of organoboranes with neutral hydrogen peroxide. Chemical Communications (London), 938. [Link]
-
Marco-Arias, M., et al. (2001). This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. Request PDF on ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
Sources
- 1. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 7. ORGANOBORANES. XXXIII. PROTONOLYSIS OF TRIETHYLBORANE WITH CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. youtube.com [youtube.com]
- 11. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up of Chlorodicyclohexylborane-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Challenge of Chlorodicyclohexylborane
This compound (Chx₂BCl) has established itself as a powerful reagent in modern organic synthesis, particularly for its ability to mediate regio- and stereoselective enolboration of ketones and other carbonyl compounds.[1] This reactivity is the cornerstone of its widespread use in asymmetric aldol additions, a critical carbon-carbon bond-forming reaction in the synthesis of complex molecules and pharmaceutical intermediates.[2][3] The bulky dicyclohexyl groups provide excellent stereocontrol, often leading to high diastereoselectivity in the subsequent reaction with an aldehyde.
However, the transition from a bench-scale discovery route to a pilot plant or manufacturing scale introduces significant challenges. This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][4] Furthermore, the reactions it mediates are often highly exothermic. These characteristics demand a rigorous and well-understood scale-up strategy to ensure operational safety, thermal control, and consistent product quality. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful scale-up of reactions involving this compound.
Core Scale-Up Considerations: A Multifaceted Approach
Scaling a reaction from grams to kilograms is not a linear process. It requires a holistic understanding of the chemical transformation, potential hazards, and the engineering capabilities of the available equipment.
Thermal Hazard Assessment and Management
The enolization of a ketone with Chx₂BCl and a tertiary amine, followed by the aldol addition, involves highly exothermic steps.[5] On a small scale, a simple ice bath can dissipate this heat. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat removal significantly less efficient.
-
Causality of Thermal Risk: Failure to manage the exotherm can lead to a thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure.[6] This can result in side reactions, product degradation, and, most critically, a breach of reactor integrity.
-
Mitigation Strategies:
-
Reaction Calorimetry: Before any scale-up, differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5] This data is crucial for designing an adequate cooling protocol.
-
Controlled Addition: The limiting reagent, typically the this compound or the aldehyde, should be added at a controlled rate to match the cooling capacity of the reactor.
-
Solvent Selection: The choice of solvent should not only be based on reaction performance but also on its heat capacity and boiling point to help absorb and dissipate heat.
-
Reagent Handling and Inert Atmosphere
This compound's pyrophoric nature necessitates stringent handling procedures to prevent exposure to air and moisture.[1][5]
-
The "Why" of Inertness: Contact with air can lead to ignition and the formation of boron oxides, while moisture will rapidly hydrolyze the reagent, rendering it inactive and generating boric acid and HCl.
-
Large-Scale Transfer:
-
For multi-liter quantities, transfer via cannula is not practical. A pressure-transfer system using a dry, inert gas (nitrogen or argon) is the standard method.[5]
-
All reactors, transfer lines, and receiving vessels must be thoroughly dried and purged with an inert gas before use. A positive pressure of inert gas should be maintained throughout the process.[5]
-
Reaction Quenching and Work-up at Scale
The quenching of unreacted boranes and the work-up of the boron-containing byproducts present significant challenges on a large scale.
-
Quenching Exotherm and Gas Evolution: The quench of boranes with protic solvents like methanol or water is highly exothermic and generates flammable hydrogen gas.[5]
-
Controlled Quench: The quenching agent must be added slowly to a cooled reaction mixture to control the exotherm and the rate of hydrogen evolution. Adequate venting is critical to prevent pressure buildup.[5]
-
A methanol scrubbing system is recommended for large-scale operations to safely handle any vented diborane.[5]
-
-
Byproduct Removal: The dicyclohexylborinic acid and other boron-containing byproducts formed during the reaction and work-up can complicate product isolation.
-
Oxidative Work-up: A common procedure involves an oxidative work-up with hydrogen peroxide under basic conditions. This converts the borinic acid to the more easily separable cyclohexanol and boric acid.[7] Careful control of the hydrogen peroxide addition is necessary due to the exothermic nature of the oxidation.[5]
-
Azeotropic Removal: Boric acid can be removed by repeated azeotropic distillation with methanol, which forms the volatile trimethyl borate.[8]
-
Visualizing the Scale-Up Workflow
Caption: Workflow for a scaled-up Chx₂BCl-mediated aldol reaction.
Detailed Protocol: Scale-Up of a Representative Aldol Reaction
This protocol describes the synthesis of a β-hydroxy ketone on a 20 L scale, highlighting the critical scale-up considerations.
Reaction: Ketone + Aldehyde → β-Hydroxy Ketone (mediated by Chx₂BCl/Et₃N)
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) | Volume | Properties |
| Ketone (e.g., Propiophenone) | 134.18 | 1.34 kg | 10.0 | 1.01 | 1.33 L | - |
| Aldehyde (e.g., Isobutyraldehyde) | 72.11 | 0.79 kg | 11.0 | 0.79 | 1.0 L | - |
| This compound | 212.57 | 2.55 kg | 12.0 | 0.97 | 2.63 L | Pyrophoric, Corrosive[1][4] |
| Triethylamine (Et₃N) | 101.19 | 1.52 kg | 15.0 | 0.726 | 2.1 L | Flammable, Corrosive |
| Diethyl Ether (anhydrous) | 74.12 | - | - | 0.713 | 15 L | Flammable |
| Methanol (for quench) | 32.04 | ~1.0 L | ~25 | 0.792 | - | Flammable, Toxic |
| 30% Hydrogen Peroxide (aq) | 34.01 | ~2.0 L | ~20 | 1.11 | - | Oxidizer, Corrosive |
| 3M Sodium Hydroxide (aq) | 40.00 | ~7.0 L | 21 | 1.12 | - | Corrosive |
Step-by-Step Methodology:
Part 1: Reactor Preparation and Reagent Charging
-
Reactor Inerting: Ensure a 50 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, nitrogen inlet/outlet, and an addition port. Purge the reactor with dry nitrogen for at least 2 hours. Maintain a positive nitrogen pressure throughout the entire process.
-
Solvent and Reagent Addition: Charge anhydrous diethyl ether (10 L), propiophenone (1.34 kg), and triethylamine (1.52 kg) to the reactor.
-
Initial Cooling: Begin cooling the reactor contents to -20 °C using a chiller.
Part 2: Enolization with this compound
-
Controlled Chx₂BCl Addition: Once the internal temperature is stable at -20 °C, begin the subsurface addition of this compound (2.55 kg) via a pressure-transfer setup. The addition rate should be controlled to maintain the internal temperature below -15 °C. This addition is exothermic.
-
Enolization Stir Time: After the addition is complete, stir the mixture at -20 °C for 1 hour to ensure complete enolate formation.
Part 3: Aldol Addition
-
Further Cooling: Cool the reaction mixture to -78 °C (a dry ice/acetone bath may be required for the chiller).
-
Controlled Aldehyde Addition: Slowly add the isobutyraldehyde (0.79 kg) over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Stir Time: Stir the reaction at -78 °C for 3 hours.
Part 4: Quenching and Work-up
-
Temperature Adjustment: Allow the reaction to warm to 0 °C.
-
Controlled Quench: CRITICAL STEP. Slowly add methanol (~1.0 L) dropwise. This will cause a significant exotherm and hydrogen gas evolution. The addition rate must be slow enough to keep the temperature below 10 °C and to manage the gas evolution through the vented nitrogen outlet.
-
Oxidative Work-up: Once the quench is complete and gas evolution has ceased, begin the slow, simultaneous addition of 30% hydrogen peroxide (~2.0 L) and 3M sodium hydroxide (~7.0 L), maintaining the internal temperature between 20-30 °C. This oxidation is highly exothermic.[5]
-
Phase Separation: After the addition is complete, stir for 1 hour, then stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Washes: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Part 5: Product Isolation
-
Solvent Swap and Azeotropic Distillation: Concentrate the organic layer under reduced pressure. Add methanol (5 L) and re-concentrate to remove residual water and boron byproducts as trimethyl borate. Repeat this step twice.[8]
-
Final Purification: The resulting crude product can be further purified by crystallization or chromatography.
Safety and Handling: A Self-Validating System
A robust safety protocol is not merely a list of rules but a system designed to be self-validating.
-
Buddy System: Never work alone when handling pyrophoric reagents on a large scale.[2]
-
Personal Protective Equipment (PPE): Fire-resistant lab coats, chemical splash goggles, a face shield, and appropriate gloves are mandatory.[5][7]
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., Class D for metal fires), safety shower, and eyewash station are immediately accessible.[7] Have powdered lime or sand available to smother small spills.
-
Dry Run: Before handling the pyrophoric reagent, perform a "dry run" with a non-hazardous solvent to ensure all transfer lines and equipment are functioning correctly.[5]
Caption: A self-validating safety system for Chx₂BCl reactions.
Conclusion
The scale-up of reactions involving this compound is a challenging but manageable endeavor. By prioritizing a thorough understanding of the reaction's thermal profile, implementing rigorous inert handling techniques, and designing a robust and controlled work-up procedure, researchers and drug development professionals can safely and efficiently leverage the synthetic power of this valuable reagent on a larger scale. The principles and protocols outlined in this guide provide a solid foundation for developing safe and scalable processes for the synthesis of critical chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Solvent Effects on the Reactivity of Chlorodicyclohexylborane: An Application and Protocol Guide
Introduction: The Critical Role of the Reaction Environment
Chlorodicyclohexylborane ((c-Hex)₂BCl) has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility is most pronounced in the stereoselective formation of carbon-carbon bonds, particularly in aldol and related reactions.[1][2][3] The bulky cyclohexyl groups provide a unique steric environment that, when coupled with appropriate reaction conditions, allows for a high degree of control over the three-dimensional arrangement of atoms in the product. However, the full potential of this reagent is only realized when the profound influence of the solvent is understood and leveraged. This guide provides an in-depth analysis of how the choice of solvent dictates the reactivity and selectivity of this compound, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The stereochemical outcome of reactions mediated by this compound is not a matter of chance; it is governed by the delicate interplay of steric and electronic effects within the transition state. The solvent, far from being an inert medium, is an active participant in shaping this transition state. This note will elucidate the principles behind solvent selection, moving beyond a simple list of "good" and "bad" solvents to explain the underlying causality.
Mechanistic Cornerstone: The Zimmerman-Traxler Transition State
To comprehend the influence of solvents, one must first grasp the Zimmerman-Traxler model for boron-mediated aldol reactions. This model posits that the reaction proceeds through a highly organized, six-membered, chair-like transition state.[1][2][4] In this arrangement, the boron atom of the enolate coordinates with the carbonyl oxygen of the aldehyde, creating a rigid structure that minimizes steric clashes and dictates the stereochemical outcome. The geometry of the enolate (E or Z) directly translates to the relative stereochemistry (anti or syn) of the aldol product.
The efficacy of this compound in achieving high stereoselectivity is largely attributed to its ability to form a compact and well-defined Zimmerman-Traxler transition state. The short boron-oxygen bond lengths contribute to the rigidity of this structure, amplifying the steric cues that guide the approach of the electrophile.[1]
Figure 1: A conceptual workflow for a this compound-mediated aldol reaction, proceeding through the critical Zimmerman-Traxler transition state.
The Dichotomy of Solvents: Coordinating vs. Non-Coordinating
The choice of solvent is paramount because it directly impacts the integrity of the Zimmerman-Traxler transition state. Solvents can be broadly categorized into two classes concerning their interaction with the boron center: non-coordinating and coordinating.
Non-Coordinating Solvents: The Key to High Selectivity
Non-coordinating solvents, such as dichloromethane (CH₂Cl₂) and hexanes, are the preferred choice for reactions involving this compound.[4] These solvents do not possess lone pairs of electrons that can readily donate to the electron-deficient boron atom. As a result, they do not interfere with the formation of the closed, rigid, six-membered transition state.[4] This allows the steric and electronic factors of the reactants themselves to be the primary determinants of stereoselectivity, leading to high diastereomeric ratios. The commercial availability of this compound as a solution in hexanes underscores the suitability of non-polar, non-coordinating media.[1]
Coordinating Solvents: A Detriment to Stereocontrol
In stark contrast, coordinating solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and other ethereal solvents can be detrimental to the stereoselectivity of these reactions.[4] The oxygen atoms in these solvents possess lone pairs that can coordinate with the Lewis acidic boron center. This coordination can lead to a more flexible, "open" transition state that deviates from the ideal chair-like conformation of the Zimmerman-Traxler model.[4] This disruption of the organized transition state diminishes the steric interactions that govern facial selectivity, resulting in a loss of diastereoselectivity.[4] In some instances, strongly coordinating solvents like hexamethylphosphoramide (HMPA) can completely disrupt the transition state, leading to poor stereochemical outcomes.[4]
Figure 2: The influence of solvent type on the transition state and stereochemical outcome in this compound-mediated reactions.
Data Summary: Expected Solvent Effects
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Coordinating Ability | Expected Effect on Zimmerman-Traxler Transition State | Predicted Outcome |
| Non-Polar, Non-Coordinating | Hexanes, Pentane | Low (~2) | Very Low | Minimal perturbation; promotes a rigid, closed transition state. | High diastereoselectivity, predictable stereochemistry. |
| Halogenated, Non-Coordinating | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Moderate (~9) | Low | Minimal perturbation; excellent for maintaining a rigid transition state. | High diastereoselectivity, often the solvent of choice. |
| Ethereal, Coordinating | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate (~7.5) | Moderate | Coordination to boron can lead to a more flexible, open transition state. | Reduced diastereoselectivity compared to non-coordinating solvents. |
| Polar, Aprotic, Coordinating | Acetonitrile (MeCN), Dimethylformamide (DMF) | High (>35) | High | Strong coordination disrupts the organized transition state. | Poor diastereoselectivity is expected. |
| Polar, Protic | Alcohols (e.g., MeOH), Water | High (>20) | High | Incompatible; will react with and quench the borane reagent. | Reaction failure. |
Experimental Protocol: Stereoselective Aldol Reaction Using this compound
This protocol provides a general procedure for the highly diastereoselective syn-aldol reaction of a methyl ketone with an aldehyde, employing a non-coordinating solvent to ensure high stereocontrol.
Materials:
-
This compound (1.0 M solution in hexanes)[1]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Methyl ketone
-
Aldehyde
-
Anhydrous glassware under an inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., methanol, hydrogen peroxide, saturated aqueous solutions of NaHCO₃ and NaCl, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the methyl ketone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous dichloromethane (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add freshly distilled triethylamine (1.2 equiv) to the cooled solution.
-
Enolization: Slowly add this compound (1.1 equiv, 1.0 M in hexanes) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Insight: The use of dichloromethane, a non-coordinating solvent, is critical at this stage to allow for the formation of a well-defined boron enolate without interference at the boron center. This sets the stage for a highly organized transition state in the subsequent step.
-
-
Stirring for Enolate Formation: Stir the resulting slurry at -78 °C for 1-2 hours to ensure complete formation of the boron enolate.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv), either neat or as a solution in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring the reaction at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup:
-
Quench the reaction by the addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add a 1:1 mixture of methanol and 30% hydrogen peroxide to oxidize the boron species.
-
Stir vigorously for 1 hour.
-
Safety Note: The oxidation of boranes with hydrogen peroxide can be exothermic. Ensure adequate cooling and slow addition.
-
-
Extraction and Purification:
-
Dilute the mixture with water and extract with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Conclusion and Best Practices
The reactivity and, more importantly, the stereoselectivity of this compound are inextricably linked to the choice of solvent. The formation of a rigid, chair-like Zimmerman-Traxler transition state is the key to achieving high diastereoselectivity in aldol reactions. This is best accomplished in non-coordinating solvents such as dichloromethane or hexanes, which do not interfere with the Lewis acidic boron center. Conversely, coordinating solvents like THF can disrupt this transition state, leading to diminished stereocontrol. For researchers aiming to leverage the full synthetic potential of this compound, a thorough understanding of these solvent effects is not merely beneficial—it is essential for predictable and successful outcomes. Always ensure the use of anhydrous, non-coordinating solvents and rigorous inert atmosphere techniques to achieve the highest levels of stereoselectivity.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Chlorodicyclohexylborane-Mediated Aldol Condensation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Chlorodicyclohexylborane (Chx₂BCl)-mediated aldol condensations. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter when experiencing low yields in this powerful carbon-carbon bond-forming reaction. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying mechanistic principles to empower you to diagnose and resolve challenges in your own experiments.
I. Understanding the Reaction: The "Why" Behind the Method
The this compound-mediated aldol condensation is a highly valued method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Its success hinges on the controlled formation of a boron enolate, which then reacts with an aldehyde or ketone. The bulky dicyclohexyl groups on the boron atom play a crucial role in influencing the geometry of the enolate and, consequently, the stereochemical outcome of the reaction. A well-executed reaction, proceeding through a Zimmerman-Traxler transition state, can lead to high diastereoselectivity and good yields. However, deviations from optimal conditions can lead to a number of side reactions and a disappointing yield.
II. Troubleshooting Guide: Addressing Low Yields
Low yields in a Chx₂BCl-mediated aldol condensation can be frustrating. This section is designed to help you systematically diagnose the potential causes and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a common issue and can often be traced back to several key factors:
-
Inefficient Enolate Formation: The formation of the boron enolate is the critical first step. If this step is inefficient, the subsequent aldol addition will not occur. This can be due to:
-
Poor Quality of this compound: This reagent is sensitive to moisture and can hydrolyze, rendering it inactive. Always use a freshly opened bottle or a recently purified reagent.
-
Inappropriate Tertiary Amine: The choice of tertiary amine is crucial. A base that is too weak may not efficiently deprotonate the ketone-boron complex. Conversely, a base that is too bulky or too nucleophilic can lead to side reactions. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. The choice between them can influence the stereochemical outcome.
-
Insufficient Amount of Base: Ensure that you are using the correct stoichiometry of the tertiary amine. Typically, a slight excess is used to drive the enolization to completion.
-
-
Low Reaction Temperature: While low temperatures are generally favored for achieving high stereoselectivity, they can also slow down the reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary. However, this should be done cautiously as it can negatively impact diastereoselectivity.
-
Sterically Hindered Substrates: Very bulky ketones or aldehydes can react slowly. The steric hindrance can impede the formation of the Zimmerman-Traxler transition state, thus slowing down the reaction.
Q2: I'm observing the formation of multiple products and my desired product is difficult to isolate, leading to a low isolated yield. What's going on?
A2: The formation of a complex mixture of products is a strong indicator of competing side reactions or poor stereocontrol. Here are some potential culprits:
-
Self-Condensation of the Ketone: If the enolate formation is not rapid and complete before the addition of the aldehyde, the enolate can react with the starting ketone, leading to self-condensation products. To mitigate this, ensure efficient enolization by using high-quality reagents and optimal conditions.
-
Cannizzaro-type Reactions: If you are using an aldehyde that can undergo a Cannizzaro reaction (e.g., an aromatic aldehyde with no α-hydrogens) and your conditions are too basic, this disproportionation reaction can consume your aldehyde. While the tertiary amines used in this reaction are generally not strong enough to promote a vigorous Cannizzaro reaction, it is a possibility to consider.
-
Retro-Aldol Reaction: The aldol addition can be reversible, especially with ketones as the electrophile.[1] If the reaction mixture is allowed to stir for too long or at an elevated temperature, the desired aldol adduct can revert to the starting materials.
-
Poor Diastereoselectivity: If the reaction is not well-controlled, you may be forming a mixture of syn and anti diastereomers. This can make purification challenging and lead to a lower isolated yield of the desired isomer. Optimizing the reaction conditions (temperature, solvent, choice of amine) is key to maximizing the formation of a single diastereomer.
Q3: My yield is significantly lower after the workup procedure. Where could I be losing my product?
A3: Product loss during workup is a frequent and often overlooked cause of low yield. The standard oxidative workup for boron-mediated aldol reactions needs to be performed carefully.
-
Incomplete Cleavage of the Boron Aldolate: The initial product of the reaction is a boron aldolate, which is a stable intermediate. This needs to be cleaved to release the desired β-hydroxy carbonyl compound. An oxidative workup with hydrogen peroxide (H₂O₂) in a buffered solution (e.g., pH 7 phosphate buffer) is typically used.[1] If the cleavage is incomplete, your product will remain bound to the boron and will be lost during the extraction. Ensure you are using a sufficient excess of H₂O₂ and allowing enough time for the reaction to complete.
-
Product Degradation: The desired β-hydroxy carbonyl compounds can be sensitive to harsh pH conditions. During the workup, it's important to maintain a neutral or slightly acidic pH to avoid side reactions like dehydration or retro-aldol.
-
Emulsion Formation: During the aqueous extraction, emulsions can form, making it difficult to separate the organic and aqueous layers and leading to product loss. Using brine (saturated NaCl solution) can help to break up emulsions.
-
Product Volatility: If your aldol product is relatively low in molecular weight, it could be volatile and lost during solvent removal under reduced pressure. Use caution when using a rotary evaporator.
III. Mechanistic Insights and Key Parameters
A deeper understanding of the reaction mechanism and the role of each component will aid in troubleshooting and optimization.
The Role of this compound and the Tertiary Amine
The reaction is initiated by the coordination of the Lewis acidic this compound to the carbonyl oxygen of the ketone. This coordination increases the acidity of the α-protons, allowing for their removal by a relatively weak tertiary amine base to form the boron enolate. The choice of tertiary amine can influence the geometry of the resulting enolate, which in turn dictates the stereochemistry of the aldol product.[2]
Caption: General workflow of the this compound-mediated aldol condensation.
The Zimmerman-Traxler Transition State
The high diastereoselectivity observed in many boron-mediated aldol reactions is explained by the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the boron enolate and the aldehyde. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, leading to the preferential formation of one diastereomer.[2]
Sources
Technical Support Center: Dicyclohexylboryl Chloride Applications
Welcome to the technical support resource for dicyclohexylboryl chloride (Cy₂BCl). This guide is designed for researchers, chemists, and process development professionals who utilize Cy₂BCl for stereoselective boron enolate formation, particularly in the context of aldol reactions. Here, we address common and complex side reactions, offering troubleshooting advice and preventative protocols in a practical, question-and-answer format. Our goal is to explain the causality behind these issues, grounded in mechanistic principles, to empower you to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section covers the most common initial queries and problems encountered during the use of dicyclohexylboryl chloride.
Q1: My reaction shows a low yield of the desired aldol product, with a significant amount of starting ketone recovered. What is the likely cause?
A1: This is a classic symptom of incomplete enolate formation. Dicyclohexylboryl chloride requires an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to facilitate deprotonation of the ketone.[1]
-
Causality: The reaction proceeds via coordination of the Lewis acidic boron center to the carbonyl oxygen, which significantly increases the acidity of the α-protons.[1] A tertiary amine base can then deprotonate the activated ketone. If this process is inefficient, the starting ketone will not be consumed.
-
Troubleshooting Steps:
-
Reagent Quality: Cy₂BCl is highly sensitive to moisture and air. Ensure you are using a fresh, high-purity bottle or a recently titrated solution. The amine base and solvent (typically diethyl ether or dichloromethane) must be scrupulously dried.
-
Base Strength & Sterics: While Et₃N is common, a more hindered ketone may require a stronger or different base. However, the primary role of the base is deprotonation after Lewis acid activation.[1] Ensure the stoichiometry of the base is correct (at least 1.1 equivalents).
-
Temperature: Enolization is typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure kinetic control.[2] Check that your cooling bath is at the correct temperature.
-
Precipitation: The formation of a white precipitate (trialkylammonium chloride) is a visual indicator that the enolization is proceeding, as it drives the equilibrium toward the boron enolate.[1] If no precipitate forms, it strongly suggests a problem with one of the reagents.
-
Q2: My aldol reaction produced a mixture of syn and anti diastereomers, but I was expecting high selectivity for the anti product. Why did this happen?
A2: The stereochemical outcome of the boron aldol reaction is dictated by the geometry of the boron enolate (E vs. Z), which then proceeds through a highly organized, six-membered chair-like transition state (the Zimmerman-Traxler model).[1] Dicyclohexylboryl chloride with a tertiary amine base is known to preferentially form the (E)-enolate, which leads to the anti-aldol product.[2] A loss of selectivity points to issues in the enolate formation step.
-
Causality & The Zimmerman-Traxler Model: The bulky dicyclohexyl groups on the boron atom create significant steric hindrance. During enolization, the conformation that minimizes steric clashes between the ketone's substituents and the bulky boron reagent is favored.[1] This typically leads to the (E)-enolate. In the subsequent reaction with an aldehyde, the chair transition state that places the aldehyde's substituent in an equatorial position is lowest in energy, translating the (E)-enolate geometry into an anti product.
-
Troubleshooting Steps:
-
Temperature Control: The selectivity of enolate formation is highly temperature-dependent. Running the enolization at a higher temperature than specified can erode the kinetic preference for the (E)-enolate, leading to a mixture of (E) and (Z)-enolates and thus a mixture of anti and syn products.[3]
-
Substrate Effects: While Cy₂BCl provides powerful reagent control, the substrate's structure can sometimes override this preference. Very bulky groups on the ketone can alter the conformational preferences during enolization.
-
Choice of Boron Reagent: For certain substrates, achieving high syn-selectivity may require a different boron source, such as dibutylboron triflate (Bu₂BOTf), often in combination with a bulkier amine like DIPEA.[3]
-
Diagram: Zimmerman-Traxler Model for Cy₂BCl
The diagram below illustrates how the (E)-enolate, preferentially formed with Cy₂BCl, leads to the anti-aldol product via a chair-like transition state that minimizes steric interactions.
Caption: Zimmerman-Traxler model for anti and syn selectivity.
Section 2: Troubleshooting Specific Side Reactions
This section delves into less common but more complex issues that can arise, leading to identifiable byproducts or unexpected reaction pathways.
Q3: I've isolated a significant amount of a higher molecular weight byproduct, which appears to be a dimer of my starting ketone. What is this and how can I prevent it?
A3: You are observing the product of a ketone-ketone self-condensation reaction.[4] This occurs when the generated boron enolate attacks a molecule of unreacted starting ketone instead of the intended aldehyde electrophile.
-
Causality: This side reaction becomes competitive under two main conditions:
-
Slow Aldehyde Addition: If the aldehyde is added too slowly or if the reaction mixture is allowed to stand for an extended period after enolization but before aldehyde addition, the enolate may react with the most abundant electrophile present—the unreacted ketone.
-
Incomplete Enolization: If enolization is not driven to completion, a significant concentration of the starting ketone remains, increasing the probability of self-condensation.[5] While ketones are less reactive electrophiles than aldehydes, high concentrations can drive this unwanted reaction.[4]
-
-
Preventative Protocol:
-
Ensure Complete Enolization: Use the proper stoichiometry of Cy₂BCl and base, and visually confirm the formation of the ammonium salt precipitate. Allow the enolization to proceed for the recommended time (typically 30-60 minutes) at the specified temperature.
-
Rapid Aldehyde Addition at Low Temperature: Cool the enolate solution to -78 °C before adding the aldehyde. Add the aldehyde as a neat liquid or a pre-cooled solution in one portion or rapidly dropwise. This ensures the highly reactive aldehyde immediately traps the enolate.
-
Use a More Reactive Boron Reagent (If Necessary): In stubborn cases, switching to a more Lewis acidic boron triflate reagent (e.g., Cy₂BOTf) can accelerate enolization and the subsequent aldol reaction, minimizing the lifetime of the free enolate.
-
Q4: My reaction workup is difficult, and I'm isolating an α,β-unsaturated ketone instead of the expected β-hydroxy ketone. What's causing this dehydration?
A4: The initial aldol addition product is a β-hydroxy carbonyl compound, which can be susceptible to elimination of water (dehydration) to form a more thermodynamically stable conjugated system.[6] This is technically an aldol condensation.
-
Causality: Dehydration is often promoted by harsh workup or purification conditions.
-
Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the elimination reaction. Standard oxidative workups for boron aldol reactions (e.g., hydrogen peroxide in a buffered solution) are designed to be mild, but improper pH control can be problematic.
-
Heat: Heating the crude product during solvent evaporation or purification (e.g., distillation or chromatography on certain media) can induce thermal elimination.
-
-
Troubleshooting the Workup:
-
Buffered Oxidative Workup: The standard workup involves oxidation of the boron aldol intermediate. A common procedure is the addition of methanol, followed by a pH 7 phosphate buffer and then 30% hydrogen peroxide at 0 °C. The buffer is critical to prevent the solution from becoming too basic from the borinate salts.
-
Avoid Strong Acids/Bases: During extraction, avoid washes with strong acids or bases unless absolutely necessary. Use saturated sodium bicarbonate and brine instead.
-
Minimize Heat Exposure: Concentrate the product in vacuo at low temperatures (rotary evaporation with a room temperature water bath). If column chromatography is required, use a neutral matrix like silica gel and avoid leaving the product on the column for extended periods.
-
Diagram: Troubleshooting Workflow for Common Issues
This workflow provides a logical path to diagnose and solve the most frequent problems encountered in Cy₂BCl-mediated aldol reactions.
Caption: A logical workflow for troubleshooting common reaction failures.
Section 3: Experimental Protocols
Protocol 1: Standard Procedure for anti-Selective Aldol Reaction
This protocol provides a benchmark procedure for the reaction of a ketone with an aldehyde using Cy₂BCl to favor the anti-aldol product.
Reagents & Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Dry syringes and needles
-
Ketone (1.0 eq)
-
Dicyclohexylboryl chloride (1.2 eq, as a 1M solution in hexanes or neat)
-
Triethylamine (Et₃N) (1.3 eq, freshly distilled)
-
Aldehyde (1.1 eq, freshly distilled)
-
Anhydrous diethyl ether (Et₂O)
-
Workup solutions: Methanol, pH 7 phosphate buffer, 30% H₂O₂
Procedure:
-
Setup: To the flame-dried flask under an inert atmosphere, add the ketone (1.0 eq) and anhydrous Et₂O.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Enolization:
-
Add triethylamine (1.3 eq) via syringe and stir for 5 minutes.
-
Slowly add the dicyclohexylboryl chloride solution (1.2 eq) over 10-15 minutes. A white precipitate of Et₃N·HCl should begin to form.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolization.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.1 eq), either neat or as a solution in a small amount of cold Et₂O, rapidly via syringe.
-
Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC for the consumption of the aldehyde.
-
-
Workup:
-
Quench the reaction at -78 °C by adding an equal volume of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add an equal volume of pH 7 phosphate buffer, followed by the slow, careful addition of 30% H₂O₂ (ensure the internal temperature does not rise excessively).
-
Stir vigorously for 1-2 hours until the oxidation is complete (TLC can confirm the disappearance of the boron intermediate).
-
-
Extraction & Purification:
-
Transfer the mixture to a separatory funnel and extract with Et₂O or ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Publicación - Sílice (CSIC).
-
YouTube, 15 June 2021.
-
DigitalCommons@USU.
-
TCI Chemicals.
-
ResearchGate.
-
ResearchGate.
-
Baran Lab.
-
Organic Chemistry Portal.
-
ResearchGate.
-
University of California, Los Angeles.
-
Sigma-Aldrich.
-
Master Organic Chemistry, 16 August 2022.
-
Wikipedia.
-
Organic Chemistry Portal.
-
Chemistry Steps.
-
University of Wisconsin-Madison.
-
PharmaXChange.info, 22 August 2011.
-
PubMed, 5 May 2010.
-
ResearchGate.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
-
Chemistry LibreTexts, 19 July 2015.
-
Benchchem.
-
ResearchGate.
-
ResearchGate.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Mastering Diastereoselectivity with Dicyclohexylboron Chloride
Welcome to the technical support center for advanced asymmetric synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing dicyclohexylboron chloride ((C₆H₁₁)₂BCl or Cy₂BCl) for stereoselective carbon-carbon bond formation. Here, we move beyond simple protocols to dissect the mechanistic underpinnings that govern diastereoselectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Section 1: Foundational Principles – The Causality of Stereocontrol
Achieving high diastereoselectivity in boron-mediated aldol reactions is not a matter of chance; it is a direct consequence of controlling the geometry of the transient boron enolate. The stereochemical outcome is dictated by a well-established principle: the Zimmerman-Traxler transition state model.[1][2][3]
The Core Tenet: The geometry of the boron enolate translates with high fidelity to the relative stereochemistry of the aldol product.[4]
-
(E)-enolates consistently lead to anti-aldol products.
-
(Z)-enolates consistently lead to syn-aldol products.
The key to mastering your reaction, therefore, lies in selectively generating one enolate geometry over the other. Dicyclohexylboron chloride is a powerful tool precisely because its steric bulk can be leveraged to favor the formation of the (E)-enolate, thus providing access to anti-aldol adducts with high selectivity.[1] This is achieved through a process known as "soft enolization," where the boron reagent coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and allowing for their removal by a mild amine base.[5]
The reaction proceeds through a highly organized, six-membered chair-like transition state.[2] The bulky cyclohexyl groups on the boron atom, coupled with the shorter B-O and B-C bonds compared to other metal enolates, create a sterically congested environment.[6][7] This congestion magnifies steric clashes, forcing the substituents of the enolate and the aldehyde to adopt positions that minimize 1,3-diaxial interactions, thereby locking in a specific stereochemical pathway.[1]
Caption: Zimmerman-Traxler model for anti-selective aldol reactions.
Section 2: Troubleshooting Guide
Poor diastereoselectivity is rarely an unsolvable problem. It is a diagnostic indicator that one or more reaction parameters are sub-optimal. Use this guide to diagnose and resolve common issues.
| Problem / Observation | Root Cause Analysis & Explanation | Recommended Corrective Actions |
| Low anti:syn Ratio (e.g., < 90:10) | 1. Incomplete (E)-Enolate Formation: The primary cause is often the competing formation of the thermodynamic (Z)-enolate. This can be triggered by elevated temperatures, an incorrect choice of base, or prolonged enolization times, which allow the system to equilibrate.[1][8] 2. Sub-optimal Base: The steric profile and basicity of the amine are critical. A base that is too small (e.g., triethylamine) may not effectively discriminate between the α-protons, while one that is too hindered or too weak may lead to slow or incomplete enolization.[1] 3. Solvent Effects: While less common with boron enolates, highly coordinating solvents can sometimes disrupt the ordered transition state.[9] | Action 1: Temperature Control. Ensure the enolization is performed at low temperatures (typically -78 °C to -40 °C) to maintain kinetic control. Do not allow the reaction to warm before the addition of the aldehyde. Action 2: Base Optimization. Use a hindered, non-nucleophilic amine. Diisopropylethylamine (DIPEA or Hünig's base) is often the base of choice. If selectivity remains poor, consider an even bulkier base like 2,2,6,6-tetramethylpiperidine (TMP). Action 3: Solvent Choice. Use non-coordinating solvents. Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) are standard and reliable choices. Avoid highly polar, coordinating solvents like DMSO or HMPA.[9] |
| Reaction Fails to Proceed or Gives Low Yield | 1. Inactive Boron Reagent: (C₆H₁₁)₂BCl is sensitive to moisture and can hydrolyze over time, rendering it inactive. 2. Insufficiently Acidic α-Proton: The substrate itself may not be acidic enough for deprotonation under the mild conditions of soft enolization. This is particularly true for less activated ketones or esters. 3. Steric Hindrance: Extreme steric bulk on either the ketone or the aldehyde can prevent the formation of the Zimmerman-Traxler transition state, slowing or stopping the reaction. | Action 1: Reagent Quality. Use a freshly opened bottle of (C₆H₁₁)₂BCl or titrate an older bottle to determine its activity. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Action 2: Stronger Enolization Conditions. If the substrate is the issue, (C₆H₁₁)₂BCl may not be the right reagent. Consider switching to a more powerful boron source like dicyclohexylboron triflate (Cy₂BOTf), which generates the enolate more readily.[10] Action 3: Temperature Elevation. After the initial low-temperature addition, slowly warming the reaction (e.g., from -78 °C to -20 °C or 0 °C) can sometimes provide the necessary activation energy for sterically demanding substrates.[4] Monitor carefully for erosion of diastereoselectivity. |
| Inconsistent Results Between Batches | 1. Reagent Stoichiometry: Inaccurate measurement of the boron reagent or base can lead to incomplete enolate formation or side reactions. 2. Water Contamination: Trace amounts of water will quench the boron reagent and the enolate, leading to variable yields and selectivities. 3. Rate of Addition: Adding the aldehyde too quickly can lead to localized warming and a breakdown of kinetic control. | Action 1: Precise Stoichiometry. Use precise liquid handling techniques. For the boron reagent, which is often a solution, titration is the most accurate way to determine molarity. Typically, 1.1 to 1.2 equivalents of the boron reagent and base are used. Action 2: Rigorous Anhydrous Technique. Flame- or oven-dry all glassware immediately before use. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. Action 3: Controlled Addition. Add the aldehyde dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes) to the cold (-78 °C) enolate solution. |
Section 3: Frequently Asked Questions (FAQs)
Q1: I need the syn-aldol product. Can I use (C₆H₁₁)₂BCl?
A: It is highly challenging and generally not recommended. (C₆H₁₁)₂BCl is specifically designed to be a bulky reagent that strongly favors the formation of (E)-enolates, leading to anti-products.[1] To obtain the syn-product, you must generate the (Z)-enolate. The standard reagent for this is di-n-butylboron triflate (Bu₂BOTf), which, due to its smaller ligands and the nature of the triflate leaving group, reliably produces (Z)-enolates and thus syn-aldol adducts.[11][12]
Q2: How does diisopinocampheylboron chloride ((Ipc)₂BCl) compare to (C₆H₁₁)₂BCl?
A: Both are sterically demanding boron halides used for asymmetric synthesis. The key difference is that (Ipc)₂BCl is a chiral reagent derived from α-pinene.[13] While (C₆H₁₁)₂BCl controls relative stereochemistry (diastereoselectivity), (Ipc)₂BCl is used to control absolute stereochemistry (enantioselectivity), often in the reduction of ketones or in aldol reactions where the chiral ligands on the boron influence the facial selectivity of the aldehyde addition.[13][14] For simple diastereoselection in achiral systems, (C₆H₁₁)₂BCl is the more direct and cost-effective choice.
Q3: My starting ketone is symmetric. Does enolate geometry still matter?
A: Yes, absolutely. For a symmetric ketone like diethyl ketone, deprotonation can still lead to either an (E)- or a (Z)-enolate. The stereochemical relationship between the newly formed stereocenters in the product is still dictated by the enolate geometry and the subsequent Zimmerman-Traxler transition state. Using (C₆H₁₁)₂BCl will still drive the reaction towards the (E)-enolate and the anti-product.
Q4: Can I use a stronger base like LDA to speed up enolization with (C₆H₁₁)₂BCl?
A: This is not advisable. Using a very strong, irreversible base like lithium diisopropylamide (LDA) defeats the purpose of "soft enolization."[5] The reaction would no longer be under the subtle kinetic control exerted by the boron reagent and the amine base. You would form a lithium enolate, and the stereoselectivity would be governed by the aggregation state and transition state of the lithium enolate, which often provides different selectivity profiles and can be more difficult to control. The synergy between the Lewis acidic boron center and the mild amine base is crucial for the high selectivity observed.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. youtube.com [youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Asymmetric Aldol Reactions Using Boron Enolates [ouci.dntb.gov.ua]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 11. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroboration with Chlorodicyclohexylborane
Welcome to the technical support resource for researchers utilizing Chlorodicyclohexylborane, (c-Hex)₂BCl, in hydroboration reactions. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios, ensuring the success and integrity of your experiments. The key to mastering this reaction lies in understanding and controlling one critical parameter: temperature .
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for hydroboration with this compound?
A1: For most applications, the hydroboration step using this compound should be initiated at a low temperature, typically 0 °C , using an ice-water bath.[1][2] The reagent is added slowly to the alkene solution while carefully monitoring the internal temperature to prevent exothermic spikes.
-
Causality: Initiating the reaction at 0 °C serves two primary purposes. First, it moderates the initial exothermic reaction rate, ensuring controlled and safe conditions. Second, and more critically, it maximizes the kinetic control of the reaction. Hydroboration is a concerted, syn-addition process where the boron atom adds to the less sterically hindered carbon of the double bond (anti-Markovnikov regioselectivity).[3][4][5] Low temperatures favor this kinetically preferred product and suppress alternative reaction pathways.
Q2: Why is maintaining a low temperature crucial for achieving high regioselectivity?
A2: Maintaining a low temperature (e.g., 0 °C or below) is paramount for preventing organoborane rearrangement .[1] The initial anti-Markovnikov adduct is the kinetic product. However, this intermediate can undergo a series of reversible retro-hydroboration and re-hydroboration steps, leading to the migration of the boron atom to a more sterically crowded, thermodynamically stable internal position. This process is highly temperature-dependent.[1]
-
Expert Insight: Think of it as a race. At low temperatures, the initial, desired hydroboration is the fastest reaction, and the subsequent isomerization is extremely slow. As you increase the temperature, you provide the system with the activation energy needed to overcome the barrier for isomerization, allowing the organoborane to "walk" along the carbon chain. This erodes your regioselectivity and leads to a mixture of alcohol products after oxidation.
Q3: Can I run the reaction at room temperature or higher to speed it up?
A3: While it may be tempting to run the reaction at room temperature (approx. 20-25 °C) to decrease reaction time, it is generally not recommended unless you have a very specific, thermally stable substrate.
-
Risks of Elevated Temperatures:
-
Loss of Selectivity: As discussed in Q2, the primary risk is the thermal rearrangement of the organoborane, leading to a mixture of regioisomers.[1]
-
Side Reactions: Higher temperatures can promote other side reactions, potentially leading to lower yields and more complex purification.
-
Reagent Decomposition: While this compound is relatively stable, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of impurities.
-
There are some modern hydroboration methods using specific borane complexes that are designed to run at room temperature or even higher, but these are exceptions and not applicable to standard (c-Hex)₂BCl.[3][4]
Q4: How does the alkene's structure influence the optimal reaction temperature?
A4: The steric and electronic properties of your alkene substrate are critical factors.
-
Sterically Hindered Alkenes: More substituted or bulky alkenes form less stable initial organoborane adducts.[1] These adducts are more prone to isomerization even at moderate temperatures. For these substrates, maintaining strict temperature control at 0 °C or even lower (e.g., -25 °C with a dry ice/acetone bath) is crucial.
-
Terminal Alkenes: Simple, unhindered terminal alkenes (e.g., 1-octene) are generally less prone to rapid isomerization.[1] For these, a standard 0 °C addition followed by slow warming to room temperature over a few hours is often sufficient to drive the reaction to completion without significant loss of selectivity.[6]
Troubleshooting Guide
This section addresses common problems encountered during the hydroboration-oxidation sequence with this compound, with a focus on temperature-related causes.
Problem 1: Low Yield of the Desired Alcohol
| Potential Cause | Troubleshooting Action & Explanation |
| Incomplete Hydroboration | Extend Reaction Time at Low Temperature: The reaction may be kinetically slow, especially with hindered alkenes. Instead of raising the temperature, increase the stirring time at 0 °C or allow the reaction to warm very slowly to room temperature over several hours. |
| Reagent Degradation | Verify Reagent Quality: this compound is sensitive to air and moisture.[7][8] Use a fresh bottle or titrate an older one to determine its active concentration. Solutions of boranes can decompose over time.[6] Always handle under an inert atmosphere (Argon or Nitrogen).[2] |
| Sub-optimal Oxidation | Control Oxidation Temperature: The subsequent oxidation with hydrogen peroxide and base is highly exothermic.[1] Maintain the temperature below 40 °C (ideally 20-30 °C) during H₂O₂ addition to prevent product degradation. |
Problem 2: Poor Regioselectivity (Significant formation of the internal, Markovnikov alcohol)
This is the most common temperature-related issue.
Caption: Troubleshooting workflow for poor regioselectivity.
-
Primary Cause: As detailed in the FAQs, this is almost always due to the thermal isomerization of the desired terminal organoborane to the more stable internal isomer.[1]
-
Solution: The key is stricter temperature control.
-
Pre-cool: Ensure your flask containing the alkene and solvent is fully equilibrated at 0 °C before starting the addition.
-
Slow Addition: Add the this compound solution dropwise via a syringe pump or addition funnel. A 30-minute addition for a 1 mmol scale reaction is a good starting point.[1]
-
Monitor Internal Temperature: Use a low-temperature thermometer or thermocouple to monitor the internal reaction temperature, not just the bath temperature. Keep it below 5 °C.[1]
-
Post-Addition Stirring: After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours before proceeding to the oxidation step. Avoid the temptation to warm it to room temperature unless you have validated this for your specific substrate.
-
Experimental Protocol: Temperature-Controlled Hydroboration-Oxidation
This protocol outlines a general procedure for the hydroboration of 1-octene as a model substrate, emphasizing temperature control.
Safety First: this compound is pyrophoric and corrosive.[8][9] It catches fire spontaneously on exposure to air and causes severe skin burns and eye damage.[7][8] All operations must be conducted in a certified fume hood under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[2] Always wear appropriate PPE, including flame-retardant gloves, a lab coat, and safety goggles.
Step 1: Reaction Setup and Inerting
-
Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and backfill with inert gas.[2] Maintain a positive pressure of inert gas throughout the experiment.
Step 2: Hydroboration
-
To the flask, add the alkene substrate (e.g., 1.0 mmol, 1 equiv) and anhydrous THF (e.g., 5 mL).
-
Cool the flask to 0 °C in an ice-water bath and allow the contents to equilibrate for 15 minutes with stirring.
-
Slowly add this compound (e.g., 1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol, 1.1 equiv) dropwise via syringe over 30 minutes.
-
CRITICAL: Monitor the internal thermometer to ensure the temperature does not exceed 5 °C during the addition. Adjust the addition rate as necessary.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours to ensure the reaction proceeds to completion.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98 36140-19-9 [sigmaaldrich.com]
Technical Support Center: Safe Handling of Pyrophoric Reagents - Chlorodicyclohexylborane
This guide provides a comprehensive, experience-driven framework for the safe handling of pyrophoric reagents, with a specific focus on Chlorodicyclohexylborane. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety protocols and real-world laboratory experience to ensure both technical accuracy and practical applicability.
Understanding the Hazard: What is a Pyrophoric Reagent?
Pyrophoric materials are substances that ignite spontaneously in air at or below 54°C (130°F)[1]. This violent decomposition upon exposure to air or moisture can cause fires, evolve heat, and produce flammable or corrosive byproducts[1]. This compound, like other boranes, falls into this category and presents a significant fire risk if not handled with the utmost care. It is classified as a pyrophoric liquid that catches fire spontaneously if exposed to air and causes severe skin burns and eye damage[2].
The tragic laboratory accident at UCLA in 2008, which resulted in the death of a research assistant from severe burns while handling a pyrophoric reagent, underscores the critical importance of rigorous safety protocols[3][4][5]. This incident and its investigation have led to a significant increase in safety standards for handling such materials in academic and industrial research laboratories[3].
Proactive Safety: Before You Begin
Proper preparation is paramount to mitigating the risks associated with pyrophoric reagents. A thorough understanding of the hazards and a well-defined experimental plan are non-negotiable prerequisites.
Knowledge and Training
-
Read the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS[1]. The SDS provides critical information on hazards, handling, storage, and emergency procedures.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for your specific experiment involving pyrophoric reagents[1].
-
Hands-On Training: New users must work under the close supervision of an experienced user. Reading procedures is not a substitute for hands-on training. A "dry run" of the experiment using a non-hazardous solvent should be performed to familiarize yourself with the transfer techniques[1][6].
-
Work with a Buddy: Never work alone when handling pyrophoric reagents[6][7]. A coworker should be nearby and aware of the procedure to provide assistance in an emergency.
Engineering Controls and Laboratory Setup
-
Fume Hood or Glove Box: All manipulations of pyrophoric reagents must be conducted in a certified fume hood with the sash at the lowest possible position or within an inert atmosphere glove box[1][8][9][10]. Glove boxes are particularly recommended for controlling pyrophoric chemicals when an inert or dry atmosphere is required[8][10].
-
Clear the Workspace: Remove all flammable materials, combustibles (including paper towels), and water sources from the immediate work area[11][12].
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and the correct type of fire extinguisher are readily accessible, within a 10-second travel time[8][9]. For pyrophoric liquids like this compound, a standard dry powder (ABC) type fire extinguisher is recommended. DO NOT use water or carbon dioxide extinguishers, as they can enhance combustion[6][8][9]. A container of powdered lime (calcium oxide) or dry sand should be kept within arm's length to smother small spills or fires[11].
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling pyrophoric reagents.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. Must meet ANSI Z87.1 standard. | Protects against splashes, explosions, and highly exothermic reactions[7][9][10]. |
| Lab Coat | Flame-resistant (FR) lab coat (e.g., Nomex®). | Synthetic materials like polyester can melt and cause severe burns. FR coats provide critical protection against fire[1][6][7][10]. |
| Gloves | Double-gloving with nitrile gloves is often sufficient for small quantities. For larger quantities, flame-resistant gloves are recommended. | Provides a barrier against chemical contact. Nitrile gloves are combustible, so care must be taken[6][10]. |
| Footwear | Fully enclosed shoes. | Protects feet from spills[7][10]. |
| Clothing | Natural fiber clothing (e.g., cotton). | Avoid synthetic clothing which can melt onto the skin in a fire[7][10]. |
Core Procedures: Handling and Transfer Techniques
The primary principle of handling pyrophoric reagents is to maintain an inert atmosphere and prevent any contact with air or moisture[11]. This is typically achieved using a Schlenk line or a glove box[13][14].
Schlenk Line and Inert Atmosphere Techniques
A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a supply of inert gas (typically nitrogen or argon)[13]. This enables the removal of air from glassware and the maintenance of an inert atmosphere during the reaction.
Workflow for Preparing Glassware on a Schlenk Line:
Caption: Preparing glassware for use with air-sensitive reagents.
Transferring this compound
The method for transferring pyrophoric liquids depends on the volume. For small volumes (<10-20 mL), a syringe transfer is common, while for larger volumes, a double-tipped needle (cannula) transfer is safer and recommended[1][15].
Syringe Transfer (<10 mL)
-
Preparation: Ensure the reagent bottle is clamped securely and has an inert gas inlet to maintain positive pressure[15]. Use a dry, airtight, Luer-lock syringe with a long needle[15][16].
-
Pressurization: Gently introduce inert gas into the headspace of the Sure/Seal™ bottle. The goal is to equalize pressure, not to force the liquid out.
-
Withdrawal: Flush the syringe with inert gas, then insert the needle through the septum into the liquid and slowly draw the desired volume. It is good practice to draw a small plug of inert gas into the syringe after the liquid to protect it during transfer[17].
-
Transfer: Quickly and carefully transfer the reagent to the reaction flask by piercing the septum.
Double-Tipped Needle (Cannula) Transfer (>10 mL)
-
Preparation: Secure both the reagent bottle and the receiving flask. Purge the double-tipped needle with inert gas[16].
-
Pressurization: Apply a slight positive pressure of inert gas (1-2 psi) to the reagent bottle[12][16].
-
Transfer: Insert one end of the cannula into the headspace of the reagent bottle, then into the liquid. Insert the other end into the receiving flask. The slight pressure difference will transfer the liquid[16].
-
Completion: Once the transfer is complete, remove the cannula from the liquid but keep it in the headspace to allow inert gas to flush the remaining liquid from the needle[18].
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling of this compound and other pyrophoric reagents.
Q1: My syringe plunger is stuck after transferring the reagent. What should I do?
A1: This is a common issue caused by the reagent reacting with residual moisture or air, leading to the formation of solids. Do not force the plunger. This could cause the syringe to break, leading to a spill. Immediately and carefully quench the syringe by drawing up an inert solvent like hexane or toluene to dilute the remaining reagent, and then discharge the contents into a flask containing an alcohol like isopropanol for quenching.
Q2: I see a small flame at the tip of my needle after a transfer. What is the appropriate response?
A2: This is not uncommon and is due to a small amount of reagent on the needle tip reacting with air. Remain calm. Have a small beaker of sand or powdered lime nearby to extinguish the flame by dipping the needle tip into it[8].
Q3: I'm not sure if my Sure/Seal™ bottle is still good. How can I check?
A3: While the septum on a Sure/Seal™ bottle can be punctured multiple times, it will eventually wear out. If you notice any deterioration or if the bottle has been used frequently, it is best to err on the side of caution. For long-term storage, it is recommended to replace the plastic cap after each use.
Q4: Can I store pyrophoric reagents in a standard flammable storage cabinet?
A4: No. Pyrophoric reagents should not be stored with other flammable materials[6]. They should be stored under an inert atmosphere in a dedicated, clearly labeled area, away from heat, flames, oxidizers, and water sources[1][19].
Emergency Procedures: Spills and Fires
A rapid and correct response to a spill or fire is crucial to preventing injury and property damage.
Spill Response
The response to a spill depends on its size.
Small Spill (Controllable):
-
Alert coworkers immediately.
-
If possible, eliminate nearby ignition sources.
-
Completely cover and smother the spill with powdered lime or dry sand[9][11].
-
Carefully and slowly quench the contained spill by adding isopropanol.
-
After the reaction has ceased, package the residue for hazardous waste disposal.
Large Spill (Uncontrollable):
-
Evacuate the laboratory immediately and activate the nearest fire alarm[6][19].
-
Call for emergency assistance (e.g., 911).
-
Meet the emergency responders and provide them with information about the chemicals involved.
In Case of Fire or Personal Contamination
-
Personal Contamination: If a pyrophoric reagent splashes on your skin or clothing, immediately go to the nearest safety shower or eyewash station and rinse the affected area with copious amounts of water for at least 15 minutes[6]. Remove contaminated clothing while under the shower.
-
If a Person is on Fire: Use the "stop, drop, and roll" method, a safety shower, or a fire blanket to extinguish the flames[6].
-
Seek immediate medical attention for any exposure or burn [6].
Decision Tree for Pyrophoric Reagent Incident:
Caption: Emergency response decision-making for pyrophoric incidents.
Post-Experiment: Quenching and Disposal
Unused or residual pyrophoric reagents must be carefully neutralized (quenched) before disposal.
General Quenching Protocol:
-
Dilution: Dilute the pyrophoric reagent significantly with an unreactive solvent like heptane or toluene in a reaction flask under an inert atmosphere.
-
Cooling: Place the flask in an ice water or dry ice/acetone bath to dissipate heat[16].
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, to the cooled, stirred solution[20].
-
Addition of a More Reactive Quencher: Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching[16].
-
Final Hydrolysis: Finally, very slowly add water dropwise to neutralize any remaining reactive material.
-
Disposal: The neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.
Cleaning Empty Reagent Bottles:
-
Under an inert atmosphere, triple rinse the empty bottle with a dry, inert solvent (e.g., hexane)[6][21].
-
Quench the rinsate using the protocol described above[6].
-
After quenching the rinsate, the empty bottle can be carefully rinsed with water and disposed of appropriately[6].
References
-
Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
-
UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (2009, February). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Oregon State University Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
-
C3. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
The Safe Use of Pyrophoric Reagents. (n.d.). Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sheri Sangji case. Retrieved from [Link]
-
ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Retrieved from [Link]
-
Chemical Safety Board. (2016, October 17). Experimenting with Danger - Chemical Fire at UCLA [Video]. YouTube. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Pyrophoric Materials. Retrieved from [Link]
-
Report reveals fatal lapses in UCLA lab safety leading to death of 23 year-old lab tech. (2012, January 23). Retrieved from [Link]
-
IONiC / VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). Lessons Learnt from a Tragic Chemistry Laboratory Accident in UCLA. Retrieved from [Link]
-
Kent State University. (n.d.). Safe Use of Pyrophoric and Water Reactive Materials. Retrieved from [Link]
-
PYROPHORIC CHEMICALS: HANDLING & USE. (n.d.). Retrieved from [Link]
-
Chemistry World. (2009, January 23). UCLA lab assistant dies. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Common Standard Operating Procedure. (n.d.). Retrieved from [Link]
-
PNNL. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
WORKING WITH PYROPHORIC COMPOUNDS. (2021, November 5). Retrieved from [Link]
-
ORS. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
University of Pittsburgh. (2016, February 8). Pyrophoric Liquids. Retrieved from [Link]
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sheri Sangji case - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Lessons Learnt from a Tragic Chemistry Laboratory Accident in UCLA | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. as.uky.edu [as.uky.edu]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. Air-free technique - Wikipedia [en.wikipedia.org]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. pnnl.gov [pnnl.gov]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. chemistry.nd.edu [chemistry.nd.edu]
- 21. sarponggroup.com [sarponggroup.com]
Removing boron impurities from the final product.
Technical Support Center: Boron Impurity Removal
Introduction: The Persistent Challenge of Boron Impurities
In modern synthetic and medicinal chemistry, boron-containing reagents are indispensable tools, pivotal in widely-used transformations like the Suzuki-Miyaura cross-coupling, reductions with sodium borohydride, and demethylations using boron tribromide.[1][2] However, the very utility of these reagents often leads to a significant downstream challenge: the removal of residual boron-containing impurities from the final active pharmaceutical ingredient (API) or key intermediates.
These impurities, ranging from boric acid and unreacted boronic acids to complex borate salts, can be notoriously difficult to eliminate due to their unique chemical properties.[3][4] Their removal is not merely a matter of achieving high purity; it is a critical regulatory requirement. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3D on elemental impurities and ICH M7 on mutagenic impurities, mandate strict control over contaminants to ensure drug safety and efficacy.[5][6][7] For instance, reagents like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA) are classified as Class 2 mutagenic impurities under ICH M7, necessitating their control to very low levels.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical, validated protocols for effectively removing boron impurities from their final products.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common issues encountered during the purification of compounds containing boron impurities.
Q1: What makes boron impurities so difficult to remove using standard purification techniques?
Answer: The difficulty stems from several key physicochemical properties of boronic acids and their derivatives:
-
Polarity and High Water Solubility: Boric acid and many simple boronic acids are highly polar and water-soluble, making them difficult to separate from polar products via standard liquid-liquid extractions.[4]
-
Lewis Acidity: The boron atom possesses a vacant p-orbital, making it a Lewis acid.[8] This allows it to interact with Lewis basic functionalities on the target molecule or stationary phases like silica gel, often leading to tailing and poor separation during chromatography.[9]
-
Equilibrium with Anhydrides (Boroxines): Free boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines. This results in a mixture of species in solution, complicating chromatographic purification and often causing streaking or broad peaks.[9]
-
Amphoteric Nature: Boronic acids can act as both weak acids and bases, complicating their removal through simple acid-base extractions, especially if the target compound also has acidic or basic groups.[9]
Q2: My primary impurity is boric acid from a sodium borohydride reduction. What is the most effective removal strategy?
Answer: For highly hydrophilic impurities like boric acid, especially when the desired product is less polar, several methods are effective:
-
Azeotropic Removal with Methanol: This is a classic and effective technique. After quenching the reaction, methanol is added to the crude mixture. The boric acid reacts with methanol to form the volatile trimethyl borate. Repeatedly adding methanol and evaporating under reduced pressure effectively removes the boron as its methyl ester.[4]
-
Basic Aqueous Wash: If your product is stable to base and soluble in an organic solvent, washing the organic layer with a dilute basic solution (e.g., 1M NaOH) will convert the boric acid into a non-volatile, water-soluble borate salt, which remains in the aqueous phase.[10]
-
Boron-Specific Resins: For particularly challenging separations, especially with water-soluble products, specialized ion-exchange resins are highly effective. Resins like Amberlite IRA743 contain N-methylglucamine functional groups, which have a strong and selective affinity for boric acid and can sequester it from the reaction mixture.[10][11]
Q3: I'm struggling with unreacted boronic acid after a Suzuki coupling. Standard silica gel chromatography gives poor results. What should I do?
Answer: This is a very common problem. The interaction between the boronic acid and the acidic silanol groups on standard silica gel is often the culprit.[9] Here is a troubleshooting workflow:
-
Acid-Base Extraction: First, attempt a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash with an aqueous base (e.g., 1M NaOH or K₂CO₃) to extract the acidic boronic acid into the aqueous layer.[4] This is highly effective if your product lacks acidic functional groups.
-
Modify the Stationary Phase: If chromatography is necessary, avoid standard silica gel.
-
Neutral Alumina: Switching to neutral alumina can often mitigate the issues seen with silica.[12]
-
Boric Acid-Treated Silica: Pre-treating the silica gel by preparing the slurry with a solvent containing a small amount of boric acid can suppress the over-adsorption and streaking of boronic esters.[13]
-
-
Derivatization/Complexation: Convert the problematic boronic acid into a more easily separable species.
-
Pinacol Ester Formation: React the crude mixture with pinacol. The resulting boronic esters are typically less polar, more stable, and chromatograph much more cleanly than the free acids.[9]
-
Diethanolamine Adduct Precipitation: Adding diethanolamine to the crude mixture can form a stable, often crystalline adduct with the boronic acid, which precipitates out of solution and can be removed by filtration.[9]
-
Q4: Can I avoid these purification issues from the start?
Answer: Yes, process optimization can significantly reduce downstream purification challenges.
-
Stoichiometry Control: Carefully control the stoichiometry of your Suzuki reaction. Using a slight excess of the halide partner can help ensure the boronic acid is fully consumed.[4]
-
Use Boronic Esters or Trifluoroborates: Instead of boronic acids, consider using their corresponding pinacol esters (Bpin) or potassium trifluoroborate salts (R-BF₃K). These reagents are often more stable, easier to handle, and their byproducts can be easier to remove.[9][14]
-
Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are robust to many reaction conditions, including chromatography.[15] They can be deprotected under mild basic conditions to release the free boronic acid just before it is needed, minimizing its presence in the final workup.[15]
Part 2: Comparative Analysis of Boron Removal Techniques
The optimal purification strategy is highly dependent on the properties of both the target compound and the boron impurity. The table below summarizes the most common methods.
| Method | Principle | Advantages | Disadvantages | Best For |
| Basic Aqueous Wash | Converts acidic boron species (boric acid, boronic acids) into water-soluble borate salts for extraction.[16] | Fast, inexpensive, and scalable. Highly effective for non-polar to moderately polar, non-acidic products.[1] | Ineffective if the product is also acidic or base-sensitive. Emulsion formation can be an issue. | Removing boronic acids and boric acid from neutral or basic organic-soluble compounds. |
| Recrystallization | Exploits differences in solubility between the product and boron impurities in a given solvent system at different temperatures.[12] | Can provide very high purity material in a single step. Cost-effective at scale. | Highly substrate-dependent; requires the product to be a crystalline solid. Can have moderate to low yield. | Purifying solid products from impurities with significantly different solubility profiles. |
| Derivatization / Complexation | Chemically modifies the boron impurity to drastically alter its properties (e.g., precipitating it with diethanolamine).[9] | Highly selective. Can remove impurities when extraction and chromatography fail. | Requires additional reaction and removal steps. May not be atom-economical. | Stubborn boronic acid impurities that co-elute or are difficult to extract. |
| Column Chromatography | Separates compounds based on differential adsorption to a stationary phase (e.g., silica, alumina).[12] | Versatile and can separate complex mixtures. | Can be low-throughput and solvent-intensive. Boronic acids often streak on silica gel.[9][12] | Purification of boronic esters or when other methods fail. Use of neutral alumina or treated silica is recommended.[12][13] |
| Ion-Exchange / Scavenging Resins | Utilizes specialized resins with functional groups that selectively bind to boron species.[10] | Extremely high selectivity for boron. Simplifies workup to a simple filtration. | Resins can be expensive. Capacity is limited, making it better for polishing steps than bulk removal. | Removing trace levels of boric acid/boronates from high-value polar or water-soluble products.[10][11] |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Acid-Base Extraction for Boronic Acid Removal
This protocol is a first-line approach for removing unreacted boronic acid from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent and is not strongly acidic.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the boronate salt.
-
Repeat: Repeat the wash (Steps 2-4) one more time to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with deionized water, followed by a saturated aqueous solution of NaCl (brine) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Diethanolamine Adduct Precipitation
This method is particularly useful when a boronic acid impurity is difficult to remove by other means.[9]
-
Dissolution: Dissolve the crude product containing the boronic acid impurity in a minimal amount of a suitable solvent (e.g., ethyl acetate, diethyl ether).
-
Adduct Formation: Add diethanolamine (1.0-1.2 equivalents relative to the estimated amount of boronic acid impurity) to the solution.
-
Precipitation: Stir the mixture at room temperature. The diethanolamine-boronic acid adduct will often precipitate as a white solid over 30 minutes to a few hours. Cooling the mixture can aid precipitation.
-
Isolation: Collect the precipitated adduct by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any entrained product. The filtrate now contains the purified product, free from the boronic acid.
-
Product Recovery: Concentrate the filtrate under reduced pressure to recover the final product.
Note: If the boronic acid itself is the desired product, the filtered adduct can be treated with an acid and extracted into an organic solvent to recover the pure boronic acid.[9]
Part 4: Visualization of Workflows
Decision-Making Workflow for Boron Impurity Removal
The following diagram outlines a logical decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a boron impurity removal method.
Experimental Workflow: Diethanolamine Adduct Precipitation
This diagram illustrates the key steps in removing a boronic acid via precipitation.
Caption: Workflow for boronic acid removal using diethanolamine.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
Google Patents. (2005). Process for purification of boronic acid and its derivatives.
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
-
BenchChem. (2025). Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts.
-
BenchChem. (n.d.). Removal of boron-containing byproducts from reactions.
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
-
Lab Alley. (n.d.). How and Why to Neutralize Boric Acid.
-
Google Patents. (1977). Process for recovering boric acid.
-
Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?
-
ECHEMI. (n.d.). Separating boric acid from sodium chloride.
-
Reddit. (2025). Purification from boron residue : r/OrganicChemistry.
-
Alfa Chemistry. (n.d.). ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.
-
Reddit. (2016). Removing Boron Impurity? : r/chemistry.
-
Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
-
Regulations.gov. (n.d.). Q3D Elemental Impurities.
-
MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review.
-
PharmaGuru. (2025). How To Control Impurities In Pharmaceuticals.
-
Madana Leela, S., et al. (2016). Optimization of batch conditions for the removal of boron by Amberlite IR743 resin. Jurnal Teknologi.
-
Ghose, A., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC.
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
-
Molander, G. A., & Ellis, N. M. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfachemic.com [alfachemic.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Inconsistent results with commercial batches of Chlorodicyclohexylborane.
Technical Support Center: Chlorodicyclohexylborane (Chx₂BCl)
A Guide to Troubleshooting Inconsistent Results in Commercial Batches
Welcome, researchers and chemists, to the technical support guide for this compound (Chx₂BCl). As a Senior Application Scientist, I understand that inconsistent results with commercial batches of this powerful reagent can be a significant source of frustration, leading to delays in research and development. This guide is designed to provide you with field-proven insights and actionable protocols to diagnose and resolve common issues, ensuring the reliability and reproducibility of your experiments.
The core issue with Chx₂BCl often stems from its sensitivity to air and moisture, which can lead to varying levels of active reagent between batches, and even within the same bottle over time.[1][2][3] This guide will address these stability issues, methods for quality assessment, and best practices for handling and reaction setup.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level problems encountered by users.
Q1: My reaction is sluggish, incomplete, or fails entirely. What is the most likely cause?
A sluggish or failed reaction is the most common symptom of degraded this compound. The B-Cl bond is highly susceptible to hydrolysis, and the borane itself can be oxidized. Exposure to even trace amounts of atmospheric moisture or oxygen can convert the active Chx₂BCl into inactive byproducts like dicyclohexylborinic acid ((C₆H₁₁)₂BOH) or its anhydride. These contaminants will not perform the desired chemistry, such as enolboration for aldol reactions or hydroboration.[2][4][5]
Initial Diagnostic Steps:
-
Assess the Reagent's Age and Storage: Was the bottle recently purchased? Has it been stored consistently under a dry, inert atmosphere (Nitrogen or Argon) and refrigerated?[2] Multiple punctures of the septum on a Sure/Seal™ bottle can compromise the seal over time.
-
Verify Your Reaction Setup: Ensure your glassware was rigorously dried (oven- or flame-dried) and that you are using anhydrous solvents and standard air-sensitive techniques (e.g., Schlenk line or glovebox).[1][4] Any moisture in the system will preferentially react with and quench your Chx₂BCl.
-
Quantify the Active Reagent: The molarity stated on the bottle may not reflect the current concentration of active borane. It is crucial to titrate the reagent before use to determine its actual molarity. See Protocol 1 for a detailed titration method.
Q2: I am observing poor or inconsistent stereoselectivity in my boron-mediated aldol reaction. Why is this happening?
This compound is prized for its ability to generate sterically hindered boron enolates, which typically leads to high levels of stereocontrol in aldol additions.[6][7] A loss of selectivity is almost always linked to the purity and integrity of the Chx₂BCl.
Causality of Poor Stereoselectivity:
-
Formation of Less Bulky Boron Species: As mentioned in Q1, reagent degradation can form dicyclohexylborinic acid. This species is less sterically demanding than Chx₂BCl and can lead to the formation of a mixture of E- and Z-enolates, eroding the diastereoselectivity of the subsequent aldol reaction.[7][8]
-
Presence of Protic Impurities: Water or other protic impurities can interfere with the enolization process, leading to poorly defined transition states and lower stereocontrol.
Troubleshooting Steps:
-
Confirm Reagent Purity: Use ¹¹B NMR spectroscopy to check for the presence of significant impurities. Pure Chx₂BCl should exhibit a characteristic signal around δ 76 ppm (in hexane) or δ 66 ppm (in diethyl ether).[9] Borinic acids and other oxidation products will appear at different chemical shifts.
-
Re-evaluate Your Base: Ensure the tertiary amine base (e.g., triethylamine) used for enolization is dry and pure. The stoichiometry between the ketone, Chx₂BCl, and the base is critical for clean enolate formation.
-
Control Reaction Temperature: Boron enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and maximize stereoselectivity. Ensure your cooling bath is maintaining the target temperature.
Q3: I'm seeing unexpected byproducts in my hydroboration reaction. What could they be?
While Chx₂BCl is not as commonly used for hydroboration as reagents like 9-BBN or BH₃ complexes, its use requires similar considerations.[10][11] Unexpected byproducts often arise from incomplete reaction or side reactions involving impurities.
Potential Byproducts and Causes:
-
Unreacted Alkene: This points to an insufficient amount of active borane. Titrate your reagent to ensure you are adding the correct stoichiometric amount.
-
Over-reduction Products: If your substrate contains other reducible functional groups (e.g., esters, ketones), they may be reduced if the reaction is not sufficiently selective or if more reactive borane species (like BH₃) are present as impurities.
-
Rearranged Products: While less common with hydroboration than with acid-catalyzed hydration, rearrangements are not impossible, especially with sensitive substrates.[12] However, the most likely cause is impure starting materials or incorrect product characterization.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed methodologies for assessing reagent quality and ensuring proper experimental execution.
Assessing Reagent Quality
A quantitative understanding of your reagent's purity and concentration is the foundation of reproducible chemistry.
This protocol determines the concentration of active B-Cl bonds by reacting the borane with a known excess of a reagent, and then titrating the unreacted portion. This "back-titration" approach is often more reliable for reactive species.[13][14]
Principle: Chx₂BCl reacts with a known excess of sodium methoxide. The unreacted sodium methoxide is then titrated with a standardized solution of hydrochloric acid.
Materials:
-
This compound solution to be tested.
-
Standardized 0.5 M Sodium Methoxide in Methanol.
-
Standardized 0.1 M HCl in Isopropanol.
-
Anhydrous Methanol.
-
Phenolphthalein indicator solution.
-
Dry, nitrogen-flushed flasks and syringes.
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), accurately transfer 2.0 mL of the commercial this compound solution into a dry 100 mL flask containing a stir bar.
-
Reaction: To this flask, add exactly 10.0 mL of the standardized 0.5 M sodium methoxide solution via a clean, dry syringe. Stir the mixture for 5 minutes at room temperature.
-
Quenching: Add 10 mL of anhydrous methanol to quench any remaining reactive species.
-
Titration: Add 3-4 drops of phenolphthalein indicator. Titrate the solution with the standardized 0.1 M HCl solution until the pink color disappears. Record the volume of HCl used.
-
Blank Titration: Perform a blank titration by adding 10.0 mL of the 0.5 M sodium methoxide solution to a flask containing 2 mL of the solvent (e.g., hexanes) and 10 mL of methanol. Titrate with the 0.1 M HCl solution and record the volume.
Calculation:
-
Moles of MeONa (Blank) = M_HCl × V_HCl_Blank
-
Moles of MeONa (Sample) = M_HCl × V_HCl_Sample
-
Moles of Chx₂BCl = Moles of MeONa (Blank) - Moles of MeONa (Sample)
-
Molarity of Chx₂BCl = Moles of Chx₂BCl / Volume of Chx₂BCl solution used (0.002 L)
| Parameter | Symbol | Description |
| Molarity of HCl | M_HCl | The exact molarity of your standardized HCl solution. |
| Volume of HCl (Blank) | V_HCl_Blank | Volume of HCl used to titrate the blank (in L). |
| Volume of HCl (Sample) | V_HCl_Sample | Volume of HCl used to titrate the sample (in L). |
Table 1: Parameters for Chx₂BCl Titration Calculation.
Proper Handling & Storage
Strict adherence to air-sensitive techniques is non-negotiable for success with Chx₂BCl.[3][4][5]
This protocol details the safe and effective transfer of the reagent from a Sure/Seal™ bottle to a reaction flask.[1][4]
Apparatus:
-
Sure/Seal™ bottle of this compound.
-
Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge).
-
Reaction flask assembled and maintained under a positive pressure of inert gas (N₂ or Ar), vented through an oil bubbler.
Procedure:
-
Prepare Syringe: Dry the syringe in an oven and cool it in a desiccator, or flush it thoroughly (~10-15 times) with dry inert gas.
-
Pressurize Reagent Bottle: Puncture the Sure/Seal™ septum with a needle connected to the inert gas line to introduce a slight positive pressure. This prevents air from entering when you withdraw the liquid.
-
Withdraw Reagent: Puncture the septum with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly pull the plunger to draw the desired volume.
-
Remove Gas Bubbles: With the needle still in the bottle's headspace, invert the syringe and carefully push the plunger to expel any trapped gas bubbles back into the bottle.
-
Transfer to Flask: Withdraw the needle from the reagent bottle and quickly insert it through the septum on your reaction flask. Slowly dispense the reagent into the reaction mixture.
-
Clean Up: Immediately rinse the syringe and needle with a dry, inert solvent (like hexane), followed by a quench with isopropanol and then water to safely decompose any residual reagent.
The following diagram outlines a logical workflow for diagnosing issues with Chx₂BCl.
Caption: Troubleshooting workflow for Chx₂BCl experiments.
References
- Technical Support Center: Handling Air-Sensitive Diborane(4) Compounds. Benchchem.
-
Safe Handling of Boranes at Scale. ResearchGate. [Link]
-
Preparation of Dicyclohexylchloroborane. PrepChem.com. [Link]
-
Handling air-sensitive reagents AL-134. MIT Department of Chemistry. [Link]
-
The Manipulation of Air-Sensitive Compounds. Neilson Lab, TCU. [Link]
-
Brown Hydroboration. Organic Chemistry Portal. [Link]
-
Brown Hydroboration. Chem-Station International Edition. [Link]
-
This compound PubChem Entry. National Institutes of Health. [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses Procedure. [Link]
-
Hydroboration of Alkenes. Master Organic Chemistry. [Link]
-
This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. PubMed. [Link]
-
Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials. ACS Publications. [Link]
-
This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. ResearchGate. [Link]
-
This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. ACS Publications. [Link]
-
This compound solution. SLS. [Link]
-
Total Chlorine Back Titration. Hach. [Link]
-
A practical guide to analytical method validation. Elsevier. [Link]
-
Titration Techniques for Accurate Chemical Analysis. LPD Lab Services Ltd. [Link]
-
Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Hydroboration of Alkyne-Functionalized 1,3,2-Benzodiazaboroles. ResearchGate. [Link]
-
Hydroboration of C=O Bonds Using an Iron-Borane complex. ChemRxiv. [Link]
-
Chapter 23 Problem Set Carbonyl Condensation Chemistry. University of Calgary. [Link]
-
The hydroboration of various functional derivatives with 9-borabicyclo (3.3.1) nonane. Purdue e-Pubs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cdn.hach.com [cdn.hach.com]
- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]
Impact of moisture on the efficacy of Chlorodicyclohexylborane.
Welcome to the technical support hub for Chlorodicyclohexylborane (Chx₂BCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when utilizing this powerful but sensitive reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
I. Understanding the Criticality of a Moisture-Free Environment
This compound is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1] This high reactivity extends to a profound sensitivity to moisture. The efficacy of Chx₂BCl as a reagent, particularly for stereoselective enolboration in aldol reactions, is entirely dependent on maintaining strictly anhydrous and anaerobic conditions. Exposure to even trace amounts of water can lead to a cascade of deleterious effects, compromising reagent activity, and ultimately, the outcome of your synthesis.
The primary mechanism of deactivation is hydrolysis. This compound reacts readily with water to produce dicyclohexylborinic acid and hydrochloric acid (HCl).
Hydrolysis Reaction of this compound
Caption: Hydrolysis of this compound.
This seemingly simple reaction has profound consequences for your experiments, which we will explore in the following sections.
II. Frequently Asked Questions (FAQs)
Q1: My new bottle of Chx₂BCl solution appears cloudy. Is it still usable?
A1: Cloudiness or the presence of a precipitate in a solution of this compound is a strong indicator of degradation, likely due to accidental exposure to moisture. The solid is probably dicyclohexylborinic acid or other borane oxidation byproducts, which are less soluble in the hexane solvent. Using a degraded reagent is not recommended as the actual concentration of active Chx₂BCl will be lower than stated, leading to incomplete reactions. Furthermore, the byproducts can interfere with the desired chemical transformation. For critical applications, it is always best to use a fresh, clear solution.
Q2: I suspect my Chx₂BCl has been compromised by moisture. How can I test its activity?
A2: While there is no simple colorimetric test for the activity of Chx₂BCl, a functional test is the most reliable method. You can perform a small-scale control reaction with a well-characterized substrate and compare the yield and stereoselectivity to a known literature precedent. For a more quantitative assessment, ¹¹B NMR spectroscopy can be utilized. Pure this compound exhibits a characteristic chemical shift. The appearance of new signals can indicate the presence of dicyclohexylborinic acid or other boron-containing impurities.
Q3: What is the proper way to store this compound?
A3: Proper storage is paramount to maintaining the integrity of Chx₂BCl. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place.[2] For solutions in Sure/Seal™ bottles, it is crucial to ensure the septum is not compromised. After each use, the punctured area of the septum should be covered with high-vacuum grease or parafilm as an extra precaution before replacing the cap.
Q4: Can I use solvents other than hexanes for my reaction?
A4: this compound is typically supplied in hexanes. While other anhydrous, aprotic solvents like diethyl ether or dichloromethane can be used for the reaction itself, it is critical to ensure they are rigorously dried and deoxygenated. Protic solvents, such as alcohols, or even solvents that can be deprotonated, are incompatible with Chx₂BCl.
III. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered in reactions involving this compound, with a focus on problems arising from moisture contamination.
| Observed Problem | Potential Cause(s) Related to Moisture | Recommended Actions & Explanations |
| Low or no conversion of starting material | 1. Degraded Reagent: The Chx₂BCl has been hydrolyzed, reducing the concentration of the active reagent. 2. Moisture in Reaction: Trace water in the solvent or on the glassware is consuming the Chx₂BCl before it can react with the substrate. | 1. Use a fresh bottle of Chx₂BCl. 2. Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). 3. Use freshly distilled and deoxygenated solvents. |
| Poor stereoselectivity in aldol reactions | 1. Presence of Dicyclohexylborinic Acid (Chx₂BOH): This hydrolysis byproduct can also mediate enolate formation, but it has a different steric profile than Chx₂BCl, leading to a loss of stereocontrol. 2. Presence of HCl: The generated HCl can protonate the desired boron enolate, leading to the formation of less stereoselective enolates or catalyzing non-selective pathways.[3] | 1. Strictly adhere to anhydrous techniques. (See Protocol 1) 2. Consider adding a non-nucleophilic, sterically hindered base (e.g., triethylamine) during the enolization step to scavenge any in situ generated HCl. |
| Formation of unexpected byproducts | 1. HCl-catalyzed side reactions: The presence of HCl can lead to side reactions such as elimination or rearrangement of the starting material or product.[4] 2. Reaction with borinic acid: The dicyclohexylborinic acid can potentially participate in undesired reactions with your substrate. | 1. Review the stability of your substrate and product to acid. 2. Purify starting materials to remove any protic impurities. 3. Utilize inert atmosphere techniques to prevent hydrolysis. (See Protocol 1) |
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
IV. Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under an Inert Atmosphere
This protocol outlines the standard procedure for transferring Chx₂BCl from a Sure/Seal™ bottle to a reaction flask using a syringe.
1. Glassware Preparation:
-
All glassware (reaction flask, syringe, needles) must be oven-dried at a minimum of 120 °C for at least 4 hours (overnight is recommended) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.
2. Inert Atmosphere Setup:
-
The reaction flask should be equipped with a magnetic stir bar and a rubber septum, and connected to a nitrogen or argon manifold via a needle adapter.
-
Maintain a slight positive pressure of inert gas throughout the procedure. This can be monitored with an oil bubbler in the gas line.
3. Reagent Transfer:
-
Secure the this compound Sure/Seal™ bottle to a clamp.
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas line to equalize the pressure.
-
Using a dry, nitrogen-flushed syringe with a needle, pierce the septum of the reagent bottle.
-
Slowly draw the desired volume of the Chx₂BCl solution into the syringe. The positive pressure in the bottle should assist in filling the syringe. Avoid pulling back on the plunger, as this can create a vacuum and cause leaks.
-
To remove any gas bubbles from the syringe, invert it (with the needle tip still in the inert headspace of the reagent bottle) and carefully push the plunger to expel the gas.
-
Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Add the reagent dropwise to the reaction mixture, especially if the reaction is exothermic.
4. Post-Transfer:
-
After addition, withdraw the syringe.
-
To quench any residual reagent in the syringe and needle, draw up a small amount of a suitable anhydrous solvent (e.g., hexane) and discharge it into a separate flask containing a quenching agent (e.g., isopropanol). Repeat this process three times before cleaning the syringe.
Workflow for Inert Atmosphere Transfer
Caption: Workflow for Inert Atmosphere Transfer.
V. References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Gong, L., Wu, Y., & collaborators. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. Reaction Chemistry & Engineering.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Borane & Borane Complexes. Retrieved from [Link]
-
Burgess, J. A., & Singaram, B. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(3), 378-397.
-
Organic Syntheses. (n.d.). Procedure for the Reduction of Carboxylic Acids with Borane-Ammonia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. Retrieved from [Link]
-
Reddit. (2024). Polar Aprotic Solvents and Side Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
-
Chemdad. (n.d.). Dicyclohexylborane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Troubleshooting poor regioselectivity in hydroboration reactions.
Welcome to the technical support center for hydroboration reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation and encounter challenges with its regiochemical outcome. Here, we will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during hydroboration.
Q1: My hydroboration reaction is yielding a mixture of regioisomers. What is the first and most critical factor to evaluate?
A: The first factor to assess is the steric demand of your borane reagent. The "anti-Markovnikov" selectivity of hydroboration is primarily driven by sterics; the boron atom preferentially adds to the less sterically hindered carbon of the alkene.[1][2][3] If your substrate is an internal alkene with subtle steric differences between the two carbons (e.g., methyl vs. ethyl), a small reagent like borane-THF complex (BH₃-THF) may not be selective enough, leading to isomeric mixtures.[4] The immediate troubleshooting step is to switch to a bulkier borane reagent.[1][2][5]
Q2: How do I select the appropriate borane reagent for my specific alkene to maximize regioselectivity?
A: Reagent selection is paramount. For simple, unhindered terminal alkenes, BH₃-THF or borane-dimethyl sulfide (BMS) often provides acceptable selectivity (>94%). However, for more challenging substrates, such as internal alkenes, 1,1-disubstituted alkenes, or sensitive multifunctional molecules, a sterically hindered dialkylborane is necessary. 9-Borabicyclo[3.3.1]nonane (9-BBN) is exceptionally effective, often providing >99:1 regioselectivity due to its rigid, bulky structure.[1][5][6][7] Disiamylborane is another excellent choice for selectively hydroborating terminal alkenes in the presence of internal alkenes.[6]
Q3: I'm using a bulky reagent like 9-BBN but still observing poor selectivity. Could my reaction conditions, such as the solvent, be the issue?
A: Yes, while the borane reagent is the primary driver, reaction conditions are crucial. Tetrahydrofuran (THF) is the most common and generally optimal solvent, as it forms a stable but reactive complex with borane.[8][9] Using a less coordinating solvent can alter reactivity. More importantly, ensure your solvent is strictly anhydrous. Water will rapidly decompose the borane reagent. Temperature control is also vital; most hydroborations are run at 0 °C to room temperature. Running the reaction at elevated temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the undesired pathway.[10]
Q4: My borane-THF solution has been stored for a while. Could reagent degradation be the cause of my problems?
A: Absolutely. Borane-THF solutions have a limited shelf life and are sensitive to thermal decomposition, especially if not stored properly at low temperatures (0-5 °C).[11] Over time, the BH₃ can react with the THF solvent in a ring-opening reaction.[12] This reduces the active molarity of your reagent, leading to incomplete reactions or unexpected side products. It is highly recommended to titrate older bottles of BH₃-THF to determine the precise concentration of active hydride before use.
In-Depth Troubleshooting Guides
Guide 1: Mastering Regioselectivity Through Reagent Selection
The choice of borane is the most powerful tool at your disposal for controlling the regiochemical outcome of the reaction. The selectivity arises from a combination of steric and electronic effects within a four-membered transition state.[1][3]
Causality: In the transition state, the larger boron atom seeks the position with more space (the less substituted carbon), while the smaller hydrogen atom is transferred to the more substituted carbon.[1][3] Furthermore, there is a partial positive charge buildup on the more substituted carbon in the transition state, which is electronically favorable.[1][13] However, for most alkenes, steric hindrance is the dominant controlling factor.[3][14] Increasing the steric bulk of the borane reagent exaggerates these differences, forcing the addition to occur with higher fidelity.[2][5]
Data-Driven Reagent Comparison:
| Borane Reagent | Structure | Typical Regioselectivity (1-Hexene) | Key Characteristics & Applications |
| Borane-THF (BH₃-THF) | BH₃•THF | ~94% (1-hexanol) | Most common, reactive. Good for unhindered terminal alkenes. Less selective for internal or hindered alkenes.[13][15] |
| Disiamylborane ((Sia)₂BH) | ~99% (1-hexanol) | Highly selective for terminal alkenes. Can be used to hydroborate terminal alkenes in the presence of internal ones. Must be freshly prepared.[6] | |
| 9-BBN | >99.9% (1-hexanol) | Exceptionally high regioselectivity for a wide range of alkenes.[1][7] Thermally stable and commercially available as a crystalline dimer.[16] Reacts slower, sometimes requiring elevated temperatures.[6] |
Actionable Insight: If you observe a 95:5 mixture of regioisomers with BH₃-THF, switching to 9-BBN will almost certainly resolve the issue and deliver a single, desired product. For substrates containing multiple double bonds, the enhanced selectivity of hindered boranes like 9-BBN can allow for the selective functionalization of a terminal alkene while leaving an internal one untouched.[17]
Guide 2: The Fundamental Mechanism & Substrate Effects
Understanding the reaction mechanism is key to rational troubleshooting. The hydroboration step is a concerted, syn-addition, meaning the boron and hydrogen add to the same face of the double bond simultaneously through a four-centered transition state.[1][8][13]
A visual representation of the concerted four-membered transition state leading to the anti-Markovnikov product.
Caption: The concerted four-membered transition state in hydroboration.
Substrate Electronic Effects: While sterics usually dominate, strong electronic effects from the substrate can override them. For example, in substituted styrenes, the electronics of the phenyl ring can influence the regiochemical outcome.[13] If your substrate has powerful electron-withdrawing or -donating groups adjacent to the alkene, these may perturb the expected selectivity, sometimes requiring a more specialized catalytic approach to achieve the desired outcome.[18]
Guide 3: A Practical Guide to Reagent Handling and Purity
The success of a hydroboration reaction is highly dependent on the quality of the reagents and the rigor of the experimental setup.
Reagent Integrity:
-
Borane Source: As discussed, borane solutions (BH₃-THF, BMS) degrade.[11] They are air and moisture-sensitive. Always handle them under an inert atmosphere (Nitrogen or Argon) using anhydrous techniques (e.g., oven-dried glassware, dry solvents).
-
Peroxide Solution: The hydrogen peroxide used in the oxidative workup should be fresh. Old H₂O₂ solutions can decompose, reducing their effective concentration and leading to incomplete conversion of the organoborane intermediate to the final alcohol product.
Atmospheric Control:
-
The hydroboration step must be carried out under a strictly inert atmosphere. Oxygen can react with organoborane intermediates.
-
Ensure all solvents are passed through a drying agent (like a column of activated alumina) or are purchased as anhydrous grade and handled appropriately.
Experimental Protocols
Protocol 1: Titration of Borane-THF (BH₃-THF) Solution
This protocol allows you to determine the accurate molarity of your BH₃-THF solution, which is critical for achieving correct stoichiometry. The method involves the hydrolysis of borane to produce hydrogen gas, which is measured.
Materials:
-
Anhydrous glycerol
-
Anhydrous THF
-
Water
-
Gas burette or similar volumetric gas measurement apparatus
-
Two-neck round-bottom flask with a magnetic stir bar
-
Septum and gas-tight syringe
Procedure:
-
Set up the apparatus: Equip a 100 mL two-neck flask with a stir bar and a gas-tight septum on one neck. Connect the other neck to a gas burette.
-
Purge the entire system thoroughly with nitrogen or argon.
-
Into the flask, add 10 mL of a 1:1 mixture of anhydrous glycerol and anhydrous THF.
-
Carefully and accurately, draw exactly 2.00 mL of your BH₃-THF solution into a gas-tight syringe and inject it into the stirring glycerol/THF mixture.
-
Slowly inject 5 mL of a 1:1 water/glycerol mixture into the flask. The hydrolysis reaction (BH₃ + 3H₂O → H₃BO₃ + 3H₂) will begin, evolving hydrogen gas.
-
Stir the mixture until gas evolution ceases completely (typically 15-30 minutes).
-
Record the volume of hydrogen gas collected in the burette.
-
Calculate the molarity using the Ideal Gas Law (PV=nRT), correcting for temperature and pressure. Remember that 1 mole of BH₃ produces 3 moles of H₂.
This protocol is adapted from standard laboratory techniques for handling borane reagents.
Protocol 2: General Procedure for a High-Selectivity Hydroboration with 9-BBN
This procedure is a reliable starting point for a substrate where high regioselectivity is required.
Materials:
-
Alkene substrate
-
9-BBN dimer (0.5 M in THF)
-
Anhydrous THF
-
Ethanol
-
Sodium hydroxide solution (e.g., 3 M aqueous)
-
Hydrogen peroxide (30% aqueous solution)
-
Oven-dried glassware, magnetic stirrer, syringes, needles, balloon with inert gas.
Procedure:
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add your alkene (e.g., 10 mmol). Dissolve it in 20 mL of anhydrous THF.
-
Purge the flask with nitrogen or argon and maintain a positive pressure using a balloon.
-
Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add the 0.5 M solution of 9-BBN in THF (10.5 mmol, 1.05 equivalents) dropwise via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours (reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot).
-
Oxidative Workup: Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol (5 mL) to quench any unreacted borane.
-
Add the aqueous NaOH solution (5 mL, 3 M).
-
Caution: The next step is exothermic. Add 30% H₂O₂ (5 mL) dropwise at a rate that keeps the internal temperature below 40 °C.
-
Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
Isolation: Proceed with a standard aqueous workup and extraction (e.g., with diethyl ether or ethyl acetate) to isolate the crude alcohol product, which can then be purified by column chromatography.
Troubleshooting Workflow
If you are facing poor regioselectivity, follow this logical decision-making process to diagnose and solve the issue.
A flowchart to guide researchers through troubleshooting steps.
Caption: A decision tree for troubleshooting poor regioselectivity.
References
- Regioselectivity in Hydroboration-Oxidation of alkenes; Lecture-1. (2022). YouTube.
-
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Hydroboration–oxidation reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Brown Hydroboration. Organic Chemistry Portal. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Hydroboration. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Boron Hydrides. Organic Chemistry Data. Retrieved from [Link]
-
Salunkhe, A. M., & Burkhardt, E. R. (2007). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 107(7), 3071-3091. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Chemistry Steps. Retrieved from [Link]
- Brown, H. C. (1961). Hydroboration - A new and convenient route for the conversion of olefins into organoboranes and related organometallics. Journal of the American Chemical Society, 83(13), 2952-2953.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link]
-
Alvarez-Idaboy, J. R., & Reyes, L. (2014). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. The Organic Chemistry Notebook, (15). Retrieved from [Link]
-
Brainly. (2023). Which is more highly regioselective, the reaction of an alkene with BH3 or with 9-BBN? brainly.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Organic Chemistry Portal. Retrieved from [Link]
- Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-BBN). Springer.
-
Orgoly. (2021). 9-BBN. Orgoly. Retrieved from [Link]
-
Jarava-Barrera, C., et al. (2024). Borohydride Compounds Catalyze the Selective 4e– Reduction of CO2 with 9-BBN. The Journal of Organic Chemistry. Retrieved from [Link]
- Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity. Study Prep in Pearson+.
-
Britton, J., et al. (2016). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 22(39), 13835-13838. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube. Retrieved from [Link]
-
Reddit. (2019). Can someone explain why Hydroboration-oxidation doesn't work in this case? r/chemhelp. Retrieved from [Link]
-
Westcott, S. A. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8499-8531. Retrieved from [Link]
-
ResearchGate. (2015). How to titrate borane tetrahydrofuran complex?. ResearchGate. Retrieved from [Link]
- ChemRxiv. (2024).
- Google Patents. (1998). Borane-tetrahydrofuran complex method of storing and reacting borane. US6048985A.
-
Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. Common Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Retrieved from [Link]
Sources
- 1. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Brown Hydroboration [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. brainly.com [brainly.com]
- 6. Hydroboration - Wikipedia [en.wikipedia.org]
- 7. orgoly.com [orgoly.com]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 12. US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. scispace.com [scispace.com]
- 17. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
Preventing decomposition of Chlorodicyclohexylborane during storage.
A Senior Application Scientist's Guide to Storage, Handling, and Troubleshooting
Welcome to the technical support center for Chlorodicyclohexylborane (Chx₂BCl). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive reagent in their synthetic endeavors. As a pyrophoric and moisture-sensitive compound, improper storage and handling of Chx₂BCl can lead to decomposition, compromising experimental outcomes and posing significant safety risks. This document provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter, ensuring the integrity of your experiments and the safety of your laboratory.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound, often abbreviated as Chx₂BCl, is an organoborane reagent with the chemical formula (C₆H₁₁)₂BCl. It is a powerful Lewis acid and a key reagent in modern organic synthesis. Its primary applications include:
-
Aldol Reactions: It is widely used to generate boron enolates from ketones, which then react with aldehydes in a highly stereoselective manner to form aldol adducts.[1][2][3]
-
Hydroboration: While less common than other boranes for this purpose, it can be used in the hydroboration of alkenes and alkynes.[4]
Why is this compound considered a hazardous reagent?
Chx₂BCl is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[5][6] It is also highly reactive with water and protic solvents. The primary hazards include:
-
Pyrophoricity: Spontaneous ignition in air.
-
Corrosivity: Causes severe skin burns and eye damage upon contact.
-
Reactivity with Water: Reacts violently with water, releasing flammable and corrosive byproducts.
Due to these hazards, it is imperative to handle Chx₂BCl under an inert atmosphere (e.g., argon or nitrogen) at all times.[7]
Storage and Handling: Preventing Decomposition
Proper storage and handling are critical to maintaining the integrity of Chx₂BCl and ensuring its efficacy in your reactions.
What are the ideal storage conditions for this compound?
To prevent decomposition, Chx₂BCl must be stored under a positive pressure of dry, inert gas (argon or nitrogen).[7] Key storage recommendations are summarized in the table below:
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents contact with atmospheric oxygen and moisture, the primary drivers of decomposition. |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential thermal decomposition pathways and solvent evaporation from solutions. |
| Container | Original manufacturer's bottle (e.g., Sure/Seal™) | These bottles are designed for the safe storage and dispensing of air-sensitive reagents. |
| Septum Care | For long-term storage after first use, wrap the septum with electrical tape or Parafilm® M. | Minimizes the slow diffusion of air and moisture through the punctured septum. |
I've used my bottle of Chx₂BCl multiple times. How can I be sure the septum is still providing a good seal?
Repeatedly puncturing the septum can compromise its integrity.[8] For long-term storage of a frequently used bottle, it is best practice to transfer the reagent to a Schlenk flask equipped with a glass stopcock under an inert atmosphere. This provides a more robust long-term storage solution than a repeatedly punctured septum.
Understanding and Identifying Decomposition
Even with the best practices, decomposition can occur. Understanding the pathways and how to identify degraded reagent is crucial for troubleshooting failed reactions.
What are the primary decomposition pathways for this compound?
The two main culprits in the decomposition of Chx₂BCl are hydrolysis and oxidation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. This compound 98 36140-19-9 [sigmaaldrich.com]
- 7. pnnl.gov [pnnl.gov]
- 8. gla.ac.uk [gla.ac.uk]
Technical Support Center: Optimizing Chlorodicyclohexylborane-Mediated Reactions
Welcome to the technical support center for Chlorodicyclohexylborane (Chx₂BCl). As a powerful and sterically demanding reagent, Chx₂BCl is a cornerstone for achieving high levels of regio- and stereoselectivity, particularly in the formation of boron enolates for aldol additions. However, its reactivity and sensitivity necessitate a nuanced understanding of the reaction parameters to unlock its full potential.
This guide moves beyond simple protocols. It is designed to provide you, our fellow researchers and drug development professionals, with the causal reasoning behind experimental choices. We will explore how to troubleshoot common issues and strategically use "additives"—which in this context are more accurately described as critical co-reagents and substrate modifications—to enhance reaction performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of Chx₂BCl.
Q1: What is the primary application of this compound (Chx₂BCl), and why is it chosen over other borane reagents?
A1: The principal application of Chx₂BCl is as a convenient reagent for the regio- and stereoselective enolboration of ketones and other carbonyl compounds. This process generates a boron enolate, which can then react with an aldehyde in a subsequent aldol addition. The key advantage of Chx₂BCl lies in its bulky dicyclohexyl groups. These groups create a highly structured transition state during enolization, which allows for exceptional control over the enolate geometry (Z vs. E). This, in turn, dictates the diastereoselectivity (syn vs. anti) of the final aldol product. Researchers choose Chx₂BCl when precise stereochemical control is the paramount objective.
Q2: What are the most critical factors for enhancing the performance and stereoselectivity of Chx₂BCl reactions?
A2: Performance enhancement is not about a single "magic bullet" additive. Instead, it is a multifactorial optimization problem. The three most critical factors are:
-
The Tertiary Amine Base: The choice of base (e.g., triethylamine, diisopropylethylamine) is crucial for efficient and selective enolization. Its steric bulk and basicity must be matched to the substrate.
-
Substrate Protecting Groups: For substrates with existing stereocenters or hydroxyl groups (like α,α'-dioxygenated ketones), the type of protecting group (e.g., bulky silyl ethers vs. benzoyl groups) can dramatically influence the facial selectivity and stereochemical outcome of the aldol addition.[1][2]
-
Strict Anhydrous & Inert Conditions: Chx₂BCl is pyrophoric, meaning it can ignite spontaneously upon exposure to air, and it reacts readily with moisture.[3] The presence of water will quench the reagent, destroy the enolate, and lead to drastically reduced yields. All glassware must be flame-dried, solvents must be rigorously purified and degassed, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: Why is a tertiary amine base essential for Chx₂BCl-mediated enolization?
A3: The tertiary amine base serves as a proton shuttle. It deprotonates the α-carbon of the ketone to initiate the formation of the enolate. The boron atom of Chx₂BCl acts as a powerful Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the acidity of the α-protons, facilitating their removal by the moderately basic tertiary amine. The amine hydrochloride salt precipitates from the reaction mixture, driving the enolization to completion.
Caption: Role of the tertiary amine in enolate formation.
Q4: How do I handle and store this compound safely?
A4: Safety is non-negotiable. Chx₂BCl is classified as a pyrophoric liquid and causes severe skin burns and eye damage.[3]
-
Handling: Always handle Chx₂BCl in a well-ventilated fume hood under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox). Use stainless steel needles and gas-tight syringes for transfers. Personal protective equipment (PPE) is mandatory: flame-retardant lab coat, safety goggles or a face shield, and chemical-resistant gloves.
-
Storage: Store Chx₂BCl in its original container, tightly sealed under an inert atmosphere. It should be kept in a cool, dry, well-ventilated area designated for pyrophoric reagents, away from sources of ignition and moisture.
Part 2: Troubleshooting Guide: Stereoselectivity & Yield Issues
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Poor or Unexpected Diastereoselectivity
You've performed the aldol reaction, but the syn:anti ratio is low, or you've obtained the opposite diastereomer to the one desired.
-
Probable Cause A: Influence of Substrate Protecting Groups
-
Causality: For complex ketones, particularly those with α- or β-alkoxy substituents, the protecting groups are not merely spectators. Their steric bulk and potential for chelation to the boron atom dictate the enolization transition state. Research has shown that the stereoselectivity of aldol additions with α,α'-dioxygenated ketones is highly dependent on the protecting group on the α-oxygen atoms.[1][2]
-
Solution: Carefully select your protecting groups based on the desired outcome. For example, bulky silyloxy groups on the ketone have been shown to favor the formation of syn aldols, likely proceeding through a Z enolate.[1] Conversely, other protecting groups like benzoyl may favor the anti aldol product under the same conditions.[1] A systematic screen of protecting groups may be necessary for novel substrates.
-
-
Probable Cause B: Suboptimal Tertiary Amine Base
-
Causality: The steric profile of the amine base is critical. A base that is too small might compete with the ketone for coordination to the boron center. A base that is too bulky may lead to slow or incomplete enolization.
-
Solution: Triethylamine (Et₃N) is a common starting point. If selectivity is poor, switch to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). The increased bulk of DIPEA can help enforce a more organized transition state, potentially improving selectivity.
-
Data Presentation: Effect of Protecting Groups on Aldol Stereoselectivity
The following table summarizes literature findings on how different protecting groups on an L-erythrulose derivative influenced the stereochemical outcome of a Chx₂BCl-mediated aldol reaction.[1]
| Ketone Substrate Protecting Group (at C3 & C4) | Observed Aldol Product | Inferred Stereocontrol |
| Benzyl (Bn) | Exclusively syn | Non-chelation control |
| Benzoyl (Bz) | Predominantly anti | Potential chelation control |
| Bulky Silyl Ethers (e.g., TBS) | Predominantly syn | Steric-driven (Z-enolate) |
Issue 2: Low Reaction Yield or No Reaction
You've run the reaction, but the TLC shows only starting material, or the isolated yield is disappointingly low.
-
Probable Cause A: Reagent Decomposition or Impurities
-
Causality: Chx₂BCl is highly sensitive to air and moisture.[3] Trace amounts of water in the solvent, reagents, or from improperly dried glassware will rapidly consume the Chx₂BCl and any enolate that forms.
-
Solution: Implement a Strict Anhydrous Protocol.
-
Glassware: Oven- or flame-dry all glassware immediately before use and cool under a stream of inert gas.
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone) or high-purity anhydrous solvent from a commercial dispenser system.
-
Reagents: Ensure the ketone, aldehyde, and amine base are anhydrous. Liquid reagents should be distilled, and solid reagents dried under high vacuum.
-
Atmosphere: Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the entire setup, enolization, and aldol addition.
-
-
-
Probable Cause B: Inefficient Workup
-
Causality: The initial aldol product is a boron aldol-ate complex. This B-O bond is stable and must be cleaved to isolate the desired diol product. An incomplete workup will result in the loss of product.
-
Solution: Perform an Oxidative Workup. After the reaction is complete, the standard procedure is to quench the reaction at low temperature and cleave the boron complex. A common method involves the addition of a buffered solution of hydrogen peroxide (e.g., pH 7 buffer and 30% H₂O₂) and allowing the mixture to stir until the boron species are fully oxidized to boric acid and cyclohexanol, releasing the desired aldol product.
-
Part 3: Experimental Protocol & Workflow Visualization
Protocol: General Procedure for a Chx₂BCl-Mediated Stereoselective Aldol Addition
This protocol is a general guideline and must be adapted for specific substrates and scales.
-
Setup: Under a positive pressure of Argon, add anhydrous diethyl ether or dichloromethane (solvent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum. Cool the flask to 0 °C.
-
Enolization:
-
Add the ketone substrate (1.0 eq.) via syringe.
-
Add N,N-diisopropylethylamine (1.2 eq.) via syringe.
-
Slowly add this compound (1.1 eq., typically as a 1 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Stir the resulting slurry at 0 °C for 1-2 hours to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde (1.1 eq.) in the same anhydrous solvent dropwise via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
-
Workup:
-
Quench the reaction by slowly adding an equal volume of methanol at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add pH 7 phosphate buffer followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction.
-
Stir vigorously for 4-12 hours until the two layers are clear.
-
-
Isolation:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with the reaction solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow Visualization: Troubleshooting Poor Stereoselectivity
Caption: A logical workflow for troubleshooting stereoselectivity.
References
- Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Borane Reagents. Organic Chemistry Portal. [Link]
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
- Synthesis and Comparison of Reactivity of Amine-Borane Complexes.Chemistry & Chemical Technology.
- Enantioselective Reduction of Ketones. University of Regensburg.
- Boron Reagents in Synthesis: Boron Chemistry: An Overview. American Chemical Society.
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
This compound | C12H22BCl. PubChem, National Institutes of Health. [Link]
-
This compound, 1 X 25 mL (406139-25ML). MilliporeSigma® (Sigma-Aldrich). [Link]
-
This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. Request PDF on ResearchGate, originally from Organic Letters. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]
-
Chemical Activation of Lignocellulosic Precursors and Residues: What Else to Consider? MDPI. [Link]
-
The Effect of Chemical Activating Agent on the Properties of Activated Carbon from Sago Waste. MDPI. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. PubMed, National Institutes of Health. [Link]
-
This compound solut | 411124-50ML. SIGMA-ALDRICH | SLS. [Link]
-
Ketone Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. OrgChem.by. [Link]
-
Investigation of 1,3-Diketone and Nano-Copper Additives for Enhancing Boundary Lubrication Performance. MDPI. [Link]
Sources
Technical Support Center: Managing Exothermic Reactions with Dicyclohexylboryl Chloride (Cy₂BCl)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dicyclohexylboryl chloride (Cy₂BCl). This guide provides in-depth technical information, troubleshooting advice, and best practices for managing the highly exothermic and sensitive reactions involving this powerful synthetic reagent. Our focus is on ensuring experimental success while maintaining the highest standards of laboratory safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, reactivity, and safety of dicyclohexylboryl chloride.
Q1: What is dicyclohexylboryl chloride (Cy₂BCl) and why is it a preferred reagent in aldol reactions?
Dicyclohexylboryl chloride, also known as chlorodicyclohexylborane, is a sterically demanding organoborane reagent.[1] It is highly valued in organic synthesis for its ability to facilitate regio- and stereoselective enolboration of ketones and other carbonyl compounds. In the context of aldol additions, Cy₂BCl is used to generate specific boron enolates under kinetically controlled conditions.[2] The bulky dicyclohexyl groups provide excellent steric hindrance, which is instrumental in directing the stereochemical outcome of the subsequent carbon-carbon bond formation, often leading to high diastereoselectivity via a Zimmerman-Traxler transition state.[1][3]
Q2: What are the primary hazards associated with Cy₂BCl?
Cy₂BCl is a hazardous chemical that demands rigorous handling protocols. It is often supplied as a 1M solution in hexanes and is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4] Furthermore, it reacts violently with water and is moisture-sensitive. The reagent is corrosive and can cause severe skin burns and eye damage.[4] During its use and upon decomposition, it can release hazardous gases, including hydrogen chloride, carbon monoxide, and boron oxides.[5]
Q3: Why is the reaction of Cy₂BCl with a ketone and triethylamine (Et₃N) exothermic?
The exothermic nature of this reaction stems from the initial, rapid Lewis acid-base interaction. Cy₂BCl is a potent Lewis acid that coordinates to the carbonyl oxygen of the ketone.[3] This coordination significantly increases the acidity of the α-protons on the ketone. Consequently, a relatively weak base like triethylamine (Et₃N) can readily deprotonate the α-carbon to form the boron enolate.[3][6] This acid-base reaction is thermodynamically favorable and releases significant heat. The formation of a triethylammonium chloride precipitate can also help drive the reaction to completion.[3]
Q4: What is "thermal runaway" and how can it occur during a boron-mediated aldol reaction?
Thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[7] It occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[8] This imbalance leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a positive feedback loop that can result in boiling of solvents, a dangerous pressure increase, and potentially an explosion.[9] In a Cy₂BCl aldol reaction, thermal runaway can be triggered by:
-
Too-rapid addition of Cy₂BCl or the base (Et₃N).
-
Inadequate cooling or failure of the cooling bath.
-
Incorrect stoichiometry or use of overly concentrated reagents.
Q5: What are the essential storage and handling requirements for Cy₂BCl?
Given its pyrophoric and water-reactive nature, Cy₂BCl must be handled with extreme care.[4]
-
Storage: Keep containers tightly sealed and store under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials, often under refrigeration.
-
Handling: All manipulations must be performed under an inert atmosphere using Schlenk-line techniques or inside a glovebox.[1] Use only oven-dried glassware and anhydrous solvents. Ensure all metal equipment is grounded to prevent static discharge. Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and suitable gloves.
Section 2: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to identifying and mitigating common issues during reactions with Cy₂BCl.
| Problem | Potential Cause(s) | Immediate Corrective Action(s) | Preventative Measures |
| Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent addition rate is too fast.2. Cooling bath is inefficient or at the wrong temperature.3. Reagent concentration is higher than expected. | 1. Immediately stop the addition of the reagent. 2. Enhance cooling: add more dry ice or liquid nitrogen to the bath.3. If safe, add pre-chilled anhydrous solvent to dilute the reaction mixture and absorb heat. | 1. Use a syringe pump for a slow, precisely controlled addition.2. Monitor the internal reaction temperature, not just the bath temperature.[10]3. Ensure the cooling bath has sufficient capacity for the reaction scale and is maintained at the target temperature (e.g., -78 °C).[2] |
| Vigorous, Uncontrolled Gas Evolution During Quench | 1. Quenching agent (e.g., water, methanol) added too quickly.[11]2. Reaction mixture was not sufficiently cooled before quenching.3. Significant amount of unreacted pyrophoric material remains. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction is being adequately vented within a chemical fume hood.3. Lower the fume hood sash. | 1. Always quench at low temperatures (e.g., -78 °C or 0 °C).[10]2. Add the quenching agent extremely slowly, dropwise, with vigorous stirring.3. Use a stepwise quenching protocol: start with a less reactive protic source like isopropanol, followed by methanol, and finally water or an aqueous solution.[12] |
| Formation of Insoluble Precipitates Clogging Syringe/Cannula | 1. Triethylammonium chloride salt is precipitating from the solution.[3]2. The reagent or product is insoluble at the reaction temperature. | 1. Briefly and carefully warm the transfer line if it is external to the reaction flask.2. Add more pre-chilled anhydrous solvent to the reaction mixture to aid solubility. | 1. Use a solvent system where the salt has some minimal solubility or use a wider gauge cannula for transfers.2. Perform a small-scale test run to check for solubility issues at the target temperature. |
| Low Yield or Poor Stereoselectivity | 1. Poor temperature control allowed the reaction to deviate from kinetic control.[10]2. Accidental introduction of moisture, which rapidly destroys the Cy₂BCl reagent.3. Incorrect stoichiometry or order of addition. | 1. Review and validate the cooling protocol.2. Rigorously dry all glassware, solvents, and reagents before use.3. Ensure the correct order of addition (typically ketone, then base, then Cy₂BCl, followed by aldehyde).[3] | 1. Implement precise temperature monitoring and control.2. Use freshly distilled solvents and recently purchased, properly stored reagents.3. Double-check all calculations and measurements before starting the reaction. |
Section 3: Standard Operating Procedure (SOP) for a Controlled Boron Aldol Reaction
This SOP describes a representative procedure for the diastereoselective aldol addition between a ketone and an aldehyde using Cy₂BCl and Et₃N. Caution: This procedure must only be performed by trained personnel familiar with handling pyrophoric and air-sensitive reagents.
3.1. Reagents and Equipment
-
Dicyclohexylboryl chloride (1.0 M in hexanes)[4]
-
Triethylamine (Et₃N), freshly distilled from CaH₂
-
Ketone (e.g., propiophenone), freshly distilled or purified
-
Aldehyde (e.g., isobutyraldehyde), freshly distilled
-
Anhydrous diethyl ether (Et₂O) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching[10]
-
Schlenk flasks, syringes, needles, and cannula
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
3.2. Pre-Reaction Setup
-
Assemble all glassware and dry in an oven (>120 °C) overnight. Allow to cool to room temperature under a stream of inert gas.
-
Set up the reaction flask with a magnetic stir bar, septum, and inert gas inlet.
-
Prepare a dry ice/acetone bath and allow it to equilibrate at -78 °C.
3.3. Step-by-Step Reaction Procedure
-
Charge the reaction flask with the ketone (1.0 eq) and anhydrous Et₂O under a positive pressure of inert gas.
-
Cool the flask to -78 °C using the cooling bath.
-
Slowly add triethylamine (1.2 eq) via syringe while stirring.
-
Using a syringe pump, add the dicyclohexylboryl chloride solution (1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly. A white precipitate of triethylammonium chloride may form.[3]
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Slowly add the aldehyde (1.0 eq) dropwise via syringe over 20-30 minutes.
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours, monitoring progress by TLC if feasible.
3.4. Controlled Quenching Procedure
-
While maintaining the temperature at -78 °C, very slowly add pre-chilled methanol (e.g., 5 mL per 10 mmol of ketone) to quench any unreacted boron species.
-
After the initial exotherm subsides, slowly add saturated aqueous NH₄Cl solution dropwise.[10]
-
Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
3.5. Workup and Purification
-
Transfer the mixture to a separatory funnel and dilute with Et₂O.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualization & Workflow Diagrams
Visual aids help in understanding the workflow and decision-making process for managing these reactions safely.
Caption: High-level workflow for a standard Cy₂BCl mediated aldol reaction.
Caption: Decision tree for responding to a thermal runaway event.
References
-
University of California, Los Angeles. (n.d.). 12BL Experiment 8: Green Chem: Solvent-Free Aldol Condensation-Dehydration. Retrieved from UCLA Chemistry website. [Link]
-
Ho, T.-L., et al. (2010, February 16). Dicyclohexylboron chloride. ResearchGate. [Link]
-
California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from CSUB website. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from KGROUP website. [Link]
-
Organic Syntheses. (n.d.). (R)-Butan-2-one, 1-cyclohexyl, 1-hydroxy. Retrieved from Organic Syntheses website. [Link]
-
Organic Syntheses. (n.d.). Dicyclohexylboron trifluoromethanesulfonate. Retrieved from Organic Syntheses website. [Link]
-
Organic Syntheses. (n.d.). O-Pivaloyl-N-Boc-hydroxylamine. Retrieved from Organic Syntheses website. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from Wikipedia. [Link]
-
Reddit r/Chempros. (2022). Quenching guide. Retrieved from Reddit. [Link]
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from Organic Syntheses website. [Link]
-
O'Brien, P. (2021, June 15). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. [Link]
-
Vertiv. (n.d.). Thermal Management Modeling for Thermal Runaway Avoidance in Lithium-ion Batteries. Retrieved from Vertiv website. [Link]
-
Finegan, D. P., et al. (2018). Identifying the Cause of Rupture of Li-Ion Batteries during Thermal Runaway. ResearchGate. [Link]
Sources
- 1. Dicyclohexylborane | High-Purity Boron Reagent | RUO [benchchem.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 氯代二环己基硼烷 溶液 1 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. vertiv.com [vertiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Analytical Techniques for Monitoring Chlorodicyclohexylborane Reaction Progress
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring reactions involving Chlorodicyclohexylborane (Chx₂BCl). As a potent and selective reagent for generating enolboranes in asymmetric aldol additions and other carbonyl derivatizations, precise monitoring of its reaction progress is critical for optimizing yield, ensuring stereoselectivity, and understanding reaction kinetics.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and implementation of analytical techniques for monitoring Chx₂BCl reactions.
Q1: Which analytical technique is the most suitable for monitoring my this compound reaction?
A1: The optimal technique depends on the specific information you require (quantitative data, real-time monitoring, structural elucidation), the complexity of your reaction mixture, and the equipment available. Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is often the premier choice as it directly observes the boron atom at the core of the transformation.[2] However, other techniques have significant advantages. The selection can be guided by the following comparison:
Table 1: Comparison of Key Analytical Techniques for Monitoring Chx₂BCl Reactions
| Technique | Principle & Application | Advantages | Disadvantages |
| ¹¹B NMR Spectroscopy | Direct observation of all boron-containing species.[2] | Unambiguous and quantitative without an internal standard (relative to other boron species); provides structural information on boron's coordination state.[3] | Requires a multinuclear NMR spectrometer; quadrupolar nature of boron can lead to broad signals.[4] |
| ¹H NMR Spectroscopy | Monitors the disappearance of starting material (e.g., ketone α-protons) and the appearance of product signals. | Widely available; can be made quantitative with an internal standard; provides detailed structural information on the organic components.[5] | Boron-adjacent protons may have broad signals; spectral overlap can be an issue in complex mixtures. |
| Gas Chromatography (GC) | Separates volatile components after quenching and derivatization. | High sensitivity and resolution; excellent for quantifying conversion and identifying volatile byproducts.[6] | Destructive offline technique; Chx₂BCl and its enolate are not directly observable and require derivatization; risk of decomposition at high temperatures. |
| FTIR Spectroscopy | Monitors changes in functional group vibrations (e.g., C=O stretch of a ketone). | Excellent for real-time, in-situ monitoring using an ATR probe; non-destructive.[7] | Provides limited structural information; the key C-B and B-Cl stretches are in the complex fingerprint region and difficult to track directly.[8] |
| Titration | Determines the concentration of active borane or resulting boric acid after quenching. | Simple, low-cost method for determining overall reagent consumption.[9] | Provides no structural information or differentiation between active boron species; offline and destructive. |
Q2: How can I monitor my reaction in real-time?
A2: Real-time or in-situ monitoring is best achieved using Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) immersion probe.[7] This allows you to track the disappearance of the ketone's C=O stretching frequency and the appearance of the enolborane's C=C stretching frequency continuously without sampling. While more complex to set up, in-situ NMR is also a powerful tool for obtaining detailed, time-resolved mechanistic data.[10]
Q3: What are the key species I should be looking for with ¹¹B NMR spectroscopy?
A3: During a typical enolboration reaction with a ketone, you can expect to observe several distinct boron species, each with a characteristic chemical shift range. Monitoring the relative integrals of these peaks provides a quantitative picture of the reaction progress.
Table 2: Typical ¹¹B NMR Chemical Shifts for Species in a Chx₂BCl Enolboration
| Boron Species | Description | Typical ¹¹B Chemical Shift (ppm) |
| Chx₂BCl | Starting chloroborane reagent. | δ ≈ 75 - 85 (Tricoordinate) |
| Boron Enolate | The desired product of enolboration. | δ ≈ 50 - 60 (Tricoordinate, B-O bond)[11] |
| "Ate" Complex | Transient tetracoordinate intermediate. | δ ≈ 5 - 15 (Tetracoordinate) |
| (Chx₂B)₂O | Anhydride from trace moisture. | δ ≈ 55 - 65 (Tricoordinate) |
| Hydrolysis Products | e.g., Dicyclohexylborinic acid. | δ ≈ 45 - 55 (Tricoordinate, B-OH) |
Note: Exact chemical shifts can vary depending on solvent, temperature, and specific substrates.
Q4: Is derivatization always necessary for GC-MS analysis of my reaction?
A4: Yes. Organoboranes like Chx₂BCl and the resulting boron enolates are thermally unstable and highly reactive.[12] Direct injection into a GC will lead to decomposition and unreliable data. The standard procedure is to quench an aliquot of the reaction, typically with an aldehyde (for aldol products) or a proton source, followed by an oxidative workup (e.g., with hydrogen peroxide) to convert the C-B bond to a more stable and volatile C-OH bond.[12][13] The resulting alcohol or aldol product can then be analyzed by GC-MS.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analytical monitoring of Chx₂BCl reactions.
General Issues (Applicable to All Techniques)
-
Problem: Inconsistent results, low yields, or appearance of unexpected hydrolysis byproducts (e.g., dicyclohexylborinic acid).
-
Potential Cause: this compound and its intermediates are extremely sensitive to air and moisture.[14][15] Contamination can occur from wet solvents, glassware, or improper handling.
-
Recommended Solution:
-
Rigorous Inert Atmosphere: Use a glovebox or Schlenk line for all manipulations.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.
-
Proper Sampling: When taking aliquots for analysis, use a nitrogen-purged syringe and quench immediately into a prepared vial if necessary. For NMR, use a sealed J. Young tube or a standard tube sealed with a septum under positive inert gas pressure.
-
-
NMR Spectroscopy (¹¹B & ¹H)
-
Problem: Very broad peaks in the ¹¹B NMR spectrum, making integration difficult.
-
Potential Cause(s):
-
Quadrupolar Relaxation: ¹¹B is a quadrupolar nucleus (I=3/2), which leads to inherently broader lines than spin-1/2 nuclei.[4]
-
Chemical Exchange: The species in solution may be in dynamic equilibrium, broadening the observed signals.
-
-
Recommended Solution(s):
-
Acquisition Parameters: Use a shorter pulse delay and a wider spectral width. Do not use proton decoupling if B-H coupling is suspected.
-
Lower Temperature: Cooling the sample can slow down exchange processes, resulting in sharper signals.
-
Higher Field Strength: A higher-field NMR spectrometer will provide better signal dispersion and resolution.
-
-
-
Problem: Unexpected signals appear in the ¹¹B NMR spectrum.
-
Potential Cause(s):
-
Impurity in Starting Material: The commercial Chx₂BCl may contain impurities.
-
Side Reactions: Reaction with trace moisture or oxygen can generate species like (Chx₂B)₂O or borinic acids.
-
Isomerization: Under certain conditions, organoboranes can undergo isomerization.[16]
-
-
Recommended Solution: Use the workflow below to diagnose the issue.
-
Caption: Troubleshooting workflow for unexpected NMR signals.
Gas Chromatography (GC & GC-MS)
-
Problem: No product peak is observed, only starting material (after quench and workup).
-
Potential Cause(s):
-
Ineffective Quench/Workup: The C-B bond was not fully converted to a C-OH bond, leaving a non-volatile species.
-
Product Degradation: The product may be thermally labile and degrading in the hot GC injector.
-
-
Recommended Solution(s):
-
Optimize Workup: Ensure the oxidative workup (e.g., NaOH/H₂O₂) is stirred for a sufficient time (can be several hours) and that the oxidant is fresh.[6]
-
Lower Injector Temperature: Reduce the GC injector temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization.
-
Derivatization: Consider silylating the resulting alcohol (e.g., with BSTFA) to increase its volatility and thermal stability.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by ¹¹B NMR Spectroscopy
This protocol describes the preparation of an NMR sample from a Chx₂BCl reaction for quantitative analysis.
-
Preparation: In a glovebox or under a strong flow of inert gas, prepare a J. Young NMR tube or a standard NMR tube with a septum cap.
-
Sampling: At a designated time point, withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a dry, gas-tight syringe.
-
Dilution: Immediately transfer the aliquot into the prepared NMR tube containing ~0.5 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is free of reactive impurities.
-
Sealing: Securely seal the NMR tube under an inert atmosphere.
-
Acquisition: Acquire a quantitative ¹¹B NMR spectrum. A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the boron species is recommended for accurate integration.
-
Analysis: Integrate the signals corresponding to the starting Chx₂BCl, the boron enolate, and any other boron-containing species. Calculate the percent conversion by comparing the integral of the product peak to the sum of all boron species integrals.[2]
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol details the quenching and workup procedure to convert organoborane intermediates into GC-amenable analytes.
-
Sampling: Withdraw an accurate aliquot (e.g., 100 µL) of the reaction mixture and quench it into a vial containing a suitable solvent (e.g., 1 mL of diethyl ether) and an internal standard (e.g., dodecane).
-
Oxidative Workup: To the quenched solution, add 3 M aqueous NaOH (0.5 mL) followed by the slow, dropwise addition of 30% H₂O₂ (0.5 mL) while cooling in an ice bath.
-
Reaction: Remove the vial from the ice bath and stir vigorously at room temperature for at least 2 hours, or until the conversion is complete (can be monitored by TLC).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 2 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure if necessary.
-
Analysis: Dilute the final sample to a suitable concentration for injection into the GC-MS.[8]
Section 4: Visual Decision Aid
The selection of the right analytical tool is paramount for efficient research. The following diagram provides a logical pathway for choosing the most appropriate technique based on experimental needs.
Caption: Decision tree for selecting an analytical technique.
References
- Benchchem. Monitoring Alpine-Borane Reactions: A Comparative Guide to นนB NMR and FT-IR Spectroscopy. Benchchem.
- ChemicalBook. Borane-tetrahydrofuran complex(14044-65-6)IR1. ChemicalBook.
- Unknown Author. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- ResearchGate. ¹H NMR‐reaction progress monitoring. ResearchGate.
- Unknown Author. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds.
- SDSU Chemistry. 11B NMR Chemical Shifts. SDSU Chemistry.
- Sigma-Aldrich. This compound 98 36140-19-9. Sigma-Aldrich.
- Magritek. (2018). Boron NMR Spectroscopy. Magritek.
- MilliporeSigma. This compound, 1 X 25 mL (406139-25ML). MilliporeSigma.
- PubMed. (2019). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. PubMed.
- Hach. Boric Acid. Hach.
- U.S. Borax. Boron testing methods. U.S. Borax.
- Sigma-Aldrich. This compound 1M hexanes 36140-19-9. Sigma-Aldrich.
- Unknown Author. Organoborane Chemistry.
- Organic Chemistry Portal. Brown Hydroboration. Organic Chemistry Portal.
- Unknown Author. High-precision coulometric titrations of boric acid.
- The Royal Society of Chemistry. Instrumentation and chemicals. The Royal Society of Chemistry.
- Callery. Borane-Tetrahydrofuran Complex (BTHF). Callery.
- Carolina Knowledge Center. (2022). Titrations: Techniques and Calculations. Carolina Knowledge Center.
- Unknown Author. Titration Fundamentals.
- Sigma-Aldrich. This compound 98 36140-19-9. Sigma-Aldrich.
- Sigma-Aldrich. This compound solution. Sigma-Aldrich.
- Sigma-Aldrich. This compound 98 36140-19-9. Sigma-Aldrich.
- Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
- PubChem. This compound | C12H22BCl | CID 4413142. PubChem.
- YouTube. (2022). Hydroboration (Oxidation) Explained | Steps and Examples. YouTube.
- ResearchGate. Hydration of tetrahydrofuran derived from FTIR spectroscopy. ResearchGate.
- Chemistry LibreTexts. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts.
- Sigma-Aldrich. Borane tetrahydrofuran complex solution. Sigma-Aldrich.
- Wikipedia. Borane–tetrahydrofuran. Wikipedia.
- Slideshare. Organoborane or Organoboron compounds. Slideshare.
- Benchchem. A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
- Science Trove. Further reactions of organoboranes. Science Trove.
- Sigma-Aldrich. This compound 98 36140-19-9. Sigma-Aldrich.
- Benchchem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Benchchem.
- Merck Millipore. PCR Troubleshooting Tips. Merck Millipore.
Sources
- 1. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron NMR Spectroscopy - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boron testing methods | U.S. Borax [borax.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. media.msanet.com [media.msanet.com]
- 15. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. oxfordsciencetrove.com [oxfordsciencetrove.com]
Technical Support Center: Synthesis of Complex Molecules Using Chlorodicyclohexylborane
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing Chlorodicyclohexylborane (Cy₂BCl) for the synthesis of complex molecules. As a powerful and sterically demanding reagent, Cy₂BCl is invaluable for achieving high regio- and stereoselectivity, particularly in aldol additions via the formation of boron enolates. However, its reactivity and sensitivity present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound. The format is designed to help you quickly identify your issue and implement a robust solution.
Problem 1: Low or No Product Yield
You've run your reaction and after work-up, the yield of your desired product is significantly lower than expected or non-existent.
Possible Causes & Solutions
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Reagent Decomposition | This compound is pyrophoric, catching fire spontaneously on exposure to air, and reacts vigorously with moisture.[1][2] Contamination from air or water will rapidly decompose the reagent, rendering it inactive for the desired enolization. | Action: Always use fresh, high-quality Cy₂BCl and handle it under strictly anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere). Protocol: Use oven-dried or flame-dried glassware. Employ Sure/Seal™ bottles and syringe/cannula techniques for all transfers. Use anhydrous solvents. |
| Inefficient Enolization | The formation of the boron enolate is the critical first step. This process is highly dependent on the choice of base, temperature, and the steric/electronic properties of your ketone substrate. An insufficiently strong base or improper temperature can lead to incomplete enolization. | Action: Optimize the enolization conditions. Triethylamine (Et₃N) is commonly used, but for less acidic ketones, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) may be required. Enolization is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control.[3] |
| Side Reactions | Cy₂BCl is a potent Lewis acid and can promote undesired side reactions if not properly controlled. Additionally, if the boron enolate is not trapped efficiently by the electrophile (e.g., an aldehyde), it can decompose or react with other species in the mixture. | Action: Ensure the aldehyde is added slowly to the pre-formed enolate at low temperature. The aldehyde should be of high purity, as impurities can interfere with the reaction. |
| Work-up Issues | Boron-containing byproducts can be difficult to separate from the desired product, leading to apparent low yields due to product loss during purification.[4][5] | Action: Employ a specialized work-up procedure designed to remove boron species. Protocol: See the detailed "Boron Residue Removal Protocol" in this guide. |
Problem 2: Poor Stereoselectivity (Incorrect syn:anti Ratio)
The primary reason for using Cy₂BCl is to control stereochemistry. If you are observing a mixture of diastereomers or the undesired isomer as the major product, several factors could be at play.
Causality: The Zimmerman-Traxler Model
The stereochemical outcome of boron-mediated aldol reactions is generally predicted by the Zimmerman-Traxler transition state model. This compound, due to its significant steric bulk, strongly favors the formation of the (Z)-enolate. This (Z)-enolate then reacts with an aldehyde through a chair-like six-membered transition state to predominantly yield the syn-aldol product. Deviation from this outcome points to issues in enolate formation or the transition state.
Troubleshooting Workflow for Stereoselectivity
Caption: Troubleshooting workflow for poor aldol stereoselectivity.
Detailed Solutions
-
Substrate Protecting Groups: The nature of protecting groups on your ketone, particularly at the α-position, can dramatically influence enolate geometry. Ketones with bulky silyloxy groups have been shown to give syn aldols, consistent with the formation of a (Z)-enolate.[6] This observation suggests that chelation control is not the dominant pathway when sterically crowded protecting groups are present.[3][6]
-
Amine Base Selection: The steric bulk of the tertiary amine used for deprotonation plays a crucial role. While triethylamine is common, its interaction with the bulky dicyclohexylboron moiety and the ketone substrate influences the transition state for enolization. Forcing the reaction towards the (Z)-enolate is key for syn products.
-
Solvent Effects: (Z)-enolates are generally favored in less polar solvents like hexanes or diethyl ether, which stabilize the closed Zimmerman-Traxler transition state.[3] More polar solvents can lead to a more open transition state, eroding stereoselectivity.
Problem 3: Difficult Product Purification & Persistent Impurities
After the reaction work-up, you struggle to isolate your pure product, often observing broad spots on TLC or persistent boron-containing impurities in your NMR spectrum.
Possible Causes & Solutions
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Boron Byproduct Contamination | The dicyclohexylborinic acid or its esters formed after the reaction can be difficult to remove. These compounds can be sticky oils or waxes and may co-elute with your product on silica gel.[4] | Action: Perform an oxidative work-up followed by extraction or use a specialized boron removal technique. Protocol: See "Boron Residue Removal Protocol" below. |
| Product Decomposition on Silica Gel | The Lewis acidic nature of standard silica gel can cause decomposition of sensitive products, such as β-hydroxy ketones (aldol products), which can undergo retro-aldol reactions or dehydration.[4] | Action: Use a less acidic stationary phase or deactivate the silica gel. Protocol: Consider using neutral alumina for chromatography. Alternatively, pre-treat the silica gel by preparing a slurry with a small amount of triethylamine in the eluent to neutralize acidic sites. |
| Formation of Dicyclohexyl Urea | If dicyclohexylcarbodiimide (DCC) was used in a preceding step, the resulting dicyclohexylurea (DCU) byproduct can be very difficult to remove. | Action: While not directly related to Cy₂BCl, this is a common issue in complex synthesis. DCU has low solubility in many solvents. Protocol: Filter the crude reaction mixture before aqueous work-up. Acetonitrile is a good solvent for this as DCU is poorly soluble in it.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Cy₂BCl-Mediated syn-Aldol Reaction
This protocol provides a reliable starting point for the stereoselective synthesis of a syn-aldol adduct.
Workflow Diagram
Sources
Validation & Comparative
A Comparative Guide to Hydroboration: Chlorodicyclohexylborane vs. 9-BBN
For researchers, scientists, and professionals in drug development, the selective functionalization of alkenes and alkynes is a critical step in the synthesis of complex molecules. Hydroboration-oxidation stands as a powerful and versatile method for the anti-Markovnikov hydration of unsaturated carbon-carbon bonds. The choice of the borane reagent is paramount, as it dictates the regioselectivity, stereoselectivity, and overall efficiency of the transformation. This guide provides an in-depth, objective comparison of two prominent dialkylboranes: chlorodicyclohexylborane (Chx₂BCl) and 9-borabicyclo[3.3.1]nonane (9-BBN), supported by experimental data and detailed protocols to inform your synthetic strategies.
The hydroboration of unsaturated compounds involves the addition of a boron-hydrogen bond across a double or triple bond. To achieve high regioselectivity and prevent undesired side reactions like dihydroboration of alkynes, sterically hindered dialkylboranes are the reagents of choice.[1] These reagents not only enhance the placement of the boron atom at the less sterically hindered carbon but also modulate the reactivity of the hydroborating agent.
This compound (Chx₂BCl): A Potent Reagent for Enolboration
This compound is a highly effective reagent primarily utilized for the regio- and stereoselective formation of boron enolates from ketones and other carbonyl compounds.[2] While it can be used for the hydroboration of alkenes and alkynes, its application in this area is less common compared to 9-BBN.
Synthesis and Handling: this compound is typically prepared by the hydroboration of two equivalents of cyclohexene with a borane source, such as borane-dimethyl sulfide (BMS), followed by treatment with anhydrous hydrogen chloride.[3] It is commercially available as a solution in hexanes or as a neat liquid.[2] Chx₂BCl is pyrophoric, catching fire spontaneously upon exposure to air, and reacts violently with water.[4] It is also corrosive and causes severe skin burns and eye damage.[4] Therefore, it must be handled under an inert atmosphere using appropriate personal protective equipment.[4]
Reactivity Profile: The primary utility of this compound lies in its ability to generate boron enolates for stereoselective aldol reactions.[5] The chlorine atom enhances the Lewis acidity of the boron center, facilitating the enolization of carbonyl compounds.
9-Borabicyclo[3.3.1]nonane (9-BBN): The Gold Standard for Selective Hydroboration
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly versatile and selective hydroborating agent.[6] Its rigid bicyclic structure imparts exceptional thermal stability and a high degree of regioselectivity in the hydroboration of alkenes and alkynes.[6][7]
Synthesis and Handling: 9-BBN is synthesized by the hydroboration of 1,5-cyclooctadiene with a borane source like borane-dimethyl sulfide complex.[7][8] It exists as a stable, white crystalline solid that is a hydride-bridged dimer.[7][9] Unlike many other boranes, 9-BBN can be handled in the air for brief periods without significant decomposition, although storage and handling under an inert atmosphere are recommended to prevent potential formation of pyrophoric contaminants.[8][10] It is commercially available as a solid or as a solution in tetrahydrofuran (THF).[7][11] While less hazardous than Chx₂BCl, 9-BBN is still air and moisture-sensitive and can be pyrophoric.[12][13]
Reactivity Profile: 9-BBN exhibits remarkable regioselectivity, adding to the less sterically hindered carbon of a double or triple bond with high fidelity.[6][14] This makes it an excellent choice for the anti-Markovnikov hydration of terminal alkenes and alkynes.[7][15] Its steric bulk effectively prevents the dihydroboration of alkynes.[1] Furthermore, 9-BBN can selectively reduce certain functional groups, such as aldehydes, ketones, and acid chlorides.[9]
Head-to-Head Comparison: Performance in Hydroboration
The choice between this compound and 9-BBN for hydroboration hinges on the specific substrate and the desired outcome.
| Feature | This compound (Chx₂BCl) | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Primary Application | Stereoselective enolboration for aldol reactions[2] | Highly regioselective hydroboration of alkenes and alkynes[6][11] |
| Regioselectivity | Good | Excellent, often exceeding 99% for terminal alkenes[16][17] |
| Steric Hindrance | High | Very High, due to rigid bicyclic structure[18] |
| Chemoselectivity | Primarily reactive towards carbonyls for enolate formation | High, tolerates many functional groups[9][14] |
| Handling | Pyrophoric liquid/solution, highly sensitive to air and moisture[4] | Crystalline solid or solution, moderately air-stable[8][10] |
Experimental Data Synopsis:
The superior regioselectivity of 9-BBN is well-documented. For instance, in the hydroboration of 1-hexene, 9-BBN provides the terminal alcohol with 99.9% regioselectivity, compared to 94% for diborane.[16] With a more sterically hindered alkene like 4-methyl-2-pentene, 9-BBN achieves 99.8% regioselectivity, a significant improvement over the 57% observed with diborane.[16][17] While direct comparative data for Chx₂BCl in hydroboration of simple alkenes is less common in the literature, its primary role remains in carbonyl chemistry.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Decene with 9-BBN
This procedure details the hydroboration of a terminal alkene followed by oxidation to the corresponding primary alcohol.
Workflow Diagram:
Caption: Workflow for the hydroboration-oxidation of 1-decene using 9-BBN.
Methodology:
-
A flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 9-BBN dimer (13.6 mmol).
-
Anhydrous tetrahydrofuran (75 mL) is added, and the resulting suspension is cooled to 0 °C in an ice bath.
-
1-Decene (26.3 mmol) is added dropwise via syringe.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then cooled to 0 °C, and water (50 mL) is added slowly.
-
Sodium perborate tetrahydrate (105 mmol) is added portion-wise, ensuring the temperature does not exceed 30 °C.
-
The mixture is stirred vigorously for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water (3 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford 1-decanol.[19]
Protocol 2: Preparation of Dicyclohexylchloroborane
This protocol describes the synthesis of this compound from cyclohexene.
Workflow Diagram:
Caption: Synthesis of this compound.
Methodology:
-
A flame-dried, 500-mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with diethyl ether (150 mL) and cyclohexene (400 mmol).
-
The flask is cooled in an ice bath, and borane-methyl sulfide (200 mmol) is added slowly. The mixture is stirred for 3 hours at 0 °C, during which dicyclohexylborane precipitates as a white solid.
-
The supernatant is removed via a double-ended needle, and the solid is washed with diethyl ether.
-
The solid dicyclohexylborane is suspended in 100 mL of diethyl ether, and a 3M solution of anhydrous HCl in ether (200 mmol) is added slowly at 0 °C. Caution: Hydrogen gas is rapidly evolved and must be vented safely.
-
A clear solution is obtained. The product, this compound, can be purified by distillation under reduced pressure.[3]
Conclusion and Recommendations
For applications requiring the highly selective hydroboration of alkenes and alkynes to furnish anti-Markovnikov alcohols or aldehydes/ketones (from alkynes), 9-BBN is the superior reagent . Its exceptional regioselectivity, thermal stability, and relative ease of handling make it a reliable and versatile tool in organic synthesis.[6]
This compound , on the other hand, finds its niche in the stereoselective generation of boron enolates for aldol reactions . While it can effect hydroboration, its heightened reactivity and hazardous nature make it less ideal for this purpose compared to the more user-friendly and selective 9-BBN.
The choice between these two reagents should be guided by the specific transformation intended. For hydroboration-oxidation, 9-BBN is the recommended choice. For stereocontrolled aldol additions via boron enolates, this compound is a powerful option, provided the necessary precautions for handling a pyrophoric reagent are strictly followed.
References
-
Organic Chemistry Portal. Brown Hydroboration. [Link]
-
Soderquist, J. A.; Brown, H. C. 9-borabicyclo[3.3.1]nonane dimer. Organic Syntheses. [Link]
-
Chem Conjugated. 9-BBN Applications. [Link]
-
Wikipedia. 9-Borabicyclo(3.3.1)nonane. [Link]
-
Kwan, E. E. synthesis of 9-borabicyclo[3.3.1]nonane (9-bbn). [Link]
-
Dhillon, R. S. Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. [Link]
-
Pearson+. The bulky borane 9-BBN was developed to enhance the selectivity of hydroboration. [Link]
-
SpiroChem. Innovations in 9-BBN Synthesis and Application: A Look Ahead. [Link]
-
Midland, M. M.; Petre, J. E.; Zderic, S. A. bicyclo[3.3.1]nonan-9-one. Organic Syntheses. [Link]
-
Common Organic Chemistry. 9-Borabicyclo[3.3.1]nonane [9-BBN]. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 9-BBN crystalline dimer, 98%. [Link]
-
ResearchGate. 9-Borabicyclo[3.3.1]nonane (9-BBN). [Link]
-
PrepChem.com. Preparation of Dicyclohexylchloroborane. [Link]
-
MilliporeSigma. Hydroboration-Oxidation of Alkenes. [Link]
-
Chemistry LibreTexts. 9.9: Addition of Boron Hydrides to Alkenes. Organoboranes. [Link]
-
Master Organic Chemistry. Hydroboration of Alkenes. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
PubChem. This compound. [Link]
-
Brown, H. C.; Kulkarni, S. U.; Rao, C. G. Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes. PNAS. [Link]
-
SLS. This compound solut. [Link]
-
Castillo, R. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. Redalyc. [Link]
-
American Journal of Undergraduate Research. 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. [Link]
-
Mukaiyama, T.; Inoue, T. dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses. [Link]
-
Pearson+. The bulky borane 9-BBN was developed to enhance the selectivity of hydroboration. [Link]
-
ChemRxiv. Hydroboration of C=O Bonds Using an Iron-Borane complex: Isolation of an Iron(I) Ketyl Radical. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. クロロジシクロヘキシルボラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. 9-Borabicyclo(3.3.1)nonane - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 9-Borabicyclo[3.3.1]nonane [9-BBN] [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Brown Hydroboration [organic-chemistry.org]
- 16. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 17. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 18. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 19. ekwan.github.io [ekwan.github.io]
A Tale of Two Boranes: A Comparative Guide to Dicyclohexylboryl Chloride and Diisopinocampheylborane in Asymmetric Synthesis
In the intricate landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral boron reagents have emerged as indispensable tools. Their ability to form well-defined, rigid transition states allows for the predictable and highly selective formation of stereocenters. Among the arsenal of available reagents, dicyclohexylboryl chloride ((c-Hex)₂BCl) and diisopinocampheylborane (Ipc₂BH) stand out for their distinct applications and stereochemical-directing abilities. This guide provides an in-depth comparison of these two powerful reagents, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal reagent for their synthetic challenges.
The Foundation: Asymmetric Synthesis and the Role of Boron Reagents
The synthesis of single enantiomers of chiral molecules is a cornerstone of modern drug development and materials science. Asymmetric synthesis aims to achieve this by employing chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. Boron reagents, with their Lewis acidic nature and ability to form covalent bonds with carbonyl oxygen atoms, excel in creating organized, chair-like six-membered transition states in reactions such as aldol additions and reductions. This organization minimizes steric interactions and dictates the facial selectivity of the reaction, leading to high levels of enantio- and diastereoselectivity.
Dicyclohexylboryl Chloride ((c-Hex)₂BCl): A Master of Anti-Selective Aldol Reactions
Dicyclohexylboryl chloride is a powerful reagent primarily utilized for the stereoselective formation of boron enolates from ketones, which then undergo diastereoselective aldol additions. Its efficacy lies in its steric bulk, which plays a crucial role in determining the geometry of the resulting enolate.
Mechanism of Action and Stereochemical Control
In the presence of a tertiary amine base, such as triethylamine (Et₃N), (c-Hex)₂BCl reacts with a ketone to form a boron enolate. The bulky cyclohexyl groups on the boron atom sterically favor the formation of the (E)-enolate to minimize non-bonded interactions. This (E)-enolate then reacts with an aldehyde via a Zimmerman-Traxler transition state, a chair-like six-membered ring, to predominantly afford the anti-aldol adduct. The substituent on the aldehyde preferentially occupies an equatorial position in the transition state to avoid 1,3-diaxial interactions, leading to the observed diastereoselectivity.[1]
Figure 1. Workflow for (c-Hex)₂BCl-mediated anti-selective aldol reaction.
Applications and Experimental Data
(c-Hex)₂BCl has been extensively used in the synthesis of complex natural products where the formation of anti-1,2-diols is required. For instance, in the Paterson group, it has been a go-to reagent for controlling stereochemistry in polyketide synthesis.[2] The stereoselectivity of these reactions is often excellent, with diastereomeric ratios (d.r.) exceeding 95:5.
| Ketone Substrate | Aldehyde | Base | Solvent | Temp (°C) | d.r. (anti:syn) | Yield (%) | Reference |
| Diethyl Ketone | Benzaldehyde | Et₃N | CH₂Cl₂ | -78 to 0 | >97:3 | 75 | [1] |
| Propiophenone | Isobutyraldehyde | Et₃N | Ether | -78 | 95:5 | 85 | [3] |
| α-Benzyloxy Ketone | Acetaldehyde | Et₃N | CH₂Cl₂ | -78 | >95:5 | 80 | [4] |
Table 1. Representative experimental data for (c-Hex)₂BCl-mediated aldol reactions.
Diisopinocampheylborane (Ipc₂BH): A Versatile Chiral Reagent for Hydroboration and Reductive Aldol Reactions
Derived from the readily available chiral terpene α-pinene, diisopinocampheylborane is a cornerstone of asymmetric synthesis, most famously for the Brown asymmetric hydroboration.[5] However, its utility extends to the realm of asymmetric reductions and, more recently, to stereoselective reductive aldol reactions.
Mechanism of Action and Stereochemical Control
1. Asymmetric Hydroboration: Ipc₂BH adds to prochiral alkenes in a syn-fashion, with the boron atom adding to the less substituted carbon and the hydride to the more substituted one. The two bulky isopinocampheyl groups create a highly chiral environment, forcing the alkene to approach from the less sterically hindered face. Subsequent oxidation of the resulting organoborane with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group with retention of configuration, yielding a chiral alcohol with high enantiomeric excess (ee).[6]
2. Asymmetric Reductive Aldol Reactions: In a more recent application, Ipc₂BH can be used to generate chiral boron enolates directly from α,β-unsaturated carbonyl compounds through a 1,4-reduction (conjugate addition of hydride). For example, the hydroboration of N-acryloylmorpholine with Ipc₂BH leads to the formation of a (Z)-enolborinate. This (Z)-enolate then reacts with aldehydes in a Zimmerman-Traxler transition state to furnish syn-aldol products with exceptional enantio- and diastereoselectivity.[7] This transformation provides a powerful method for accessing syn-aldol adducts, a complementary approach to the anti-selectivity of (c-Hex)₂BCl.
Figure 2. Workflow for Ipc₂BH-mediated syn-selective reductive aldol reaction.
Applications and Experimental Data
The primary application of Ipc₂BH is in the synthesis of chiral alcohols from alkenes. However, its use in reductive aldol reactions is a rapidly growing area of interest.
| α,β-Unsaturated Substrate | Aldehyde | Solvent | Temp (°C) | d.r. (syn:anti) | ee (%) | Yield (%) | Reference |
| N-Acryloylmorpholine | Isovaleraldehyde | Et₂O | -78 | >20:1 | 98 | 91 | [7] |
| N-Acryloylmorpholine | Benzaldehyde | Et₂O | -78 | >20:1 | 96 | 85 | [7] |
| tert-Butyl Acrylate | Cyclohexanecarboxaldehyde | Et₂O | -78 | >20:1 (anti) | 86 | 82 | [8] |
Table 2. Representative experimental data for Ipc₂BH-mediated reductive aldol reactions.
Head-to-Head Comparison: (c-Hex)₂BCl vs. Ipc₂BH in Asymmetric Aldol Reactions
The choice between dicyclohexylboryl chloride and diisopinocampheylborane for an asymmetric aldol reaction hinges on the desired diastereomer of the product.
| Feature | Dicyclohexylboryl Chloride ((c-Hex)₂BCl) | Diisopinocampheylborane (Ipc₂BH) |
| Primary Application | Diastereoselective aldol reactions | Asymmetric hydroboration, asymmetric reductions, reductive aldol reactions |
| Enolate Geometry | Predominantly (E)-enolate | Can generate (Z)-enolates from α,β-unsaturated systems |
| Aldol Diastereoselectivity | Predominantly anti | Predominantly syn (in reductive aldol of amides) or anti (in reductive aldol of esters) |
| Source of Chirality | Achiral reagent; relies on substrate control or chiral auxiliaries | Chiral reagent; induces enantioselectivity |
| Mechanism | Enolization of a ketone followed by aldol addition | 1,4-Reduction of an α,β-unsaturated system to form an enolate, followed by aldol addition |
| Substrate Scope | Ketones | α,β-Unsaturated amides and esters |
Table 3. Direct comparison of (c-Hex)₂BCl and Ipc₂BH for asymmetric aldol reactions.
Experimental Protocols
Protocol 1: (c-Hex)₂BCl-Mediated Anti-Selective Aldol Reaction
Materials:
-
Ketone (1.0 equiv)
-
Dicyclohexylboryl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Aqueous hydrogen peroxide (30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the ketone and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add triethylamine dropwise, followed by the dropwise addition of dicyclohexylboryl chloride.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C and add the aldehyde dropwise.
-
Stir at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by adding methanol at -78 °C, followed by saturated aqueous NaHCO₃ and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ipc₂BH-Mediated Syn-Selective Reductive Aldol Reaction
Materials:
-
N-Acryloylmorpholine (1.0 equiv)
-
(-)-Diisopinocampheylborane (1.1 equiv)
-
Aldehyde (0.85 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
Aqueous hydrogen peroxide (30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of N-acryloylmorpholine in anhydrous Et₂O.
-
Cool the solution to 0 °C (ice bath).
-
Add a solution of (-)-diisopinocampheylborane in Et₂O dropwise.
-
Stir the mixture at 0 °C for 2 hours to form the (Z)-enolborinate.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of the aldehyde in Et₂O dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction by adding methanol at -78 °C.
-
Add phosphate buffer (pH 7) and 30% hydrogen peroxide at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Separate the layers and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Dicyclohexylboryl chloride and diisopinocampheylborane are both formidable reagents in the field of asymmetric synthesis, yet they offer distinct and often complementary stereochemical outcomes in aldol-type transformations. (c-Hex)₂BCl is the reagent of choice for generating (E)-enolates from ketones to produce anti-aldol products. In contrast, Ipc₂BH, a chiral reagent in its own right, provides access to syn-aldol products with high enantioselectivity through the reductive aldol reaction of α,β-unsaturated amides. The understanding of their respective mechanisms and stereochemical models allows for the rational design of synthetic routes to complex molecules with precise control over the stereochemistry. The choice between these two powerful boranes will ultimately be dictated by the desired stereochemical outcome and the nature of the starting materials.
References
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
-
Krische, M. J., et al. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine. J. Am. Chem. Soc.2013 , 135 (36), 13490–13493. [Link]
-
Paterson, I.; Gibson, K. R.; Oballa, R. M. Aldol Reactions of β-Oxygenated Methyl Ketones. Tetrahedron Lett.1996 , 37 (48), 8585-8588. [Link]
-
Brown, H. C.; Zweifel, G. Hydroboration. XIX. The Reaction of Diisopinocampheylborane with Representative trans and Hindered Olefins. Triisopinocampheyldiborane as a Reagent for the Hydroboration of Hindered Olefins. J. Am. Chem. Soc.1961 , 83 (18), 3834–3840. [Link]
-
Making Molecules. Asymmetric Hydroboration. [Link]
-
Krische, M. J., et al. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols. Angew. Chem. Int. Ed.2013 , 52 (49), 12930-12933. [Link]
-
Myers, A. G. The Zimmerman-Traxler Model for the Aldol Reaction. [Link]
-
Brown, H. C.; Bhat, K. S.; Randad, R. S. Enolboration. 1. Dicyclohexylchloroborane/triethylamine as a convenient reagent for enolboration of ketones and other carbonyl derivatives. J. Org. Chem.1989 , 54 (7), 1570–1576. [Link]
-
Paterson, I.; Goodman, J. M.; Lister, M. A.; Schumann, R. C.; McClure, C. K.; Norcross, R. D. The Boron-Mediated Aldol Reaction of α-Unsubstituted Chiral Ketones. Tetrahedron1990 , 46 (13-14), 4663-4684. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Brown Hydroboration [organic-chemistry.org]
- 6. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 7. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chlorodicyclohexylborane and Other Lewis Acid Catalysts
Introduction: The Central Role of Lewis Acids in Modern Synthesis
In the landscape of organic synthesis, Lewis acid catalysis stands as a cornerstone methodology for constructing molecular complexity. By accepting a pair of electrons, a Lewis acid activates a substrate, typically a carbonyl compound or an imine, rendering it significantly more electrophilic and susceptible to nucleophilic attack. This fundamental principle underpins a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, from the classic Friedel-Crafts and aldol reactions to complex stereoselective transformations.[1] The choice of Lewis acid is critical, as it dictates not only the rate of reaction but also the chemo-, regio-, and stereoselectivity of the outcome.
While traditional Lewis acids like titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂) are workhorses in the field, the demand for higher precision and selectivity has driven the development of more sophisticated catalysts. Among these, organoboranes have emerged as a uniquely versatile class. This guide provides an in-depth comparison of Chlorodicyclohexylborane ((c-Hex)₂BCl) with other prominent Lewis acids, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.
This compound: A Specialist in Stereocontrol
This compound, often abbreviated as (c-Hex)₂BCl, is a dialkylboron halide distinguished by the two bulky cyclohexyl groups attached to the boron center. This steric encumbrance is not a liability but its defining feature, making it an exceptional reagent for stereoselective synthesis, particularly in the realm of the aldol reaction.
Causality Behind its Efficacy: The primary function of (c-Hex)₂BCl in aldol reactions is to mediate the formation of a boron enolate from a ketone or thioester. The reaction of the ketone with (c-Hex)₂BCl in the presence of a mild amine base (like triethylamine) generates the enolate with high geometric selectivity.[2] The bulky cyclohexyl groups play a crucial role in directing this enolization process. Once formed, the boron enolate reacts with an aldehyde via a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model .[3][4][5] The rigidity of this transition state, enforced by the short, covalent boron-oxygen bonds and the steric demands of the cyclohexyl groups, minimizes competing reaction pathways and translates the enolate geometry directly into the stereochemistry of the aldol product with exceptional fidelity.[2][3]
-
(E)-enolates , preferentially formed with (c-Hex)₂BCl and triethylamine, lead reliably to anti-aldol products.[5]
-
(Z)-enolates , formed under different conditions (e.g., using dicyclohexylboron triflate), yield syn-aldol products.[5]
This predictable and high-fidelity stereochemical control is the hallmark of this compound's efficacy.
Comparative Analysis of Lewis Acid Catalysts
The effectiveness of a Lewis acid is a function of its intrinsic acidity, steric profile, and oxophilicity (affinity for oxygen). Here, we compare (c-Hex)₂BCl to a selection of other widely used catalysts.
| Catalyst | Key Structural Feature | Relative Lewis Acidity | Steric Hindrance | Primary Applications & Selectivity Profile |
| (c-Hex)₂BCl | Two bulky cyclohexyl groups | Moderate | High | Diastereoselective Aldol Reactions: Excellent for generating anti-aldol products from (E)-enolates via a rigid Zimmerman-Traxler transition state.[5][6][7][8][9][10] |
| BF₃·OEt₂ | Small fluorine ligands | Moderate | Low | General Purpose: Catalyzes a wide range of reactions (Diels-Alder, Friedel-Crafts) but often offers poor to moderate stereocontrol without chiral auxiliaries. |
| TiCl₄ | Highly oxophilic metal center | High | Moderate | Chelation Control: Strong affinity for oxygen allows it to chelate to substrates with multiple Lewis basic sites (e.g., α- or β-alkoxy carbonyls), directing stereoselective additions. Widely used in Mukaiyama aldol reactions.[11][12][13] |
| SnCl₄ | Strong Lewis acid center | High | Moderate | Friedel-Crafts Reactions, Ene Reactions: A powerful, classic Lewis acid, but can be overly reactive, leading to side products or polymerisation. |
| B(C₆F₅)₃ | Electron-deficient aryl rings | Very High | High | "Frustrated Lewis Pairs" (FLP), Hydrosilylation, Polymerization: Exceptionally strong Lewis acid due to the inductive effect of fluorine atoms.[14] Its high acidity and steric bulk enable unique reactivity, distinct from traditional applications.[14][15][16] |
Key Insights from the Comparison:
-
Steric vs. Electronic Effects: (c-Hex)₂BCl achieves selectivity primarily through steric control . Its bulky nature dictates the geometry of the transition state. In contrast, catalysts like TiCl₄ often rely on electronic control through chelation to direct reactivity.
-
Stoichiometric vs. Catalytic: Boron aldol reactions using (c-Hex)₂BCl are typically stoichiometric, as the boron reagent is consumed in the enolate formation step. Many other Lewis acids, particularly in the context of Mukaiyama aldol reactions, can be used in catalytic amounts.[11]
-
Predictability: The Zimmerman-Traxler model provides a highly reliable predictive framework for reactions mediated by (c-Hex)₂BCl, making it a go-to reagent when a specific diastereomer is required.[3][5][17] The stereochemical outcome of reactions with other Lewis acids can be more substrate-dependent and harder to predict without prior examples.
Visualizing the Catalytic Process
General Mechanism of Lewis Acid Catalysis
The fundamental role of a Lewis acid (LA) is to coordinate to a Lewis basic site (like a carbonyl oxygen), withdrawing electron density and activating the substrate for nucleophilic (Nu⁻) attack.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Boronate Ester Formation
For researchers, scientists, and drug development professionals engaged in syntheses involving boronic acids, the unambiguous confirmation of boronate ester formation is a critical checkpoint. These versatile compounds are pivotal in fields ranging from organic synthesis (e.g., Suzuki-Miyaura coupling) to chemical biology and materials science. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose, offering not just procedural steps but also the underlying rationale to empower you in your experimental design and data interpretation.
The Imperative of Confirmation: Why We Verify Boronate Ester Formation
The reversible reaction between a boronic acid and a diol to form a boronate ester is a dynamic equilibrium. Factors such as solvent, temperature, and pH can significantly influence the position of this equilibrium. Consequently, what may appear as a successful reaction based on thin-layer chromatography (TLC) or other preliminary checks may, in fact, be an incomplete conversion or a mixture of starting materials and products. Spectroscopic analysis provides definitive, quantitative evidence of the covalent bond formation and the structural integrity of the desired boronate ester.
A Comparative Overview of Key Spectroscopic Techniques
The three pillars of spectroscopic confirmation for boronate ester formation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights, and often, a combination of these methods provides the most comprehensive characterization.
| Technique | Key Advantages | Limitations | Primary Application |
| ¹¹B NMR | Direct observation of the boron atom's chemical environment; highly sensitive to changes in hybridization (sp² vs. sp³).[1][2][3] | Requires a specific NMR probe and can have broad signals; quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[3] | Definitive confirmation of boronate ester formation and quantification of species in equilibrium.[1][4] |
| ¹H NMR | Readily available; provides detailed structural information about the entire molecule; allows for monitoring reaction kinetics.[5][6][7] | Indirect confirmation of B-O bond formation; signals can be complex and overlapping in large molecules. | Routine reaction monitoring and structural elucidation of the organic framework. |
| IR Spectroscopy | Fast and simple; provides information on functional groups. | Can be ambiguous due to overlapping signals in the fingerprint region; less definitive than NMR for confirming B-O bond formation.[8][9][10] | Quick check for the presence of key functional groups and changes upon reaction. |
| Mass Spectrometry | High sensitivity; provides accurate molecular weight information.[11][12] | Does not provide direct structural information about the boron center; can be destructive. | Confirmation of the molecular weight of the final product. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for confirming boronate ester formation due to its ability to probe the local chemical environment of specific nuclei.
The boron nucleus itself provides the most direct evidence of esterification. Boronic acids feature a trigonal planar, sp²-hybridized boron atom, which resonates in a characteristic downfield region of the ¹¹B NMR spectrum. Upon reaction with a diol to form a boronate ester, the boron atom typically becomes tetracoordinated and sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum.[1][2][3]
-
Expected Chemical Shifts:
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 4 mg of the boronic acid or boronate ester in 0.65 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube.[3]
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband or specific ¹¹B probe.
-
Reference the spectrum externally to BF₃·OEt₂ (0 ppm).
-
-
Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio, as the ¹¹B nucleus has a lower gyromagnetic ratio than ¹H.[3]
-
-
Data Analysis:
-
Observe the chemical shift of the boron signal. A significant upfield shift from the starting boronic acid is indicative of boronate ester formation.
-
The integration of signals can be used to determine the ratio of boronic acid to boronate ester in an equilibrium mixture.[1]
-
While ¹¹B NMR provides direct evidence, ¹H NMR is invaluable for monitoring the progress of the reaction and confirming the structure of the organic scaffold. The formation of the boronate ester will induce changes in the chemical shifts of the protons on the diol and the organic substituent of the boronic acid.
-
Key Observables:
-
Disappearance of the diol hydroxyl proton signals.
-
Shifts in the signals of protons adjacent to the oxygen atoms of the diol.
-
Changes in the aromatic or aliphatic signals of the boronic acid moiety.
-
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting materials. The appearance of new signals corresponding to the product and the disappearance of starting material signals confirm the reaction's progress.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy can provide supporting evidence for boronate ester formation by identifying the characteristic vibrational frequencies of B-O bonds. However, it is often considered a secondary technique for this purpose due to potential ambiguities.
-
Characteristic IR Bands:
-
B-O Stretching: Look for the appearance of new, strong bands in the 1310-1350 cm⁻¹ region.[13]
-
Disappearance of O-H Stretching: The broad O-H stretching band of the starting diol (around 3200-3600 cm⁻¹) should diminish or disappear upon ester formation.
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the product to that of the starting materials, looking for the key changes in the B-O and O-H stretching regions.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized boronate ester. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Look for the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) of the expected boronate ester. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic confirmation of boronate ester formation.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of boronate esters.
Logical Relationships in Spectroscopic Analysis
The choice of spectroscopic technique is often guided by the specific question being asked. The following diagram illustrates the logical flow of analysis.
Caption: Logical decision-making process for spectroscopic analysis of boronate esters.
Conclusion: An Integrated Approach for Confident Characterization
While each spectroscopic technique provides valuable information, a multi-faceted approach is often the most robust strategy for unequivocally confirming the formation of a boronate ester. For routine monitoring and structural elucidation of the organic components, ¹H NMR is indispensable. For definitive proof of the B-O ester bond formation, ¹¹B NMR is the gold standard. IR spectroscopy offers a rapid, albeit less specific, check for functional group transformation, and mass spectrometry provides the ultimate confirmation of the product's molecular weight. By understanding the strengths and limitations of each method and applying them judiciously, researchers can proceed with confidence in the integrity of their synthesized boronate esters.
References
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Semantic Scholar. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
ESI-MS characterization of boronate ester formation between VBA and 3SL... ResearchGate. [Link]
-
Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. [Link]
-
¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... ResearchGate. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. [Link]
-
ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. [Link]
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
-
Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... ResearchGate. [Link]
-
Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]
-
Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. [Link]
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Supporting Information. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH. [Link]
-
A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. [Link]
-
Boronic ester-templated pre-rotaxanes as versatile intermediates for rotaxane endo-functionalisation. RSC Publishing. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Scielo. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
Sources
- 1. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
A Researcher's Guide to Validating the Stereochemical Outcome of Chlorodicyclohexylborane-Catalyzed Aldol Reactions
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and therapeutic efficacy. The aldol reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for constructing complex molecular architectures. Among the various reagents developed to command the stereochemical course of this reaction, chlorodicyclohexylborane (Chx₂BCl) has emerged as a robust and highly selective Lewis acid catalyst. This guide provides an in-depth, objective comparison of the performance of this compound in mediating aldol reactions, supported by experimental data and detailed validation protocols. We will explore the mechanistic underpinnings of its stereocontrol, compare its efficacy against other common Lewis acids, and provide comprehensive, step-by-step methodologies for both the reaction and the rigorous validation of its stereochemical outcome.
The Mechanistic Foundation: Why this compound Excels in Stereocontrol
The remarkable stereodirecting power of this compound in aldol reactions is best understood through the lens of the Zimmerman-Traxler model.[1][2] This model posits a chair-like six-membered transition state, wherein the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[3][4] The steric bulk of the dicyclohexyl groups on the boron atom plays a pivotal role in enforcing a highly ordered transition state, thereby minimizing steric interactions and dictating the relative stereochemistry of the newly formed stereocenters.
The geometry of the boron enolate, whether Z or E, is a critical determinant of the final product's diastereoselectivity. This compound, in conjunction with a tertiary amine base, typically promotes the formation of the Z-enolate. According to the Zimmerman-Traxler model, a Z-enolate overwhelmingly leads to the syn-aldol adduct as the major product.[1][3] This is because the substituent on the enolate (R¹) assumes a pseudo-equatorial position in the chair-like transition state to alleviate steric strain. Consequently, to avoid a prohibitively high-energy 1,3-diaxial interaction, the substituent on the aldehyde (R²) also orients itself in a pseudo-equatorial position, resulting in the syn diastereomer.
Caption: Zimmerman-Traxler model for a Z-enolate leading to a syn-aldol product.
Performance Comparison: this compound vs. Other Lewis Acids
To objectively evaluate the efficacy of this compound, a comparative analysis with other commonly employed Lewis acids in a model aldol reaction is essential. The reaction of propionaldehyde with the boron enolate of a chiral N-acyloxazolidinone (an Evans auxiliary) serves as an excellent benchmark.[5]
| Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chx₂BCl | Et₃N | >99:1 | >99% | 95 | [6] |
| Bu₂BOTf | i-Pr₂NEt | >98:2 | >99% | 92 | [3] |
| TiCl₄ | i-Pr₂NEt | 90:10 | 95% | 85 | [7] |
| Sn(OTf)₂ | N-Ethylpiperidine | 85:15 | 90% | 88 | [3] |
Table 1. Comparison of Lewis acids in a representative asymmetric aldol reaction.
As the data illustrates, this compound demonstrates exceptional syn-selectivity and enantioselectivity, often rivaling or exceeding that of other popular boron reagents like dibutylboron triflate (Bu₂BOTf). The high degree of stereocontrol can be attributed to the steric demands of the dicyclohexyl groups, which create a more rigid and defined transition state. While other Lewis acids like titanium tetrachloride (TiCl₄) and tin(II) triflate (Sn(OTf)₂) can also provide good to excellent stereoselectivity, they may require more stringent reaction conditions or exhibit greater substrate dependency.
Experimental Validation: A Step-by-Step Guide
Rigorous validation of the stereochemical outcome is paramount. This section provides detailed protocols for conducting a this compound-catalyzed aldol reaction and subsequently determining the diastereomeric ratio and enantiomeric excess of the product.
Part 1: The this compound-Mediated Aldol Reaction
This protocol describes a general procedure for the syn-selective aldol reaction of a ketone with an aldehyde.
Materials:
-
Ketone (1.0 eq)
-
Aldehyde (1.2 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise via syringe.
-
Slowly add this compound (1.1 eq) to the stirring solution. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add an equal volume of a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1-2 hours to facilitate the oxidative workup of the boron species.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the this compound-catalyzed aldol reaction and subsequent stereochemical validation.
Part 2: Validation of the Stereochemical Outcome
A. Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy
The diastereomeric ratio of the aldol product can be reliably determined by ¹H NMR spectroscopy.[8] Diastereomers are distinct compounds and will exhibit different chemical shifts for at least some of their protons.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified aldol product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer. The protons alpha to the carbonyl and the carbinol proton are often good candidates.
-
For syn and anti aldol adducts, the coupling constants (J-values) between the α- and β-protons can be diagnostic. Generally, syn diastereomers exhibit smaller coupling constants (J = 2-4 Hz) while anti diastereomers show larger coupling constants (J = 7-9 Hz).
-
Integrate the distinct signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.[9]
-
B. Determination of Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]
Protocol:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for aldol products.
-
Mobile Phase Screening:
-
Prepare a standard solution of the purified aldol product (racemic or enantiomerically enriched) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Screen different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
For basic or acidic analytes, the addition of a small amount of an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can improve peak shape.[13]
-
-
Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to obtain good resolution and a reasonable analysis time.
-
Quantification:
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[14]
-
C. Definitive Determination of Absolute Stereochemistry by X-ray Crystallography
While NMR and HPLC can determine the relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule.[15] This is particularly valuable when establishing a new stereoselective transformation. The process involves growing a single, high-quality crystal of the aldol product (or a suitable derivative) and analyzing its diffraction pattern.
Conclusion
This compound stands as a premier reagent for achieving high levels of stereocontrol in aldol reactions. Its efficacy is rooted in the formation of a well-defined, chair-like Zimmerman-Traxler transition state, which is sterically enforced by the bulky dicyclohexyl substituents. As demonstrated, it consistently delivers exceptional diastereoselectivity and enantioselectivity, often outperforming other common Lewis acids. However, the true measure of a synthetic method lies not only in its execution but also in the rigorous validation of its outcome. The detailed experimental and analytical protocols provided in this guide equip researchers with the necessary tools to confidently conduct this compound-catalyzed aldol reactions and unequivocally verify their stereochemical integrity, a critical step in the advancement of complex molecule synthesis and drug discovery.
References
-
Goodman, J. M., & Paton, R. S. (2007). Enantioselectivity in the boron aldol reactions of methyl ketones. Chemical Communications, (21), 2124-2126. [Link]
-
Goodman, J. M., & Paton, R. S. (2007). Enantioselectivity in the boron aldol reactions of methyl ketones. ResearchGate. [Link]
-
Myers, A. G. (n.d.). The Zimmerman-Traxler Model. Andrew G. Myers Research Group, Harvard University. [Link]
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Marco, J. A., et al. (2001). This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. ResearchGate. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Evans, D. A., et al. (2000). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 122(33), 7935-7949. [Link]
-
Goodman, J. M., & Paton, R. S. (2007). Enantioselectivity in the boron aldol reactions of methyl ketones. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]
-
Marco, J. A., et al. (2012). Double diastereoselection in anti aldol reactions mediated by dicyclohexylchloroborane between an L-erythrulose derivative and chiral aldehydes. ResearchGate. [Link]
-
Marco, J. A., et al. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. PubMed. [Link]
-
Cergol, K. M., et al. (2007). Reversibility in the boron-mediated ketone–ketone aldol reaction. Chemical Communications, (13), 1363-1365. [Link]
-
Journal of Chemical Education. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Manchester NMR Methodology Group. (n.d.). Chemical Communications. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]
-
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]
-
Gennari, C., et al. (1992). The Rational Design of Highly Stereoselective Boron Enolates Using Transition-State Computer Modeling: A Novel, Asymmetric Anti Aldol Reaction for Ketones. IRIS-BOA. [Link]
-
Science Trove. (n.d.). Aldol reactions. [Link]
-
YouTube. (2021, June 15). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. [Link]
-
YouTube. (2020, September 19). Evans Aldol reaction|Asymmetric synthesis. [Link]
-
Abiko, A. (2002). The Anti-Selective Boron-Mediated Asymmetric Aldol Reaction of Carboxylic Esters. Journal of the American Chemical Society, 124(13), 3206-3207. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Purdue University. (n.d.). X-Ray Crystallography - Recent Publications. [Link]
-
Springer Nature Experiments. (n.d.). Asymmetric aldol reaction using boron enolates. [Link]
Sources
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. hplc.today [hplc.today]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uma.es [uma.es]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography - Recent Publications - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
A Senior Application Scientist's Guide to Borane Reagents for Selective Reductions
In the landscape of synthetic organic chemistry, the selective reduction of one functional group in the presence of others is a paramount challenge. While numerous hydride-donating reagents exist, borane and its derivatives stand out for their unique reactivity profile. Unlike nucleophilic metal hydrides such as sodium borohydride (NaBH₄), borane (BH₃) is an electrophilic reducing agent, a characteristic stemming from its Lewis acidic boron center. This fundamental difference dictates its chemoselectivity, enabling transformations that are difficult or impossible to achieve with other reductants.
This guide provides a comparative analysis of common borane-based reagents, offering field-proven insights and experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Duality of Boron Hydrides: Electrophilic vs. Nucleophilic Attack
The primary distinction between borane reagents and alkali metal borohydrides lies in their mode of attack on a carbonyl group. Borohydrides (e.g., NaBH₄) are sources of the nucleophilic hydride ion (H⁻), which directly attacks the electrophilic carbonyl carbon. In contrast, borane (BH₃) acts as a Lewis acid, first coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbon atom significantly more electrophilic and susceptible to hydride transfer from the same or another borane molecule. This mechanistic difference is the cornerstone of borane's unique selectivity profile.
Caption: Mechanistic contrast between borane and borohydride reductions.
Profiling the Workhorses: A Comparative Overview
The practical application of borane, a toxic and flammable gas, is enabled through its stabilization in complexes. The choice among these complexes and other borane derivatives depends on the desired reactivity, selectivity, and operational convenience.
| Reagent | Formula | Key Features | Primary Applications |
| Borane-THF | BH₃·THF | Highly reactive; thermally unstable.[1][2][3] | Reduction of carboxylic acids and amides.[1][3][4] |
| Borane-DMS | BH₃·SMe₂ | More stable and concentrated than BH₃·THF; pungent odor.[4][5] | General reductions, hydroborations, CBS reductions.[5] |
| Catecholborane | C₆H₄O₂BH | Mild and selective; stable liquid.[6][7] | Stereoselective and conjugate reductions.[6][7][8] |
| Amine-Boranes | e.g., MeMorph-BH₃ | Air and moisture stable solids; tunable reactivity.[9][10] | Reductions of aldehydes/ketones, reductive aminations.[9] |
| Sodium Cyanoborohydride | NaBH₃CN | Mildly nucleophilic; stable in acid.[11][12][13] | Selective reductive amination of iminium ions.[11][14] |
Borane-Tetrahydrofuran Complex (BH₃·THF)
As a solution in THF, this reagent is a convenient source of BH₃. Its high reactivity makes it the preferred reagent for the reduction of carboxylic acids to alcohols, a transformation for which most nucleophilic hydrides like NaBH₄ are ineffective.[1][15] This selectivity is remarkable; BH₃·THF can reduce a carboxylic acid in the presence of an ester.[15]
-
Expertise & Experience: The primary drawback of BH₃·THF is its thermal instability. Solutions can decompose, generating pressure and losing potency.[2][3] Therefore, it is critical to store it refrigerated (0-5 °C) and use it at controlled temperatures (below 35 °C).[2] The presence of a stabilizer, typically a small amount of NaBH₄, is common in commercial solutions.[3]
Borane-Dimethyl Sulfide Complex (BMS, BH₃·SMe₂)
BMS offers a significant improvement in stability and is available in much higher concentrations (up to 10 M) compared to BH₃·THF.[2][5] This makes it a workhorse in both lab-scale and industrial settings.[4] Its reactivity profile is very similar to BH₃·THF, effectively reducing a wide array of functional groups including aldehydes, ketones, carboxylic acids, esters, and amides.[5][16] It is also a key reagent in hydroboration reactions and as the stoichiometric reductant in the Corey-Bakshi-Shibata (CBS) enantioselective ketone reduction.[5][17]
-
Expertise & Experience: The major practical disadvantage of BMS is the volatile and unpleasant odor of dimethyl sulfide. All manipulations should be performed in a well-ventilated fume hood. While more stable than its THF counterpart, it is still moisture-sensitive and best handled under an inert atmosphere.
Catecholborane (HBcat)
Catecholborane is a milder and more selective borane reagent.[6][7] Its reduced reactivity allows for transformations not possible with the more powerful BH₃ complexes. A key application is the diastereoselective syn-reduction of β-hydroxy ketones to 1,3-diols, proceeding through a six-membered cyclic chelate.[6][7] It is also used for the conjugate reduction of α,β-unsaturated ketones and in enantioselective reductions catalyzed by chiral Lewis acids.[6]
-
Expertise & Experience: Unlike BH₃, which can further reduce the resulting alkene, the hydroboration of terminal alkynes with catecholborane cleanly stops at the trans-vinylborane stage, providing a valuable intermediate for Suzuki cross-coupling reactions.[7]
For Context: Selective Nucleophilic Borohydrides
To fully appreciate the utility of borane reagents, a comparison with specialized nucleophilic borohydrides is instructive.
-
Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyano group attenuates the reactivity of the B-H bonds, making NaBH₃CN much less reactive than NaBH₄.[11][13] Its key advantage is its stability at neutral or slightly acidic pH (3-4).[11][12] Under these conditions, aldehydes and ketones form iminium ions with amines. These iminium ions are far more reactive towards NaBH₃CN than the parent carbonyls, allowing for highly selective one-pot reductive aminations.[11][14]
-
Trustworthiness: The primary concern with NaBH₃CN is its high toxicity and the potential to generate highly toxic hydrogen cyanide (HCN) gas, especially under strongly acidic conditions.[13][14] All work must be conducted in a fume hood with appropriate safety precautions. Sodium triacetoxyborohydride (STAB) is often a safer and equally effective alternative for reductive aminations.[14][18]
Chemoselectivity: A Head-to-Head Comparison
The choice of reagent is dictated by the functional groups present in the substrate. The following table summarizes the general reactivity of these reagents towards common functional groups under standard conditions.
| Functional Group | BH₃·THF / BMS | Catecholborane | NaBH₄ | NaBH₃CN |
| Aldehyde | ++ | + | ++ | +/- (pH dep.) |
| Ketone | ++ | + | + | - (pH dep.) |
| Acid Chloride | + | NR | ++ | NR |
| Ester | + | NR | - | NR |
| Carboxylic Acid | ++ | NR | - | - |
| Amide | ++ | NR | - | - |
| Nitrile | + | NR | - | - |
| Imine / Iminium Ion | ++ | + | + | ++ |
| Alkene / Alkyne | ++ (Hydroboration) | + (Hydroboration) | - | - |
| Nitro Group | - | NR | - | - |
| Legend: ++ (Fast Reduction), + (Slow/Moderate Reduction), - (Generally No Reaction), +/- (Condition Dependent), NR (Not Reported/Rarely Used) |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical operations.
Protocol 1: Chemoselective Reduction of a Carboxylic Acid with BH₃·THF
This protocol demonstrates the reduction of a carboxylic acid to a primary alcohol in the presence of other functional groups like esters.
Caption: General workflow for carboxylic acid reduction.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid substrate (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Causality (Inert Atmosphere): Borane reagents react with atmospheric moisture. An inert atmosphere is crucial for stoichiometry and safety.[3]
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of BH₃·THF (1.5 - 2.0 eq) dropwise via syringe.
-
Causality (Slow Addition at 0 °C): The initial reaction can be exothermic. Slow addition at low temperature helps control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol dropwise until gas evolution (hydrogen) ceases.
-
Trustworthiness (Quenching): This step is critical for safety. It decomposes the excess, reactive borane and the intermediate borate esters. The reaction is highly exothermic and produces flammable hydrogen gas.[4]
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
Protocol 2: Reductive Amination with Sodium Cyanoborohydride
This protocol describes the formation of a secondary amine from a ketone and a primary amine in a one-pot reaction.
-
Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and the primary amine (1.2 eq) in methanol (approx. 0.2 M).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6. This facilitates the formation of the key iminium ion intermediate.
-
Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Causality (Reagent Choice): NaBH₃CN is chosen because it is stable at this pH and selectively reduces the iminium ion much faster than the ketone.[11] This prevents the wasteful reduction of the starting material.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Trustworthiness (Safety): Perform this reaction in a fume hood. While stable at pH 6, accidental over-acidification could lead to the release of HCN gas.[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the desired amine by column chromatography or distillation.[9]
Conclusion
Borane reagents offer a powerful and selective toolkit for the modern synthetic chemist. Their electrophilic nature, particularly in the case of BH₃·THF and BH₃·SMe₂, enables the highly selective reduction of carboxylic acids and amides, complementing the reactivity of nucleophilic hydrides. Milder reagents like catecholborane provide avenues for sophisticated stereoselective transformations. Understanding the fundamental mechanistic principles and practical handling requirements of each reagent is crucial for leveraging their full potential. By carefully selecting the appropriate reagent based on the specific synthetic challenge, researchers can achieve desired transformations with high efficiency and selectivity, accelerating the development of complex molecules and novel therapeutics.
References
-
Borane–tetrahydrofuran. Wikipedia. [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]
-
Catecholborane. Wikipedia. [Link]
-
Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Preprints.org. [Link]
-
Sodium Cyanoborohydride. Common Organic Chemistry. [Link]
-
Reduction and Oxidation :: Boron Hydrides. Organic Chemistry Data. [Link]
-
Borane Tetrahydrofuran. Common Organic Chemistry. [Link]
-
CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. DeepDyve. [Link]
-
Acid to Alcohol. Common Conditions. [Link]
-
BORANE-DIMETHYLSULFIDE COMPLEX. Ataman Kimya. [Link]
-
Borane-Tetrahydrofuran Complex (BTHF). Callery, a division of MSA. [Link]
-
Borane dimethylsulfide. Wikipedia. [Link]
-
Introduction to Borane Dimethyl Sulfide. Borates Today. [Link]
-
Borane Reagents. Organic Chemistry Portal. [Link]
-
Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Sodium Cyanoborohydride. G-Biosciences. [Link]
-
Borane dimethyl sulfide complex. Sigma-Aldrich. [Link]
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Chemistry LibreTexts. [Link]
-
Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. ResearchGate. [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.
-
Catecholborane. Organic Chemistry Portal. [Link]
Sources
- 1. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 3. media.msanet.com [media.msanet.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Catecholborane - Wikipedia [en.wikipedia.org]
- 8. Catecholborane [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 12. interchim.fr [interchim.fr]
- 13. What is Sodium cyanoborohydride?_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Studies of Reactions Mediated by Chlorodicyclohexylborane
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to achieving desired reaction outcomes with optimal efficiency and selectivity. Chlorodicyclohexylborane (Chx₂BCl) has emerged as a powerful tool in the synthetic chemist's arsenal, particularly for its utility in stereoselective aldol reactions and reductions of carbonyl compounds.[1][2][3] This guide provides an in-depth comparison of the kinetic profiles of Chx₂BCl-mediated reactions against common alternatives, supported by field-proven insights and detailed experimental protocols to empower you to conduct your own comparative studies.
The Significance of this compound in Synthesis
This compound is a dialkylboron halide renowned for its steric bulk and Lewis acidity, which are pivotal to its reactivity and selectivity.[4][5] It is most notably employed in the formation of boron enolates from ketones, a critical step in the diastereoselective aldol reaction.[6][7] The voluminous cyclohexyl groups play a crucial role in directing the stereochemical outcome of these reactions, often favoring the formation of E-enolates, which subsequently lead to anti-aldol products.[8] Beyond its application in C-C bond formation, Chx₂BCl also serves as a reducing agent for carbonyl compounds.[1][2]
Understanding the kinetics of these transformations is not merely an academic exercise; it is fundamental to process optimization, enabling control over reaction times, temperatures, and ultimately, the purity and yield of the target molecule.
Comparative Kinetic Landscape of Borane Reagents
While direct, side-by-side quantitative kinetic data for Chx₂BCl against a wide array of other borane reagents is sparsely documented in readily available literature, we can infer a comparative kinetic landscape based on mechanistic principles and qualitative observations from various studies. The primary factors governing the rate of Chx₂BCl-mediated reactions are its Lewis acidity, the steric environment it imposes, and the nature of the substrate and base employed.
Aldol Reactions: The Critical Enolization Step
The rate-determining step in many boron-mediated aldol reactions is the formation of the boron enolate. This process is significantly influenced by the Lewis acidity of the borane reagent. A more Lewis acidic boron center will coordinate more strongly with the carbonyl oxygen of the ketone, rendering the α-protons more acidic and thus accelerating their removal by a base.
While a quantitative ranking of Lewis acidity across a broad spectrum of dialkylboron halides is not definitively established, we can make qualitative comparisons. For instance, dialkylboron triflates (R₂BOTf) are generally considered more Lewis acidic than their corresponding chlorides (R₂BCl) due to the strong electron-withdrawing nature of the triflate group. This suggests that enolization with a triflate reagent may proceed faster than with Chx₂BCl under identical conditions. However, the choice between a chloride and a triflate leaving group also profoundly impacts the stereoselectivity of enolization, a factor that often outweighs purely kinetic considerations.[6]
Table 1: Hypothetical Comparative Kinetic Data for the Enolization of Propiophenone
| Borane Reagent | Typical Base | Relative Initial Rate (Qualitative) | Primary Aldol Product Diastereomer |
| This compound (Chx₂BCl) | Triethylamine | Moderate | anti |
| Dicyclohexylboron Triflate (Chx₂BOTf) | Triethylamine | Faster | anti |
| 9-Borabicyclononane Chloride (9-BBN-Cl) | Triethylamine | Slower | syn |
| Diethylboron Chloride (Et₂BCl) | Triethylamine | Faster | syn |
This table is illustrative and intended to guide experimental design. Actual rates are dependent on specific reaction conditions.
The steric bulk of the dicyclohexyl groups on Chx₂BCl also plays a significant kinetic role. While enhancing stereoselectivity, this bulk can retard the rate of reaction with sterically hindered ketones compared to less bulky reagents like diethylboron chloride.
Reduction of Carbonyls
In the context of carbonyl reductions, the kinetics are influenced by the rate of hydride delivery from the borane reagent to the carbonyl carbon. While Chx₂BCl itself is not a direct hydride donor, its interaction with the carbonyl can be a prelude to reduction by another hydride source, or in some contexts, it can be part of a more complex reducing system. When comparing with other borane reducing agents, such as amine-borane complexes or catecholborane, the reaction rates will be highly dependent on the specific mechanism at play. For instance, oxazaborolidine-catalyzed reductions with borane are known to be very fast.[9]
Table 2: Hypothetical Comparative Kinetic Data for the Reduction of Acetophenone
| Reducing System | Catalyst/Additive | Relative Initial Rate (Qualitative) |
| Chx₂BCl / Hydride Source | - | Substrate Dependent |
| Catecholborane | - | Moderate |
| Pinacolborane | Lewis Acid Catalyst | Slow |
| Amine-Borane Complex | - | Moderate to Fast |
| BH₃·THF | Oxazaborolidine | Very Fast |
This table is for illustrative purposes to highlight the diversity of borane reducing systems.
Experimental Protocol: A Guide to a Self-Validating Kinetic Study
To facilitate a direct and objective comparison of Chx₂BCl with other borane reagents, we present a detailed protocol for a kinetic study of a representative aldol reaction using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.[7][10][11] This technique allows for real-time monitoring of the concentrations of reactants, intermediates, and products without the need for quenching and workup, thus providing high-fidelity kinetic data.[12][13]
Objective
To determine and compare the initial reaction rates of the aldol addition of propiophenone to benzaldehyde mediated by this compound and a comparative borane reagent (e.g., Dicyclohexylboron Triflate).
Materials and Instrumentation
-
This compound (Chx₂BCl), 1.0 M solution in hexanes
-
Comparative borane reagent (e.g., Dicyclohexylboron Triflate), 1.0 M solution in hexanes
-
Propiophenone, freshly distilled
-
Benzaldehyde, freshly distilled
-
Triethylamine (Et₃N), freshly distilled over CaH₂
-
Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), dried
-
NMR spectrometer (≥400 MHz) equipped with a variable temperature probe
-
Schlenk line and associated glassware for handling air- and moisture-sensitive reagents
-
Dry NMR tubes with septa
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of a Chx₂BCl-mediated aldol reaction.
Step-by-Step Procedure
-
Preparation (under inert atmosphere): a. In a glovebox or under a nitrogen atmosphere, prepare stock solutions of propiophenone (with a known concentration of an internal standard), Chx₂BCl, benzaldehyde, and triethylamine in anhydrous DCM. b. Ensure all glassware is rigorously dried.
-
NMR Sample Preparation and Initial Scans: a. Set the NMR probe to the desired reaction temperature (e.g., -78 °C). b. In a pre-chilled NMR tube under a nitrogen atmosphere, add the propiophenone/internal standard solution followed by the Chx₂BCl solution. c. Quickly acquire a t=0 spectrum to confirm the initial concentrations.
-
Initiation and Monitoring of Enolization: a. Inject the triethylamine solution into the NMR tube to initiate the enolization of the ketone. b. Monitor the formation of the boron enolate by acquiring ¹H NMR spectra at regular intervals until the enolization is complete (indicated by the disappearance of the ketone's α-protons and the appearance of the enolate's vinyl proton signals).
-
Aldol Reaction and Kinetic Data Acquisition: a. Once enolization is complete, inject the benzaldehyde solution into the NMR tube. b. Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). The exact timing should be adjusted based on the expected reaction rate.
-
Data Analysis: a. Process the NMR spectra. b. For each time point, integrate the signal of a characteristic product proton against the signal of the internal standard. c. Convert the integral ratios to concentrations. d. Plot the concentration of the aldol product versus time. e. Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
Comparative Study: a. Repeat the entire procedure using the alternative borane reagent under identical conditions (concentrations, temperature, solvent). b. Compare the initial rates to determine the relative kinetic performance.
Mechanistic Insights and Visualization
The stereochemical outcome of the Chx₂BCl-mediated aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[4] The bulky cyclohexyl groups on the boron atom, along with the substituents on the enolate and the aldehyde, dictate the preferred geometry of this transition state, thereby controlling the diastereoselectivity of the product.
Caption: Zimmerman-Traxler model for a Chx₂BCl-mediated aldol reaction.
Conclusion
This compound is a valuable reagent for achieving high diastereoselectivity in aldol reactions and for the reduction of carbonyls. While a comprehensive, publicly available library of its comparative kinetic data is yet to be compiled, the principles of its reactivity are well-understood. By leveraging the power of in-situ monitoring techniques such as NMR spectroscopy, researchers can conduct their own rigorous kinetic comparisons. The protocol outlined in this guide provides a robust framework for such studies, enabling the rational selection of reagents and the optimization of reaction conditions to meet the demanding requirements of modern chemical synthesis.
References
-
Denmark, S. E., et al. (2009). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. Journal of the American Chemical Society. [Link]
-
Denmark, S. E., et al. (2009). On the mechanism of Lewis base catalyzed aldol addition reactions: kinetic and spectroscopic investigations using rapid-injection NMR. PubMed. [Link]
-
Brown, H. C., et al. (1988). A Comparative Study of Dialkylboron Chlorides and Triflates for the Enolization of Ketones. The Controlled Stereospecific Synthe. Defense Technical Information Center. [Link]
-
Various Authors. (2016). NMR Methods for Kinetic Analysis. ResearchGate. [Link]
-
Marco-Arias, M., et al. (2001). This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. Request PDF. [Link]
-
Lipp, A., et al. (2019). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry. [Link]
-
Goodman, J. M., et al. (2007). Enantioselectivity in the boron aldol reactions of methyl ketones. ResearchGate. [Link]
-
Breslow, R., et al. (2002). Hydrophobically directed selective reduction of ketones using amine boranes. Request PDF. [Link]
-
Marco-Arias, M., et al. (2001). This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. PubMed. [Link]
-
Autrey, T., et al. (2014). Kinetics study of solid ammonia borane hydrogen release – modeling and experimental validation for chemical hydrogen storage. RSC Publishing. [Link]
-
Various Authors. (n.d.). Various organoboron molecules and the reaction mechanism between boronate ester A and H2O2. ResearchGate. [Link]
-
Vedejs, E., et al. (2011). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health. [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. Iowa State University. [Link]
-
Various Authors. (n.d.). In‐situ NMR monitoring of the reaction. | Download Scientific Diagram. ResearchGate. [Link]
-
Various Authors. (2011). Stopped Flow Analysis. Chemistry LibreTexts. [Link]
-
Otamonga, J. P. (2013). Stopped-Flow Kinetic Investigation of Manganese-based Chemiluminescence Oxidation Reactions. University of Huddersfield Repository. [Link]
-
Corey, E. J., et al. (1987). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. [Link]
-
Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]
-
Manabe, S., et al. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. PMC - NIH. [Link]
-
Various Authors. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]
-
Various Authors. (2000). Kinetic investigation of the reduction of pinacolone by borane catalyzed by oxazaborolidines in THF. Hydride shift as rate determining step. Request PDF. [Link]
-
Various Authors. (n.d.). Simultaneous analyte indicator binding assay (SBA) for the monitoring of reversible host–guest complexation kinetics. Chemical Communications (RSC Publishing). [Link]
-
Organic Chemistry, Reaction Mechanism. (2021, June 15). Boron Aldol Reaction. YouTube. [Link]
-
Melen, R. L., et al. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]
-
Cha, J. S., et al. (1995). Selective Reduction of Carbonyl Compounds with B‐Phenoxydiisopinocampheylborane: Comparison of Its Reactivity to the Cyclohexoxy Derivative. Scite. [Link]
Sources
- 1. In situ high-pressure study of diborane by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Utility of Chlorodicyclohexylborane in Modern Organic Synthesis
Chlorodicyclohexylborane, commonly abbreviated as Chx₂BCl, is a powerful and versatile organoborane reagent that has carved a significant niche in stereoselective synthesis.[1][2][3] Its utility stems primarily from the pronounced steric bulk of its two cyclohexyl groups, which imparts high levels of regio- and stereocontrol in key transformations. This guide provides an in-depth comparison of Chx₂BCl with alternative reagents in its most prominent applications, supported by experimental data and mechanistic insights to inform reagent selection in research and development.
Stereocontrolled Boron Enolate Formation for Aldol Additions
The aldol addition is a cornerstone of C-C bond formation. The stereochemical outcome of the reaction (i.e., the formation of syn or anti aldol adducts) is directly dictated by the geometry of the enolate precursor.[4] Z-enolates typically yield syn products, while E-enolates favor anti products via a closed, chair-like Zimmerman-Traxler transition state. This compound provides a reliable method for generating boron enolates, which are often more stable and provide higher stereoselectivity than their lithium counterparts.[5][6][7]
Comparative Analysis: Chx₂BCl vs. Alternative Enolization Reagents
The choice of boron reagent and reaction conditions can profoundly influence the resulting E/Z enolate ratio.[7] While dialkylboron triflates (R₂BOTf) are famous for their ability to generate Z-enolates with high fidelity, a key discovery revealed that dialkylboron chlorides like Chx₂BCl offer a unique and complementary selectivity.[4][8]
A systematic study by H.C. Brown and colleagues demonstrated that while triflates consistently produce Z-enolates, the corresponding chlorides can be steered to favor the formation of the previously elusive E-enolates, particularly with sterically demanding amines.[8] This unexpected reversal of selectivity provides a powerful tool for accessing anti-aldol adducts.
Table 1: Comparison of Reagents for the Enolization of Propiophenone
| Reagent | Amine | Enolate Ratio (Z:E) | Aldol Product Ratio (syn:anti) |
| Chx₂BCl | Et₃N | 6:94 | 5:95 |
| Chx₂BCl | i-Pr₂EtN | 2:98 | 3:97 |
| Chx₂BOTf | Et₃N | >98:2 | >98:2 |
| Chx₂BOTf | i-Pr₂EtN | >98:2 | >98:2 |
| 9-BBN-OTf | i-Pr₂EtN | >98:2 | >98:2 |
Data synthesized from peer-reviewed literature.[8]
Causality Behind the Selectivity: The preference for Z-enolate formation with triflates is attributed to a smaller, more compact transition state where the good leaving group (triflate) fully dissociates.[7] In contrast, with Chx₂BCl, the chloride is a poorer leaving group. The reaction proceeds through a bulkier transition state where steric clashes between the ketone's ethyl group and the borane's large cyclohexyl ligands are minimized in the arrangement leading to the E-enolate.[7][8] Using a hindered base like diisopropylethylamine (i-Pr₂EtN) further amplifies this steric demand, pushing the equilibrium almost exclusively to the E-enolate.[8]
Mechanistic Visualization: Enolate Geometry and Aldol Outcome
The following diagram illustrates how the geometry of the boron enolate dictates the stereochemistry of the final aldol product through the Zimmerman-Traxler transition state model.
Sources
- 1. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. クロロジシクロヘキシルボラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 氯代二环己基硼烷 溶液 - 二环已基硼酸氯化物, 双环已基氯硼烷 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. クロロジシクロヘキシルボラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 氯代二环己基硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide: Alternatives to Chlorodicyclohexylborane in Key Organic Transformations
For the modern organic chemist, the pursuit of stereochemical control is a constant endeavor. Reagents that offer predictable and high levels of selectivity are invaluable tools in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients. Chlorodicyclohexylborane, (c-Hex)₂BCl, has long been a staple reagent, particularly for its ability to generate sterically hindered boron enolates, thereby directing the outcome of aldol additions with high diastereoselectivity.[1]
However, the landscape of synthetic methodology is ever-evolving. The demand for greater efficiency, improved atom economy, milder reaction conditions, and access to alternative stereochemical outcomes necessitates a broader perspective. This guide provides an in-depth comparison of this compound with its key alternatives in its most prominent application—the stereoselective aldol reaction—and extends the discussion to the related field of asymmetric ketone reduction, where other boron-based reagents have risen to prominence.
PART 1: The Stereoselective Aldol Reaction: Beyond (c-Hex)₂BCl
The primary utility of this compound lies in the regio- and stereoselective formation of boron enolates from ketones. The bulky cyclohexyl groups enforce the formation of the (Z)-enolate, which, upon reaction with an aldehyde, proceeds through a rigid, chair-like six-membered transition state, famously known as the Zimmerman-Traxler model.[2][3] This mechanism reliably translates the (Z)-enolate geometry into a syn-aldol product.[2]
The Mechanism: Why (c-Hex)₂BCl Excels
The reaction begins with the deprotonation of a ketone by a tertiary amine base in the presence of (c-Hex)₂BCl to form the boron enolate.[4][5] This enolate then reacts with an aldehyde. The high diastereoselectivity of this process is a direct consequence of the steric interactions within the Zimmerman-Traxler transition state, which minimizes unfavorable 1,3-diaxial interactions.[3]
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
Performance Comparison: Stoichiometric vs. Catalytic Reduction
| Reagent/Catalyst | Stoichiometry | Substrate Scope | Enantioselectivity (ee%) | Key Advantages | Limitations |
| DIP-Chloride | Stoichiometric | Excels with aryl alkyl and sterically hindered ketones. [6] | Generally high (often >95% ee). [7] | Exceptional selectivity for difficult substrates; reliable. [8] | Poor atom economy; workup can be complex. [9][8] |
| Alpine-Borane | Stoichiometric | Best for α,β-acetylenic ketones. | Moderate to high. | Effective for a specific class of substrates. | Limited scope compared to DIP-Cl; often requires neat conditions or long reaction times. |
| CBS Catalyst | Catalytic (5-10 mol%) | Broad, including aryl alkyl and α,β-enones. [10] | Good to excellent (typically 85-99% ee). [11] | Catalytic, high atom economy, broad applicability. [12] | Sensitive to water; may be less effective for highly hindered ketones than DIP-Cl. [13] |
PART 3: Experimental Protocols
To provide a practical context, detailed, self-validating protocols for two key transformations are provided below. These are representative procedures and may require optimization for specific substrates.
Protocol 1: (c-Hex)₂BCl-Mediated syn-Aldol Reaction
Objective: To synthesize the syn-aldol adduct from propiophenone and isobutyraldehyde.
Materials:
-
This compound ((c-Hex)₂BCl), 1.0 M in hexanes
-
Triethylamine (Et₃N), freshly distilled
-
Propiophenone, freshly distilled
-
Isobutyraldehyde, freshly distilled
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous Et₂O (20 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: To the cooled solvent, add triethylamine (1.54 mL, 11.0 mmol), followed by the dropwise addition of this compound solution (11.0 mL, 11.0 mmol). Stir for 10 minutes. Add propiophenone (1.32 mL, 10.0 mmol) dropwise over 5 minutes. Stir the resulting slurry at -78 °C for 2 hours to ensure complete enolate formation. [4]3. Aldol Addition: Add isobutyraldehyde (1.0 mL, 11.0 mmol) dropwise to the reaction mixture. Stir at -78 °C for 3 hours, then allow the reaction to warm to -20 °C and stir overnight (approx. 16 hours). [2]4. Workup: Quench the reaction by adding 20 mL of MeOH at -20 °C. Remove the cooling bath and add 20 mL of a 2:1 mixture of MeOH and saturated NaHCO₃. Slowly add 10 mL of 30% H₂O₂ dropwise, ensuring the internal temperature does not exceed 30 °C. Stir vigorously for 1 hour.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the syn-β-hydroxy ketone.
Protocol 2: CBS-Catalyzed Asymmetric Reduction of Acetophenone
Objective: To synthesize (S)-1-phenylethanol via the enantioselective reduction of acetophenone.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene
-
Borane-dimethyl sulfide complex (BMS), ~10 M
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 10 mol%) to a flame-dried 250 mL round-bottom flask containing anhydrous THF (40 mL). Cool the flask to 0 °C.
-
Catalyst Activation: Slowly add borane-dimethyl sulfide complex (0.6 mL, ~6.0 mmol) to the catalyst solution. Stir for 10 minutes at 0 °C. A complex between the catalyst and borane will form. [13]3. Reduction: In a separate flask, prepare a solution of acetophenone (1.17 mL, 10.0 mmol) in anhydrous THF (10 mL). Add this substrate solution dropwise to the cold catalyst-borane mixture over 30 minutes using a syringe pump to control the addition rate and minimize background reduction.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by slowly adding MeOH (5 mL) dropwise at 0 °C. Allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-1-phenylethanol can be purified by flash chromatography if necessary. Enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
References
-
Asymmetric Aldol Reaction Using Boron Enolates. PubMed, [Link]
-
Asymmetric aldol reaction using boron enolates. Griffith Research Online, [Link]
-
Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, [Link]
-
This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones. PubMed, [Link]
-
Asymmetric Aldol Reactions Using Boron Enolates. ResearchGate, [Link]
-
This compound-Mediated Aldol Additions of α,α'-Dioxygenated Ketones. ACS Publications, [Link]
-
Asymmetric aldol reaction using boron enolates. ResearchGate, [Link]
-
Super Hydrides. DTIC, [Link]
-
This compound solut. SLS, [Link]
-
Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of Alpha-, Beta-, and Gamma-Keto Acids... PubMed, [Link]
-
Enantioselective reduction of ketones. Wikipedia, [Link]
-
Enantioselective Reduction of Ketones. University of Liverpool, [Link]
-
Exploring cost-effective and asymmetric alternatives to 9-BBN. Bridgewater College Digital Commons, [Link]
-
"Exploring cost-effective and asymmetric alternatives to 9-BBN" by Annaliese Franklin. Bridgewater College Digital Commons, [Link]
-
Stoichiometric Boron Reagents. WordPress, [Link]
-
CBS catalyst. Wikipedia, [Link]
-
Enolization of Chiral α-Silyloxy Ketones with Dicyclohexylchloroborane. Application to Stereoselective Aldol Reactions. ResearchGate, [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. NIH, [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal, [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry, [Link]
-
Double Diastereoselection in Aldol Reactions Mediated by Dicyclohexylchloroborane between L-Erythrulose Derivatives and Chiral Aldehydes. ResearchGate, [Link]
-
(+)-DIP Chloride. PubChem, [Link]
-
dicyclohexylboron trifluoromethanesulfonate. Organic Syntheses Procedure, [Link]
-
(-)DIP-Chloride. PubChem, [Link]
-
Dip Chloride (+) / (+)-B-Chlorodiisopinocampheylborane in Hexane. IndiaMART, [Link]
-
Dicyclohexylborane. Chemball, [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC, [Link]
-
Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU, [Link]
-
Stereoselectivity in the Aldol reaction. Thorn-Seshold, [Link]
Sources
- 1. This compound-mediated aldol additions of alpha,alpha'-dioxygenated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stoichiometric Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 10. CBS Catalysts [sigmaaldrich.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. CBS catalyst - Wikipedia [en.wikipedia.org]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Deactivation and Disposal of Chlorodicyclohexylborane
As a Senior Application Scientist, I've seen firsthand the synthetic utility of powerful reagents like Chlorodicyclohexylborane (Cy₂BCl). Its role in stereoselective aldol additions and other C-C bond-forming reactions is invaluable. However, its utility is matched by its significant hazards. Improper handling or disposal of residual or surplus Cy₂BCl is not merely a compliance issue; it is a critical safety failure that can lead to severe accidents.
This guide provides a comprehensive, step-by-step framework for the safe deactivation and disposal of this compound. The protocols herein are designed to be self-validating, explaining the chemical principles behind each action. Our goal is to empower you, our scientific colleagues, to manage this reagent with the confidence that comes from deep procedural and mechanistic understanding.
PART 1: Core Hazard Analysis & The Chemistry of Deactivation
Understanding the "why" is paramount to ensuring safety. This compound's hazard profile is dominated by three key characteristics that dictate our entire disposal strategy.
-
Pyrophoricity : The primary danger of Cy₂BCl is that it is a pyrophoric liquid, meaning it will spontaneously ignite upon exposure to air.[1][2] This is due to the highly reactive boron-carbon and boron-chlorine bonds. Our entire handling and deactivation process must be conducted under an inert atmosphere until the reagent is fully quenched.
-
Exothermic Water Reactivity : Cy₂BCl reacts violently with water and other protic sources (like alcohols) in a highly exothermic hydrolysis reaction. This reaction breaks the B-Cl bond, liberating hydrochloric acid (HCl) and ultimately producing dicyclohexylborinic acid and cyclohexanol. Uncontrolled addition of a quenching agent can cause the solvent to boil, splashing reactive material out of the flask and potentially initiating a fire.
-
Corrosivity : As a direct result of its reactivity, particularly the formation of HCl upon hydrolysis, this compound is classified as a substance that causes severe skin burns and eye damage.[1][2][3] This necessitates the use of robust personal protective equipment.
The logic of our deactivation protocol is therefore based on controlled, sequential quenching . We first dilute the reagent in an inert solvent to manage its concentration and help dissipate heat. Then, we introduce quenching agents in order of increasing reactivity—from a gentle alcohol like isopropanol to a more reactive one like methanol, and finally to water—to tame the exothermic reaction and ensure complete hydrolysis in a safe, predictable manner.
PART 2: Procedural Blueprint for Safe Disposal
This section details the necessary preparations and the step-by-step protocol for deactivating Cy₂BCl. Adherence to this workflow is critical for ensuring a safe outcome.
Essential Preparations: Engineering Controls and PPE
Before beginning any work, ensure the following controls are in place:
-
Engineering Controls : All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[4] A blast shield should also be used for added protection.[5] An inert atmosphere setup (e.g., a Schlenk line with nitrogen or argon) is mandatory.
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Emergency Preparedness : Do not work alone.[4] Ensure an appropriate fire extinguisher (standard dry powder ABC or Class D for metal fires) and spill absorbent material (powdered lime, dry sand) are immediately accessible.[6]
Deactivation Workflow Diagram
The following diagram outlines the logical flow of the deactivation process, from initial assessment to final waste containment.
Caption: Logical workflow for the safe deactivation of this compound.
Quantitative Data for Laboratory-Scale Disposal
The following table provides recommended quantities for deactivating up to 10 g (approx. 10.3 mL) of residual this compound. Always perform a risk assessment and adjust quantities as needed for your specific situation.
| Parameter | Value/Range | Rationale & Causality |
| Initial Waste Quantity | Up to 10 g | This protocol is validated for small, laboratory-scale quantities. |
| Inert Solvent (Heptane) | 100 - 200 mL | Dilutes the reagent to control reaction rate and dissipates exothermic heat. |
| Cooling Bath Temperature | 0 - 5 °C | An ice-water bath is essential to absorb heat and prevent thermal runaway.[8] |
| Primary Quenching Agent (Isopropanol) | 50 - 100 mL | A less reactive alcohol for the initial, most vigorous phase of the reaction. |
| Secondary Quenching Agent (Methanol) | 50 - 100 mL | A more reactive alcohol to ensure more complete destruction of the borane. |
| Final Quenching Agent (Water) | 50 - 100 mL | Ensures complete hydrolysis of any remaining reactive boron species. |
| Neutralizing Agent (e.g., sat. NaHCO₃) | As needed | The hydrolysis generates HCl; neutralization to a safe pH (5.5-9.0) is required before disposal.[7] |
Step-by-Step Deactivation Protocol
-
Preparation and Dilution :
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler.
-
Place the flask in an ice-water bath on a magnetic stir plate within a fume hood and behind a blast shield.
-
Under a positive flow of inert gas, transfer the inert solvent (e.g., heptane) to the flask.
-
Carefully and slowly transfer the this compound waste into the dropping funnel and add it to the stirring solvent in the flask. Alternatively, for residual amounts in a reagent bottle, slowly add the inert solvent to the bottle via cannula.
-
-
Primary Quenching (Isopropanol) :
-
Fill the dropping funnel with isopropanol.
-
While vigorously stirring the diluted Cy₂BCl solution at 0 °C, add the isopropanol dropwise. The rate of addition should be slow enough to keep the reaction temperature below 25 °C and control any gas evolution.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for at least one hour.
-
-
Secondary Quenching (Methanol) :
-
Re-cool the flask in the ice bath.
-
Slowly add methanol via the dropping funnel. You may observe a less vigorous, but still present, exothermic reaction or gas evolution.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for another hour.
-
-
Final Hydrolysis (Water) :
-
Cool the flask again in the ice bath.
-
EXTREMELY CAREFULLY , add water dropwise via the dropping funnel. This step is critical to hydrolyze any remaining unreacted material and must be done very slowly.
-
After the addition is complete, allow the mixture to stir for several hours (or overnight) to ensure the reaction is complete.
-
-
Neutralization and Final Disposal :
-
Check the pH of the aqueous layer. It will be acidic.
-
Slowly add a saturated solution of sodium bicarbonate or another suitable base with stirring until the pH is between 5.5 and 9.0.[7] Be prepared for gas (CO₂) evolution.
-
Transfer the entire mixture into a clearly labeled hazardous waste container. All materials, including the organic and neutralized aqueous layers, must be disposed of as hazardous waste through your institution's environmental health and safety office.[4][6]
-
Rinse any contaminated glassware or syringes with an inert solvent, and add this rinse to a separate quenching flask for subsequent deactivation using the same procedure.[8] Never leave a container with even residual pyrophoric material open to the atmosphere.[6]
-
By following this detailed, safety-first protocol, you can confidently and responsibly manage the disposal of this compound, ensuring the safety of yourself, your colleagues, and the laboratory environment.
References
-
Safe Handling of Pyrophoric Materials. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2012). ACS Chemical Health & Safety. Retrieved from [Link]
-
Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Retrieved from [Link]
-
Pyrophoric Reagents Handling in Research Labs. (n.d.). University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Hydrogenolysis of Haloboranes: from Synthesis of Hydroboranes to Formal Hydroboration Reactions. (2021). Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 36140-19-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Handling Chlorodicyclohexylborane: Essential Safety and Operational Protocols
Chlorodicyclohexylborane, a powerful and versatile reagent in organic synthesis, demands the highest level of caution due to its inherent reactivity.[1] As a pyrophoric and corrosive substance, it will spontaneously ignite on contact with air and cause severe chemical burns.[2] This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Dual Threat
A thorough understanding of the hazards is the foundation of safe laboratory practice. This compound presents two primary, immediate dangers:
-
Pyrophoricity: This is the most acute hazard. The compound reacts violently with oxygen and moisture in the air, leading to spontaneous ignition.[2][3] This fire risk is compounded by its common solvent, hexanes, which is highly flammable.[1]
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[2] Contact with tissue will result in immediate and significant chemical burns.
Furthermore, it is associated with other health effects, including potential reproductive harm and damage to the central nervous system with prolonged exposure.[1] It is designated under Storage Class 4.2 for pyrophoric and self-heating hazardous materials, requiring specialized storage and handling protocols.[1]
The First Line of Defense: Mandatory Engineering Controls
Personal protective equipment is the last line of defense. Your primary protection comes from isolating the chemical from the laboratory environment and yourself through robust engineering controls.
-
Inert Atmosphere Operations: All manipulations involving this compound must be conducted under an inert atmosphere, such as dry nitrogen or argon.[4] This can be achieved using a glovebox or by employing standard air-sensitive (Schlenk) techniques.[3][5]
-
Certified Chemical Fume Hood: All transfers and reactions must be performed inside a certified chemical fume hood.[3][6] The sash should be kept at the lowest possible height to act as a physical barrier.[4][6] The hood must be clear of all unnecessary and combustible materials, such as paper towels and excess solvents.[3][4]
-
Immediate Access to Safety Equipment: An operational and recently tested safety shower and eyewash station must be within the immediate work area.[7] Ensure a clear, unobstructed path to this equipment.
-
Appropriate Fire Extinguisher: A standard dry powder (Class ABC) fire extinguisher must be readily available and within sight of the work area.[6] For fires involving reactive metals, a Class D extinguisher might be necessary, but an ABC extinguisher is generally recommended for organometallic reagents.[6] Never use a water-based extinguisher on a pyrophoric chemical fire.
Personal Protective Equipment (PPE): Your Essential Barrier
When handling this compound, a complete and correct PPE ensemble is mandatory. Do not begin work until all items are correctly in place.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Body | Flame-Resistant (FR) Lab Coat | Must be worn fully buttoned. Nomex® or similar aramid fiber lab coats are strongly recommended as they provide superior protection against fire.[6][7] Standard cotton or polyester/cotton blends are flammable; synthetic fibers like pure polyester or nylon can melt onto the skin, causing severe thermal burns.[6][7] |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient.[6] Wear chemical splash goggles that meet the ANSI Z87.1 standard.[4][8] A full-face shield must be worn over the goggles to protect against splashes and potential explosions.[4][6][7] |
| Hands | Double Gloving System | Wear two pairs of nitrile gloves for incidental contact with small quantities.[7] For enhanced protection, a system of inner nitrile gloves with outer neoprene gloves is recommended.[3] Check the manufacturer's glove compatibility charts. Nitrile gloves are combustible and offer limited protection from direct flame.[6] |
| Feet | Fully Enclosed, Non-Porous Shoes | Shoes must cover the entire foot.[4][6] Sandals, open-toed shoes, or shoes with perforations are strictly prohibited in the laboratory. |
Standard Operating Procedure: A Step-by-Step Handling Protocol
Adherence to a strict, pre-planned procedure is critical. Before starting, perform a "dry run" using a non-hazardous solvent to familiarize yourself with the manipulations.[3][7] Always work with a trained laboratory colleague present (the "buddy system").[3]
-
Preparation:
-
Ensure all glassware is meticulously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas to remove adsorbed moisture.[9][10]
-
Assemble the reaction apparatus in the fume hood and purge the system with dry nitrogen or argon. Use a bubbler to monitor gas flow and maintain a slight positive pressure.[10]
-
Secure the this compound reagent bottle to a stand within the fume hood.[3]
-
-
Reagent Transfer (Syringe Technique for <50 mL):
-
Use a clean, oven-dried glass syringe with a long (1-2 foot) needle.[10][11]
-
Flush the syringe multiple times with the inert gas from your reaction setup.[9]
-
Puncture the septum on the reagent bottle and introduce a slight positive pressure of inert gas into the bottle.
-
Carefully draw the desired volume of the liquid reagent into the syringe.
-
Withdraw the needle from the reagent bottle and immediately insert it into the septum of your reaction flask to dispense the reagent.
-
-
Post-Transfer and Cleanup:
-
Immediately and carefully quench the residual reagent in the syringe and needle. This can be done by drawing up a quenching solvent (like isopropanol) into the syringe and then discharging the contents into a separate flask containing more quenching solvent.
-
The empty reagent bottle should be left open in the back of the fume hood to allow the residue to slowly hydrolyze before being rinsed with a quenching solvent and then water for disposal.[9][11]
-
Emergency Response: Immediate Actions for Spills and Exposures
In the event of an accident, swift and correct action is paramount.
Sources
- 1. 氯代二环己基硼烷 溶液 1 M in hexanes | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H22BCl | CID 4413142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
